Ammonium dimolybdate
Description
Properties
IUPAC Name |
azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUCDNVOXXQQC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mo2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal and Molecular Structure of Ammonium Dimolybdate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is a crucial intermediate in the production of various molybdenum compounds and catalysts. A thorough understanding of its crystal and molecular structure is paramount for controlling its properties and reactivity. This technical guide provides a comprehensive overview of the crystal and molecular structure of ammonium dimolybdate, including detailed crystallographic data, a description of its unique polymeric anion, and the role of the ammonium cations in the crystal lattice. Furthermore, this guide outlines detailed experimental protocols for the synthesis and structural characterization of this compound, employing techniques such as single-crystal X-ray diffraction and vibrational spectroscopy.
Crystal and Molecular Structure
The crystal structure of this compound was first determined by Armour, Drew, and Mitchell in 1975 through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group Pī.[1]
Crystal Structure Data
The fundamental crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 7.937(7) Å |
| b | 7.305(7) Å |
| c | 7.226(8) Å |
| α | 93.88(12)° |
| β | 114.33(7)° |
| γ | 82.58(13)° |
| Unit Cell Volume | 379.3 ų |
| Z | 2 |
| Density (calculated) | 2.97 g/cm³ |
Data sourced from Armour, Drew, and Mitchell (1975).[1]
Molecular Structure and Coordination Environment
The structure of this compound is characterized by infinite polymeric chains of molybdate (B1676688) anions.[1] These chains are composed of two fundamental building blocks: edge-sharing [MoO₆] octahedra and [MoO₄] tetrahedra that link adjacent pairs of octahedra.[1] This arrangement results in a complex, one-dimensional anionic polymer.
The molybdenum centers exhibit two distinct coordination environments. Within the chain, distorted [MoO₆] octahedra share edges, creating a repeating dimeric unit. These dimeric octahedral units are then bridged by [MoO₄] tetrahedra.
The ammonium ions (NH₄⁺) are situated in the interchain spaces, where they play a crucial role in stabilizing the crystal lattice through electrostatic interactions and hydrogen bonding with the oxygen atoms of the molybdate chains.
A simplified representation of the molybdate chain coordination is shown below.
Experimental Protocols
Synthesis of this compound Crystals
A common method for preparing this compound crystals is through the controlled crystallization from an aqueous ammoniacal molybdate solution.
Materials:
-
Ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃)
-
Aqueous ammonia (B1221849) (NH₃·H₂O)
-
Deionized water
-
Stirring hotplate
-
Beakers and filtration apparatus
Procedure:
-
An aqueous solution of ammonium tetramolybdate is prepared by dissolving it in deionized water with stirring.
-
The solution is heated to approximately 70 °C.
-
Aqueous ammonia is slowly added to the heated solution until the pH reaches between 5.5 and 6.5.
-
The solution is then heated to 80-90 °C to ensure complete dissolution and then hot-filtered to remove any insoluble impurities.
-
The hot, clear filtrate is allowed to cool slowly to room temperature.
-
Crystals of this compound will precipitate out of the solution upon cooling.
-
The crystals are collected by filtration, washed with cold deionized water, and dried.
The logical workflow for the synthesis and characterization of this compound is depicted below.
Single-Crystal X-ray Diffraction
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å).
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.
-
The unit cell parameters are determined using an automated indexing routine.
-
Intensity data is collected over a range of 2θ angles.
-
The collected data is corrected for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson and Fourier methods.
-
The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from a difference Fourier map and refined isotropically.
Spectroscopic Characterization
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared spectrometer.
Procedure:
-
A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands corresponding to Mo-O and N-H vibrations are analyzed.
2.3.2. Raman Spectroscopy
Instrumentation:
-
A Raman spectrometer with a laser excitation source.
Procedure:
-
A sample of the crystalline material is placed on a microscope slide.
-
The Raman spectrum is excited using a laser (e.g., 532 nm or 785 nm).
-
The scattered light is collected and analyzed to obtain the Raman spectrum.
-
The vibrational modes, particularly those related to the Mo-O framework, are identified.
References
Physical and chemical properties of "Ammonium dimolybdate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) is an inorganic compound of significant interest across various scientific disciplines. It serves as a crucial precursor in the synthesis of molybdenum-based catalysts, advanced materials, and specialty chemicals. In the pharmaceutical and drug development sectors, molybdenum compounds are explored for their unique chemical properties and potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of ammonium dimolybdate, complete with experimental protocols and visual representations of key chemical processes to support researchers and professionals in their work.
Core Physical and Chemical Properties
This compound is a white, crystalline solid.[1][2][3] Its properties are summarized in the tables below. It is essential to note that slight variations in reported values may exist due to different measurement conditions and purities.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | (NH₄)₂Mo₂O₇ | [1][4][5] |
| Molecular Weight | 339.95 g/mol - 340.0 g/mol | [4][6] |
| Appearance | White crystalline powder | [4][7] |
| Density | 2.097 g/cm³ - 2.97 g/cm³ | [3][4][7] |
| Melting Point | Decomposes upon heating | [8] |
| Boiling Point | Not applicable | - |
| Solubility in Water | 43 g/100 cm³ at 25°C | [5] |
| Solubility in other solvents | Insoluble in alcohol | [9] |
| Crystal Structure | Polymeric chains of distorted octahedral Mo centers linked by tetrahedral molybdate (B1676688) centers | [7] |
Table 2: Chemical Reactivity and Stability
| Property | Description | References |
| Thermal Decomposition | Decomposes upon heating to form molybdenum trioxide (MoO₃), ammonia (B1221849) (NH₃), and water (H₂O). | [7] |
| pH of Aqueous Solution | Aqueous solutions of ammonium molybdates are generally acidic, with pH values less than 7.0. A 10% (w/v) solution of a similar ammonium molybdate has a pH of 7.0-8.0 when adjusted. | [10][11] |
| Reactivity with Acids | Reacts with acids. | - |
| Reactivity with Bases | Stable in basic solutions. | - |
| Storage and Stability | Stable under normal laboratory conditions. Should be stored in a tightly sealed container. | [9] |
Experimental Protocols
Synthesis of this compound (Reconstituted Crystallization Method)
This protocol describes a common method for synthesizing this compound from ammonium tetramolybdate.[12]
Materials:
-
Ammonium tetramolybdate
-
Ammonia solution
-
Deionized water
-
Stirring vessel with heating capability
-
Filter separator
-
Crystal kettle
-
Centrifuge
Procedure:
-
Dissolution: Add deionized water to a stirring vessel and heat to 70°C. While stirring, slowly add ammonium tetramolybdate and ammonia solution until the concentration of molybdenum trioxide (MoO₃) is approximately 400 g/L and the pH is between 5.5 and 6.5.
-
Filtration: Heat the resulting ammonium molybdate solution to 80-90°C using steam. Filter the hot solution through a filter separator and transfer the filtrate to a crystal kettle.
-
Crystallization: Allow crystal nuclei to form. Cool the solution to room temperature using cooling water to precipitate the this compound crystals.
-
Isolation: Discharge the mother liquor and separate the crystals by dehydration using a centrifuge. The resulting solid is the finished this compound product.
Determination of Thermal Decomposition Temperature (Thermogravimetric Analysis - TGA)
This protocol outlines a general procedure for determining the thermal stability and decomposition profile of this compound using TGA, based on standard methodologies.[13][14]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperature of maximum mass loss, and the final residual mass. The decomposition of this compound will show a significant mass loss corresponding to the evolution of ammonia and water, leaving molybdenum trioxide as the residue.
Characterization of Crystal Structure (X-ray Diffraction - XRD)
This protocol provides a general method for analyzing the crystal structure of this compound powder using XRD.[15][16][17][18]
Instrumentation:
-
X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)
Procedure:
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder. Mount the powder on a sample holder.
-
Instrument Setup: Place the sample holder in the XRD instrument. Set the instrument parameters, including the X-ray source, voltage, current, and scan range (e.g., 2θ from 10° to 80°).
-
Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different angles.
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. Compare the peak positions and intensities to a reference database (e.g., ICDD) to confirm the crystalline phase of this compound and identify any impurities.
Key Chemical Processes and Pathways
Synthesis of this compound
The reconstituted crystallization method is a common industrial process for producing this compound. The following diagram illustrates the workflow.
Thermal Decomposition Pathway
Upon heating, this compound undergoes thermal decomposition. This process is crucial for the production of molybdenum trioxide, a key industrial chemical. The decomposition proceeds through the loss of ammonia and water.
Applications in Research and Development
This compound is a versatile compound with numerous applications in scientific research and industrial processes:
-
Catalyst Precursor: It is a primary raw material for the production of molybdenum-based catalysts used in hydrodesulfurization and hydrodenitrogenation processes in the petroleum industry.[19][20][21]
-
Analytical Chemistry: In analytical chemistry, ammonium molybdate reagents are used for the colorimetric determination of phosphates, silicates, and arsenates.[9]
-
Materials Science: It serves as a precursor for the synthesis of various molybdenum-containing materials, including molybdenum oxides and sulfides with applications in electronics and energy storage.
-
Agriculture: It can be used as a source of molybdenum, an essential micronutrient for plants, in fertilizers.[4]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The presented data and diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important molybdenum compound. A thorough understanding of its properties is fundamental to its effective application in catalysis, materials science, and analytical chemistry.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. americanelements.com [americanelements.com]
- 4. chemimpex.com [chemimpex.com]
- 5. climaxmolybdenum.com [climaxmolybdenum.com]
- 6. This compound | H8Mo2N2O7 | CID 53393737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 9. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]
- 10. Ammonium molybdate anhydrous | H32Mo7N6O28-42 | CID 485454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. intertekinform.com [intertekinform.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. imoa.info [imoa.info]
- 21. News - Ammonium molybdate: a versatile expert in both industrial and scientific fields [zoranchem.com]
Synthesis of Ammonium Dimolybdate from Molybdenum Trioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), a crucial precursor in the production of high-purity molybdenum metal, catalysts, and various specialty chemicals, is synthesized primarily from molybdenum trioxide (MoO₃). This technical guide provides a comprehensive overview of the core methodologies for this synthesis, focusing on the reaction of molybdenum trioxide with ammonia (B1221849). This document details the prevalent experimental protocols, presents key quantitative data in a comparative format, and visualizes the underlying chemical pathways and experimental workflows. The information is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of the synthesis process, enabling them to select and optimize methods for producing high-quality ammonium dimolybdate for their specific applications.
Introduction
Molybdenum-containing compounds are of significant interest across various scientific disciplines, including catalysis, materials science, and medicine. This compound (ADM) serves as a vital intermediate in the production of many of these materials. The synthesis of ADM from molybdenum trioxide is a fundamental process that dictates the purity, morphology, and overall quality of the final molybdenum-based products. The reaction is primarily an acid-base reaction where the acidic molybdenum trioxide dissolves in an alkaline ammonia solution to form various ammonium molybdate (B1676688) species, with the equilibrium favoring the formation of this compound under specific conditions.
This guide will explore the two primary approaches for this synthesis: the direct digestion of molybdenum trioxide in an aqueous ammonia solution followed by crystallization, and recrystallization methods from other ammonium molybdate precursors.
Synthesis Methodologies
The synthesis of this compound from molybdenum trioxide generally involves the reaction of MoO₃ with aqueous ammonia to form a soluble ammonium molybdate solution, followed by crystallization of the desired product. The key variables influencing the reaction include temperature, pH, concentration of reactants, and the presence of impurities.
Direct Digestion and Crystallization
This is the most common method for the industrial production of this compound. It involves the direct reaction of molybdenum trioxide with an ammonia solution.
In this method, molybdenum trioxide is digested in an open beaker with an ammonia solution.
Experimental Protocol:
-
Slurry Formation: 75 g of molybdenum trioxide is slurried in approximately 250 ml of a 21% by weight ammonia solution.
-
Digestion: The slurry is heated to a temperature between 50°C and 60°C and stirred for about 2 hours.
-
pH Adjustment: The pH of the solution is maintained between 9.5 and 9.9 by adding ammonia as needed during the digestion process.
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is then cooled to induce crystallization of this compound.
-
Drying: The resulting crystals are separated from the mother liquor and dried.
To prevent the loss of ammonia due to evaporation and to achieve a more controlled reaction environment, a sealed vessel can be employed.
Experimental Protocol:
-
Reaction Setup: Molybdenum trioxide is digested with ammonia in a sealed vessel equipped with one or more stirrers.
-
Temperature Control: The reaction temperature is maintained between 20°C and 80°C.
-
Stoichiometry: The amount of ammonia used can range from the stoichiometric amount needed to form normal ammonium molybdate up to 2.9 times this amount.
-
Separation: After the reaction is complete, the resulting ammonium molybdate solution is separated from any insoluble materials.
Evaporation Crystallization Method
This method focuses on the controlled evaporation of the reaction solution to induce crystallization.
Experimental Protocol:
-
Solution Preparation: An ammonium molybdate solution is prepared by dissolving molybdenum trioxide in an aqueous ammonia solution.
-
Evaporation: The solution is heated in an evaporator crystallizer. The heating temperature is typically in the range of 90°C to 98°C.
-
Crystallization: As the solvent evaporates, the concentration of the solute increases, leading to the crystallization of this compound.
-
Separation and Drying: The crystals are separated from the remaining mother liquor and dried.
Quantitative Data
The efficiency and success of the synthesis are evaluated based on several quantitative parameters, including reaction yield and product purity.
| Parameter | Open Vessel Digestion | Sealed Vessel Digestion | Evaporation Crystallization | Recrystallization from Ammonium Tetramolybdate |
| Typical Yield | Not specified | High conversion | - | - |
| Reported Purity | Not specified | High | - | 98.2% |
| Reaction Temperature | 50-60°C | 20-80°C | 90-98°C | 80-90°C (dissolution) |
| pH | 9.5-9.9 | Not specified | - | 5.5-6.5 |
Visualization of Processes and Pathways
Chemical Reaction Pathway
The fundamental chemical reaction involves the dissolution of molybdenum trioxide in ammonia to form ammonium molybdate, which then can be converted to this compound.
Caption: Chemical pathway for the synthesis of this compound.
Experimental Workflow: Direct Digestion
The following diagram illustrates the general workflow for the direct digestion method.
Caption: General experimental workflow for direct digestion synthesis.
Characterization of this compound
The synthesized this compound is typically characterized using various analytical techniques to confirm its identity, purity, and morphology.
-
X-ray Diffraction (XRD): Used to identify the crystalline phase of the product and to ensure it is single-phase this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molybdate and ammonium ions, confirming the chemical structure of the compound.
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the synthesized crystals.
Conclusion
The synthesis of this compound from molybdenum trioxide is a well-established process with several methodological variations. The choice of a specific protocol depends on the desired scale of production, required purity, and available equipment. The direct digestion method, particularly in a sealed vessel, offers good control over the reaction and minimizes ammonia loss. The evaporation crystallization method is also a viable option for obtaining crystalline ADM. For applications requiring very high purity, recrystallization techniques can be employed. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals to produce this compound with desired specifications for their applications in catalysis, materials science, and drug development.
Thermal decomposition mechanism of "Ammonium dimolybdate"
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium (B1175870) Dimolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium dimolybdate, with the chemical formula (NH₄)₂Mo₂O₇, is a key intermediate in the production of various molybdenum-based materials, including catalysts and precursors for molybdenum metal powders. Its thermal decomposition is a critical process that dictates the properties of the final molybdenum oxide products. Understanding the intricate mechanism of this decomposition is paramount for controlling the morphology, crystallinity, and purity of the synthesized materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition pathways, intermediate products, and the influence of the surrounding atmosphere. While the thermal decomposition of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is more extensively studied, this guide focuses on the available data for this compound and related polymolybdates to elucidate its specific decomposition behavior.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a multi-step process involving the release of ammonia (B1221849) (NH₃) and water (H₂O) vapor, leading to the formation of various intermediate ammonium polymolybdates and ultimately molybdenum oxides. The exact nature of the intermediates and the final product is highly dependent on the atmosphere in which the decomposition is carried out, primarily an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air).
Decomposition in an Inert Atmosphere (Nitrogen)
In a nitrogen atmosphere, the decomposition of ammonium molybdates, including species related to this compound, proceeds through a series of endothermic steps. Studies on closely related ammonium molybdates, such as ammonium molybdate (B1676688) ((NH₄)₂MoO₄), reveal the formation of this compound as a transient intermediate species. The decomposition pathway for these related compounds provides insight into the likely behavior of pure this compound.
The process generally involves the parallel evolution of ammonia and water. The intermediate products identified during the decomposition of related ammonium molybdates in a nitrogen atmosphere include ammonium trimolybdate ((NH₄)₂Mo₃O₁₀), this compound ((NH₄)₂Mo₂O₇), and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[1] As the temperature increases, these intermediates further decompose. The final products are typically a mixture of orthorhombic molybdenum trioxide (o-MoO₃) and a partially reduced molybdenum oxide, Mo₄O₁₁.[1] The formation of the reduced oxide is attributed to the reducing potential of the ammonia released during decomposition.[2]
Decomposition in an Oxidizing Atmosphere (Air)
In an oxidizing atmosphere such as air, the decomposition mechanism shares similarities with that in an inert atmosphere in its initial stages, with the formation of similar intermediate polymolybdates.[1] However, a key difference is the oxidation of the evolved ammonia to nitrogen oxides (NO and N₂O).[1] This oxidation is an exothermic process and can influence the overall thermal profile of the decomposition.[1]
Due to the presence of oxygen, the final product of the thermal decomposition of this compound in air is highly crystalline orthorhombic molybdenum trioxide (o-MoO₃).[1] The formation of reduced molybdenum oxides like Mo₄O₁₁ is suppressed in an oxidizing environment.[1]
Quantitative Data
The following tables summarize the key temperature ranges and mass loss data associated with the thermal decomposition of related ammonium molybdates, which provide a reference for the expected behavior of this compound.
Table 1: Thermal Decomposition Stages of Ammonium Molybdate ((NH₄)₂MoO₄) in a Nitrogen Atmosphere [1]
| Decomposition Stage | Temperature Range (°C) | Evolved Gases | Intermediate/Final Products |
| 1 | Ambient - 200 | NH₃, H₂O | (NH₄)₂Mo₃O₁₀, (NH₄)₂Mo₂O₇ |
| 2 | 200 - 280 | NH₃, H₂O | (NH₄)₂Mo₄O₁₃ |
| 3 | 280 - 370 | NH₃, H₂O | Amorphous MoO₃, h-MoO₃ |
| 4 | 370 - 420 | - | o-MoO₃, Mo₄O₁₁ |
Table 2: Thermal Decomposition Stages of Ammonium Molybdate ((NH₄)₂MoO₄) in an Air Atmosphere [1]
| Decomposition Stage | Temperature Range (°C) | Evolved Gases | Intermediate/Final Products |
| 1 & 2 | Ambient - 280 | NH₃, H₂O | (NH₄)₂Mo₃O₁₀, (NH₄)₂Mo₂O₇, (NH₄)₂Mo₄O₁₃ |
| 3 | 280 - 370 | NH₃, H₂O, NO, N₂O | h-MoO₃, Amorphous MoO₃ |
| 4 | 370 - 420 | - | o-MoO₃ |
Experimental Protocols
The characterization of the thermal decomposition of this compound and related compounds typically involves a suite of analytical techniques.
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)
-
Objective: To determine the temperature ranges of decomposition and the associated mass losses, as well as to identify endothermic and exothermic events.
-
Methodology: A sample of the ammonium molybdate is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10 °C/min) under a continuous flow of a specific gas (e.g., nitrogen or air at a flow rate of 50 mL/min). The mass of the sample is continuously monitored as a function of temperature. The DTA signal, which measures the temperature difference between the sample and an inert reference, is recorded simultaneously to detect thermal events.[3][4]
-
Coupled Mass Spectrometry (MS): The evolved gases from the TGA furnace can be introduced into a mass spectrometer to identify the chemical nature of the gaseous decomposition products in real-time.[1]
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the starting material, intermediate products, and the final decomposition product.
-
Methodology: Powder XRD patterns are collected from the samples at various stages of decomposition. This can be done by heating the sample to a specific temperature, holding it for a period, and then cooling it to room temperature for analysis. In-situ high-temperature XRD can also be employed to monitor the phase transformations as the temperature increases.[1][5] The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., ICDD) for phase identification.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the material at different stages of decomposition, providing information on the presence of ammonium ions, water, and different types of Mo-O bonds.
-
Methodology: FTIR spectra are recorded from the solid residues obtained at different decomposition temperatures. The samples are typically mixed with KBr and pressed into pellets. The spectra are collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹) to observe the vibrational modes of the different chemical bonds.[1][6]
Visualization of Decomposition Pathways
Logical Relationship of Decomposition
Caption: Logical flow of the thermal decomposition process.
Experimental Workflow for Analysis
Caption: Workflow for analyzing the thermal decomposition.
Decomposition Pathway in an Inert Atmosphere
Caption: Decomposition pathway in an inert atmosphere.
Decomposition Pathway in an Oxidizing Atmosphere
Caption: Decomposition pathway in an oxidizing atmosphere.
References
An In-Depth Technical Guide to the Aqueous Solubility of Ammonium Dimolybdate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), a compound of significant interest in various chemical and pharmaceutical applications. This document collates quantitative solubility data, details the effects of key environmental factors, and furnishes a detailed experimental protocol for solubility determination.
Quantitative Solubility Data
The solubility of ammonium dimolybdate in water is significantly influenced by temperature. The data compiled from various technical sources is summarized below.
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 43[1][2][3] |
| 20 | 22.84 |
| 25 | 43[1][2][4][5][6][7][8][9] |
| 80-90 | 50 |
Note: There appears to be some variance in reported solubility values at 20°C, which may be attributable to differences in experimental methodologies or the specific form of the ammonium molybdate (B1676688) salt used.
Factors Influencing Solubility
The dissolution of this compound in aqueous solutions is a complex process governed by several factors beyond temperature.
Effect of pH
The pH of the aqueous medium plays a critical role in the solubility and speciation of this compound. In acidic conditions (pH < 6), the formation and precipitation of molybdic acid can occur, thereby reducing the concentration of dissolved molybdenum.[10] Conversely, in alkaline solutions, the equilibrium shifts, and the distribution of various polyoxomolybdate species is altered.[11] The speciation of molybdenum in aqueous media is a function of both pH and concentration.[8]
Speciation in Aqueous Solution
Upon dissolution in water, this compound does not exist as a simple dimolybdate ion. Instead, a complex equilibrium is established involving various molybdate and polymolybdate species. The nature and distribution of these species are dependent on both the pH and the total molybdenum concentration in the solution.[11] At biological pH, the predominant species is the molybdate ion, [MoO₄]²⁻.[8]
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the accurate determination of this compound solubility in an aqueous solution, based on the isothermal equilibrium method.
Principle
The isothermal equilibrium method involves saturating a solvent with a solute at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that specific temperature.
Materials and Apparatus
-
This compound, analytical grade
-
Deionized water
-
Constant temperature water bath or incubator
-
Stirring plate and magnetic stir bars
-
Certified volumetric flasks and pipettes
-
Syringe filters (0.45 µm pore size)
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for molybdenum analysis
-
pH meter
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealable, inert vessel (e.g., a glass flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vessel in a constant temperature water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After the equilibration period, cease stirring and allow the undissolved solid to settle at the bottom of the vessel for several hours, while maintaining the constant temperature.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a 0.45 µm filter. This filtration step is critical to prevent any undissolved solid particles from being included in the sample, which would lead to an overestimation of solubility.
-
Sample Preparation for Analysis: Accurately dilute the filtered aliquot with a known volume of deionized water to bring the molybdenum concentration within the linear dynamic range of the analytical instrument.
-
Quantitative Analysis: Determine the concentration of molybdenum in the diluted sample using a calibrated Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) or an Atomic Absorption Spectrometer (AAS).[6]
-
Calculation of Solubility: Calculate the solubility of this compound in g/100 mL using the measured molybdenum concentration, the dilution factor, and the molar mass of this compound.
Factors Affecting Solubility: A Logical Overview
The interplay of various factors determines the final measured solubility of this compound. The following diagram illustrates these relationships.
References
- 1. climaxmolybdenum.com [climaxmolybdenum.com]
- 2. climaxmolybdenum.com [climaxmolybdenum.com]
- 3. Sciencemadness Discussion Board - Ammonium Molybdate solubility data - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. imoa.info [imoa.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. imoa.info [imoa.info]
- 9. researchgate.net [researchgate.net]
- 10. metrohm.com [metrohm.com]
- 11. researchgate.net [researchgate.net]
Ammonium Dimolybdate: A Technical Safety and Handling Guide
CAS Number: 27546-07-2[1][2][3][4]
This guide provides an in-depth overview of the safety and handling protocols for ammonium (B1175870) dimolybdate. The information is compiled for researchers, scientists, and professionals in drug development who may work with this compound. All data is presented to ensure clarity and accessibility for technical audiences.
Core Safety and Physical Properties
The following table summarizes the key quantitative safety and physical data for ammonium dimolybdate. This information is critical for risk assessment and the implementation of appropriate laboratory and handling procedures.
| Property | Value | Source |
| Physical Properties | ||
| Molecular Formula | (NH₄)₂Mo₂O₇[3] | Strem |
| Molecular Weight | 339.95 g/mol [3][5] | Strem, Scribd |
| Appearance | White to greyish powder[5] | Scribd |
| Density | 2.97 g/cm³[4] | Wikipedia |
| Solubility in Water | 228 g/L at 20 °C[5] | Scribd |
| Melting Point | 150 °C (with evolution of ammonia)[5] | Scribd |
| Decomposition Temperature | 150 °C (evolution of ammonia), 225 °C (forms ammonium octamolybdate)[5] | Scribd |
| pH (1% Solution) | 4.0 - 6.0[5] | Scribd |
| Toxicological Data | ||
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[6] | North Metal |
| Exposure Controls | ||
| GHS Hazard Statements | H332: Harmful if inhaled[6] | North Metal |
| GHS Precautionary Statements | P261: Avoid breathing dust.[6] P271: Use only outdoors or in a well-ventilated area.[6] | North Metal |
| Fire and Reactivity | ||
| Flammability | Not flammable[5] | Scribd |
| Reactivity | Stable under normal conditions.[5] May react violently with zirconium when heated.[5] | Scribd |
Experimental Protocols
The safety data presented is derived from standardized experimental protocols. While the provided Safety Data Sheets do not detail the specific experimental methodologies used for this compound, the hazard classifications are based on internationally recognized guidelines, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
For instance, the Acute Inhalation Toxicity (Category 4) determination would typically follow OECD Guideline 403. This involves exposing animals, usually rats, to the substance at various concentrations for a defined period (typically 4 hours) and observing them for up to 14 days. The concentration that causes mortality in 50% of the test animals (LC50) is determined. A substance is classified as Category 4 if its LC50 is between 1 and 5 mg/L for dusts and mists.
The Flammability assertion that this compound is "not flammable" is likely determined by standard tests that involve exposing the substance to an open flame or a high-temperature source and observing if it ignites and sustains combustion.
Emergency Response and Handling
Proper handling and emergency preparedness are crucial when working with this compound. The following diagrams illustrate the recommended workflows for personal protection and spill response.
Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.
References
Spectroscopic Profile of Ammonium Dimolybdate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data from various spectroscopic techniques, details experimental protocols for analysis, and presents a visualization of its thermal decomposition pathway.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ammonium dimolybdate.
Vibrational Spectroscopy
Table 1: Raman and Infrared Spectroscopy Peak Assignments for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| Raman Spectroscopy | 891 (strong) | Symmetric Mo-O stretching |
| 833 (weak) | Asymmetric Mo-O stretching | |
| 313 (weak) | Mo-O bending modes | |
| Infrared (IR) Spectroscopy | 3640-2435 (broad) | N-H and O-H stretching vibrations |
| 1660 (weak) | H-O-H bending (water of hydration) | |
| 1411 | δ(N-H) bending of NH₄⁺ | |
| 894 | Mo=O stretching | |
| 841 | Mo-O-Mo stretching | |
| 667 | Mo-O-Mo stretching | |
| 576 | O-Mo-O bending | |
| 484 | O-Mo-O bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Solid-State NMR Parameters for this compound
| Nucleus | Technique | Chemical Shift (ppm) | Quadrupole Coupling Constant (Cq) (MHz) | Asymmetry Parameter (ηq) |
| ¹⁴N | MAS NMR | Isotropic: ~350 | ~0.08 | ~0.6 |
| ⁹⁵Mo | MAS NMR | Isotropic: ~ -10 to -30 | Not reported for (NH₄)₂Mo₂O₇ | Not reported for (NH₄)₂Mo₂O₇ |
X-ray Photoelectron Spectroscopy (XPS)
Table 3: Expected Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Notes |
| Mo 3d₅/₂ | 232.5 - 233.1 | Indicative of Mo(VI) oxidation state. |
| O 1s | 530.2 - 530.8 | Associated with Mo-O bonds. |
| N 1s | ~401.4 | Corresponds to the ammonium ion (NH₄⁺). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
In aqueous solutions, the speciation of molybdate (B1676688) ions, including the dimolybdate, is pH-dependent. The UV-Vis spectrum of an this compound solution is expected to show charge-transfer bands in the UV region.
Table 4: UV-Vis Absorption Maxima for Molybdate Species in Aqueous Solution
| Wavelength (nm) | Assignment |
| ~210 - 230 | O → Mo charge transfer transitions |
| ~260 - 280 | O → Mo charge transfer transitions |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the thermal treatment of ammonium heptamolybdate tetrahydrate with an excess of ammonium bicarbonate.[1]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Mortar and pestle
-
Oven or microwave oven
Procedure:
-
Thoroughly grind a sample of ammonium heptamolybdate tetrahydrate with an excess of ammonium bicarbonate in a mortar and pestle.
-
Transfer the resulting fine powder to a glass beaker.
-
Heat the beaker in an oven at 90°C for approximately 10 minutes or in a microwave oven for about 2 minutes at a low power setting.
-
Allow the product to cool to room temperature in a desiccator.
Raman Spectroscopy
Instrumentation:
-
Raman spectrometer with laser excitation (e.g., 785 nm).
-
Microscope for solid sample analysis.
Procedure for Solid Sample:
-
Place a small amount of the this compound powder onto a microscope slide or into a sample holder.
-
Focus the laser on the sample using the microscope objective.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100-1000 cm⁻¹).
-
Record the peak positions and intensities.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
KBr pellet press kit (agate mortar and pestle, press, and die).
-
Spectroscopic grade KBr powder.
Procedure (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove moisture.
-
Grind a small amount of the this compound sample (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure for Aqueous Solution:
-
Prepare a solution of this compound in deionized water of a known concentration.
-
Use a quartz cuvette to hold the sample solution.
-
Use deionized water as a reference blank.
-
Scan the UV-Vis spectrum over the desired wavelength range (e.g., 190-400 nm).
-
Record the wavelengths of maximum absorbance (λmax).
Visualization of Thermal Decomposition Pathway
The thermal decomposition of ammonium molybdates is a stepwise process involving the loss of ammonia (B1221849) and water, leading to the formation of various intermediate compounds before the final product, molybdenum trioxide (MoO₃), is obtained.
Caption: Stepwise thermal decomposition of ammonium heptamolybdate.
This diagram illustrates the general pathway for the thermal decomposition of ammonium heptamolybdate, which can include the formation of this compound as an intermediate. The exact temperatures and intermediate products can vary depending on the reaction conditions.[2][3]
References
A Structural Comparison of Ammonium Dimolybdate and Potassium Dimolybdate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the crystal structures of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) and potassium dimolybdate (K₂Mo₂O₇). The information presented herein is intended to offer a comprehensive understanding of the structural similarities and subtle differences between these two isomorphous compounds, which is crucial for their application in catalysis, materials science, and potentially in drug development as molybdenum-containing compounds.
Introduction
Ammonium dimolybdate and potassium dimolybdate are inorganic compounds that play significant roles in various chemical syntheses and applications. Their structural characteristics are fundamental to their physical and chemical properties. This guide elucidates their crystal structures, determined by single-crystal X-ray diffraction, highlighting the arrangement of the molybdate (B1676688) polyhedra and the influence of the respective cations on the overall crystal lattice.
Crystal Structure Overview
This compound and potassium dimolybdate are isomorphous, meaning they possess the same fundamental crystal structure.[1][2] Their structures are characterized by infinite chains of molybdenum-oxygen polyhedra. These chains are composed of edge-sharing [MoO₆] octahedra, with adjacent pairs of octahedra being linked by [MoO₄] tetrahedra.[1][3] The ammonium (NH₄⁺) or potassium (K⁺) cations are located in the spaces between these infinite chains, providing charge balance.[1]
The key distinction between the two structures arises from the difference in the size of the cation. The ammonium ion is larger than the potassium ion, which leads to a larger unit cell volume for this compound.[2]
Quantitative Structural Data
The crystallographic data for this compound and potassium dimolybdate are summarized in the table below for direct comparison. The data reveals the close relationship in their crystal systems and space groups, with slight variations in the unit cell parameters.
| Parameter | This compound | Potassium Dimolybdate |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P1 |
| a-axis (Å) | 7.937(7)[1] | 7.61[2] |
| b-axis (Å) | 7.305(7)[1] | 7.24[2] |
| c-axis (Å) | 7.226(8)[1] | 6.95[2] |
| α (°) | 93.88(12)[1] | 92[2] |
| β (°) | 114.33(7)[1] | 112[2] |
| γ (°) | 82.58(13)[1] | 82.6[2] |
| **Unit Cell Volume (ų) ** | ~378.4 | 347[2] |
| Z | 2[1] | 2 |
Note: The unit cell volume for this compound is approximately 9% larger than that of potassium dimolybdate.[2]
Experimental Protocols
The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction analysis. The general experimental protocol for such an analysis is outlined below.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms within a crystal.
Methodology:
-
Crystal Growth: Single crystals of this compound and potassium dimolybdate suitable for X-ray diffraction are typically grown from aqueous solutions. For this compound, crystallization can be induced from an ammoniacal molybdate solution at temperatures above 75 °C.[2]
-
Crystal Mounting: A small, well-formed single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The Patterson and Fourier methods are then employed to solve the phase problem and generate an initial electron density map.[1]
-
Structure Refinement: The initial atomic positions are refined using least-squares techniques to achieve the best possible fit between the observed and calculated diffraction patterns. The final refinement provides accurate atomic coordinates, bond lengths, and bond angles. The quality of the refinement is assessed by the R-factor; for this compound, a final R-factor of 0.066 was achieved for 988 reflections.[1]
Visualization of the Crystal Structure
The following diagram illustrates the connectivity of the molybdenum-oxygen polyhedra in the infinite chains characteristic of both ammonium and potassium dimolybdate.
References
- 1. Crystal and molecular structure and properties of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Crystal and molecular structure and properties of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Polymeric Structure of the Ammonium Dimolybdate Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is a crucial intermediate in the industrial production of molybdenum compounds. Its solid-state structure is characterized by a unique one-dimensional polymeric anion, [Mo₂O₇²⁻]n. This technical guide provides a comprehensive overview of the polymeric structure of the ammonium dimolybdate anion, detailing its synthesis, structural characterization, and key structural parameters. The information presented herein is vital for researchers in materials science, inorganic chemistry, and catalysis, as well as for professionals in drug development who may utilize molybdenum-based compounds.
Introduction
The chemistry of isopolymolybdates is rich and complex, with the anionic species adopting various structures depending on the pH, concentration, and counter-ion present. Among these, the dimolybdate anion, [Mo₂O₇²⁻], is a fundamental building block. In the solid state, particularly in the form of this compound, this anion polymerizes to form infinite chains. A thorough understanding of this polymeric structure is essential for controlling the properties of molybdenum-based materials.
The definitive crystal structure of this compound was first elucidated by Armour, Drew, and Mitchell in 1975.[1] Their work, based on single-crystal X-ray diffraction, revealed the intricate connectivity of the molybdate (B1676688) units, which is the central focus of this guide.
Synthesis and Crystallization
This compound is typically synthesized from aqueous solutions of ammonium molybdate. The process involves the controlled heating of an ammonium molybdate solution, which leads to the loss of ammonia (B1221849) and the subsequent crystallization of this compound.[2]
Experimental Protocol: Synthesis of this compound Crystals
A common method for the preparation of single-phase this compound crystals involves the following steps:
-
Preparation of Ammonium Molybdate Solution: A saturated solution of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is prepared in deionized water.
-
Heating and Concentration: The solution is heated to approximately 90-100 °C. This elevated temperature promotes the conversion of the heptamolybdate species to the dimolybdate.
-
Crystallization: The solution is then allowed to cool slowly to room temperature. As the solution cools, crystals of this compound precipitate out.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under vacuum.
The formation of the dimolybdate anion from the more common heptamolybdate in solution is a key step in this process, as illustrated in the workflow below.
Caption: Formation of this compound.
Structural Characterization: Single-Crystal X-ray Diffraction
The primary technique for elucidating the detailed atomic arrangement in this compound is single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines the general procedure for the single-crystal X-ray diffraction analysis of this compound, based on the foundational study by Armour, Drew, and Mitchell:[1]
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (typically Mo-Kα or Cu-Kα radiation). Diffraction data are collected as the crystal is rotated.
-
Structure Solution: The collected diffraction intensities are used to solve the crystal structure. This is often achieved using Patterson and Fourier methods to determine the positions of the heavy molybdenum atoms, followed by the localization of the lighter oxygen and nitrogen atoms.
-
Structure Refinement: The initial structural model is refined using least-squares techniques to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
The Polymeric Structure of the this compound Anion
The crystal structure of this compound reveals that the [Mo₂O₇²⁻]n anion exists as infinite polymeric chains. These chains are composed of two fundamental building blocks: distorted [MoO₆] octahedra and [MoO₄] tetrahedra.[1]
The structure consists of infinite chains of edge-shared [MoO₆] octahedra. These chains of octahedra are then linked together by [MoO₄] tetrahedra, creating a complex one-dimensional polymer. The ammonium cations, NH₄⁺, are located between these polymeric chains and are held in place by hydrogen bonding with the oxygen atoms of the molybdate anions.
Caption: Connectivity in the [Mo₂O₇²⁻]n Chain.
Crystallographic Data
The crystallographic data for this compound, as determined by Armour, Drew, and Mitchell, are summarized in the table below.[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.937(7) Å |
| b | 7.305(7) Å |
| c | 7.226(8) Å |
| α | 93.88(12)° |
| β | 114.33(7)° |
| γ | 82.58(13)° |
| Z (formula units/cell) | 2 |
Bond Lengths and Angles
The polymeric nature of the dimolybdate anion results in a variety of Mo-O bond lengths, depending on the coordination environment of the oxygen atoms (terminal, bridging between two molybdenum atoms, etc.). Similarly, the O-Mo-O bond angles deviate from ideal tetrahedral and octahedral geometries due to the distortions inherent in the polymeric structure.
Note: The specific, detailed bond lengths and angles from the original 1975 study by Armour, Drew, and Mitchell are not publicly available in the accessed literature. The following table provides a general range for Mo-O bond lengths in isopolymolybdates based on available data.
| Bond Type | General Bond Length Range (Å) |
| Mo-O (terminal) | 1.68 - 1.75 |
| Mo-O (bridging) | 1.88 - 2.00 |
Conclusion
The this compound anion exists in the solid state as a one-dimensional polymer. This polymeric structure is composed of repeating units of edge-sharing [MoO₆] octahedra that are linked by [MoO₄] tetrahedra. This intricate arrangement, determined by single-crystal X-ray diffraction, is crucial for understanding the chemical and physical properties of this important molybdenum compound. The detailed structural information, including crystallographic data, provides a fundamental basis for further research into the applications of this compound in catalysis, materials synthesis, and other fields.
References
A Tale of Two Molybdates: An In-depth Technical Guide to Ammonium Dimolybdate and Ammonium Heptamolybdate
For Researchers, Scientists, and Drug Development Professionals
In the realm of molybdenum chemistry, two ammonium (B1175870) salts stand out for their industrial significance and diverse applications: ammonium dimolybdate (ADM) and ammonium heptamolybdate (AHM). While often used interchangeably in colloquial terms, these compounds possess distinct chemical and physical properties that dictate their suitability for specific applications. This technical guide provides a comprehensive comparison of ADM and AHM, offering researchers, scientists, and drug development professionals a detailed understanding of their core characteristics, supported by quantitative data, experimental methodologies, and visual representations of their chemical relationships.
Core Properties: A Side-by-Side Comparison
A fundamental understanding of the distinct properties of this compound and ammonium heptamolybdate is crucial for their effective application. The following tables summarize the key quantitative data for these two compounds, facilitating a clear comparison.
Table 1: Chemical and Physical Properties
| Property | This compound | Ammonium Heptamolybdate |
| Chemical Formula | (NH₄)₂Mo₂O₇[1] | (NH₄)₆Mo₇O₂₄[2] |
| Hydration State | Anhydrous | Commonly tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)[2][3] |
| Molecular Weight | 339.95 g/mol [1] | 1235.86 g/mol (tetrahydrate)[4] |
| Appearance | White, crystalline solid[1] | White, crystalline solid[3][4] |
| Crystal Structure | Monoclinic[5] | Monoclinic[6] |
| Density | 2.276 g/cm³[5] | 2.498 g/cm³[4] |
| Solubility in Water | Soluble[1] | 400 g/L (20 °C)[7], 63.5 g/100 cm³ (25°C)[8] |
| pH of 5% Aqueous Solution | 5.0 - 7.0[1] | 5.3 |
| Melting Point | Decomposes on heating[5] | ~90°C (Elimination of water of crystallization)[9] |
| Decomposition Temperature | Decomposes on heating[5] | 190 °C[2][4] |
Table 2: Applications Overview
| Application Area | This compound | Ammonium Heptamolybdate |
| Catalysis | Precursor for hydrodesulfurization and oxidation catalysts[10][11]. | Widely used in the production of catalysts for hydrocracking and desulfurization[3][12]. |
| Analytical Chemistry | Reagent for the determination of phosphates and silicates[10]. | Reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead[2][3]. |
| Agriculture | Micronutrient in fertilizers to provide molybdenum[1][10]. | Used as a micronutrient in fertilizers for nitrogen fixation[3][12]. |
| Metal Finishing & Metallurgy | Used in metal surface treatments to enhance corrosion resistance[1]. Source for molybdenum metal powder production[10]. | Utilized in electroplating and as a metal finishing reagent[2][3]. Production of molybdenum metal and ceramics[2]. |
| Pigments and Dyes | Intermediate in the manufacturing of molybdate (B1676688) pigments[10]. | Used in the production of pigments and dyes[3]. |
| Corrosion Inhibition | Used in the formulation of corrosion inhibitors[10]. | Also used in corrosion inhibitors for metal protection[3]. |
Experimental Protocols
A clear understanding of the synthesis and thermal decomposition of these molybdates is critical for their application. The following provides an overview of typical experimental methodologies.
Synthesis of this compound
Objective: To synthesize this compound from molybdenum trioxide.
Methodology:
-
Molybdenum ore is roasted to produce molybdenum trioxide (MoO₃)[1].
-
The resulting MoO₃ is then leached with aqueous ammonia (B1221849) (ammonium hydroxide)[1].
-
The pH of the solution is a critical factor, with ADM formation favored at a pH greater than 7[13].
-
The solution is then subjected to crystallization, followed by filtration and drying to yield solid this compound[1].
Synthesis of Ammonium Heptamolybdate
Objective: To synthesize ammonium heptamolybdate from molybdenum trioxide.
Methodology:
-
Molybdenum trioxide (MoO₃) is dissolved in an excess of aqueous ammonia[2][4].
-
The solution is then allowed to evaporate at room temperature. During this process, the excess ammonia escapes[2].
-
This method results in the formation of six-sided transparent prisms of the tetrahydrate form of ammonium heptamolybdate[2]. A solution pH of less than 7 favors the formation of AHM[13].
Thermal Decomposition Analysis
Objective: To analyze the thermal decomposition products of this compound and ammonium heptamolybdate.
Methodology:
-
A sample of the molybdate is subjected to thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to observe weight loss and thermal events as a function of temperature[14].
-
In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be employed to identify the crystalline phases and changes in the local atomic structure during heating[14].
-
The decomposition is typically carried out under controlled atmospheres (e.g., air, inert gas) to study the influence of the environment on the final products[14]. For ammonium heptamolybdate, decomposition in air generally leads to the formation of molybdenum trioxide (MoO₃)[15]. The decomposition pathway can involve intermediate ammonium molybdate species[15][16].
Visualizing the Chemical Landscape
To further elucidate the relationships and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis pathways for ADM and AHM.
Caption: Thermal decomposition pathways.
Concluding Remarks
The choice between this compound and ammonium heptamolybdate is dictated by the specific requirements of the intended application. Key differentiators include their molybdenum content, solubility, and the pH conditions under which they are stable. For applications requiring a higher molybdenum concentration and where solubility is a primary concern, ammonium heptamolybdate is often the preferred choice. Conversely, the synthesis conditions and resulting purity of this compound may be advantageous in other contexts. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in their work with these versatile molybdenum compounds.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 3. Ammonium Heptamolybdate - London Chemicals & Resources Limited [lcrl.net]
- 4. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | 27546-07-2 [chemicalbook.com]
- 6. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. aaamolybdenum.com [aaamolybdenum.com]
- 9. Ammonium heptamolybdate tetrahydrate (ammonium molybdate) cryst. extra pure 12054-85-2 [sigmaaldrich.com]
- 10. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 11. This compound [portal.cjchemicals.net]
- 12. What are the uses of ammonium heptamolybdate-Hengchang Molybdenum-Integrating research of molybdenum [en.sxhcmoly.com]
- 13. publications.anl.gov [publications.anl.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of Molybdenum-Based Catalysts Using Ammonium Dimolybdate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of molybdenum-based catalysts utilizing ammonium (B1175870) dimolybdate as a precursor. The methodologies outlined are foundational for developing catalysts for various applications, including hydrodesulfurization (HDS) and oxidation reactions.
Data Presentation: Catalyst Synthesis Parameters
The following tables summarize key quantitative data from various preparation methods for molybdenum-based catalysts using ammonium molybdate (B1676688) precursors.
Table 1: Impregnation Method Parameters for Mo/Al₂O₃ Catalysts
| Parameter | Catalyst System | Value | Reference |
| Molybdenum Precursor | Co-Mo/γ-Al₂O₃ | Ammonium Heptamolybdate Tetrahydrate | [1] |
| Co-Mo/nano γ-Al₂O₃ | Ammonium Heptamolybdate | [2] | |
| NiMo/Al₂O₃ | Ammonium Heptamolybdate Tetrahydrate | [3] | |
| Co-Precursor | Co-Mo/γ-Al₂O₃ | Cobalt (II) Nitrate (B79036) Hexahydrate | [1] |
| Co-Mo/nano γ-Al₂O₃ | Cobalt Chloride | [2] | |
| Ni-Precursor | NiMo/Al₂O₃ | Nickel (II) Nitrate Hexahydrate | [3] |
| Support | Co-Mo/γ-Al₂O₃ | γ-Al₂O₃ (Surface Area: 120-190 m²/g) | [1] |
| Co-Mo/nano γ-Al₂O₃ | γ-Al₂O₃ nanoparticles | [2] | |
| NiMo/Al₂O₃ | Various Al₂O₃ supports | [3] | |
| (Co+Mo)/Support Mass Ratio | Co-Mo/γ-Al₂O₃ | 0.18 | [1] |
| Co/Mo Mole Ratio | Co-Mo/γ-Al₂O₃ | 0.0, 0.1, 0.3, 0.5 | [1] |
| Drying Conditions | Co-Mo/γ-Al₂O₃ | 120°C for 12 hours | [1] |
| Co-Mo/nano γ-Al₂O₃ | 120°C overnight | [2] | |
| NiMo/Al₂O₃ | 110°C for 24 hours | [3] | |
| Calcination Temperature | Co-Mo/γ-Al₂O₃ | 500°C in air for 8 hours | [1] |
| Co-Mo/nano γ-Al₂O₃ | 550°C for 4 hours | [2] | |
| NiMo/Al₂O₃ | 600°C for 5 hours | [3] | |
| VMoTi Catalyst | 300, 400, 500, 600, 700°C in air for 5 hours | [4] | |
| Heating Rate | VMoTi Catalyst | 2°C/min | [4] |
Table 2: Catalyst Characterization Data
| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Co-Mo/γ-Al₂O₃ (Co/Mo=0.1) | 90 | 0.17 | [1] |
| γ-Al₂O₃ nanoparticles (support) | 150-200 | 0.8-1.0 | [2] |
Experimental Protocols
Protocol 1: Preparation of Co-Mo/γ-Al₂O₃ Catalyst by Co-impregnation
This protocol details the synthesis of a cobalt-molybdenum catalyst supported on gamma-alumina, a common catalyst for hydrodesulfurization.[1]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
γ-Al₂O₃ support (surface area 120-190 m²/g)
-
Distilled water
Procedure:
-
Solution Preparation: Calculate the required amounts of ammonium heptamolybdate tetrahydrate and cobalt (II) nitrate hexahydrate to achieve the desired Co/Mo mole ratio and a total metal (Co+Mo) to support mass ratio of 0.18. Dissolve the salts in a specific volume of distilled water.
-
Impregnation: Slowly add the prepared solution to the γ-Al₂O₃ support with constant stirring.
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace with a flow of air at 500°C for 8 hours.
Protocol 2: Preparation of Supported MoS₂ Catalyst from Ammonium Tetrathiomolybdate
This protocol describes the synthesis of a presulfided MoS₂ catalyst, which is often more active for HDS than catalysts prepared from oxide precursors.[5]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ammonium hydroxide (B78521) solution
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Deionized water
-
Al₂O₃ extrudates
-
Formic acid
Procedure:
-
Synthesis of Ammonium Tetrathiomolybdate (ATTM):
-
Dissolve 4.8 g of ammonium heptamolybdate in 50 mL of ammonium hydroxide.
-
Purge the solution with H₂S gas at room temperature for 1 hour.
-
Heat the mixture to 60°C with continuous H₂S purging until a deep-red color appears.
-
Cool the mixture in an ice bath for 12 hours to crystallize the ATTM.
-
Collect the ATTM crystals by vacuum filtration, wash five times with cold ethyl alcohol, and dry under vacuum.
-
-
Impregnation:
-
Prepare an impregnation solution by dissolving 3.0 g of the synthesized ATTM and 1.5 g of ethanolamine in 9.0 mL of deionized water.
-
Mix the solution with 10 mL of Al₂O₃ extrudates and let it stand at room temperature for 12 hours.
-
-
Deposition:
-
Add the impregnated materials to a formic acid solution (0.92 g of 99% formic acid in 20 mL of deionized water) at room temperature for 1 hour to ensure complete deposition.
-
-
Drying and Calcination:
-
Dry the material in a nitrogen atmosphere at 120°C for 12 hours.
-
Calcine the dried material at 400°C for 4 hours under nitrogen with a heating ramp of 4°C/min.
-
Visualizations
Experimental Workflow for Co-Mo/γ-Al₂O₃ Catalyst Preparation
Caption: Workflow for Co-Mo/γ-Al₂O₃ Catalyst Preparation.
Logical Relationship for Supported MoS₂ Catalyst Synthesis
Caption: Synthesis Pathway for Supported MoS₂ Catalyst.
References
Application Notes and Protocols for MoS₂ Synthesis Using Ammonium Dimolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant attention for its unique electronic, optical, and catalytic properties. Its layered structure, analogous to graphene, allows for the formation of single to few-layer nanosheets with a tunable bandgap, making it a promising material for a wide range of applications including electronics, catalysis, energy storage, and biomedical sensing. This document provides detailed application notes and experimental protocols for the synthesis of MoS₂ using ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) and related ammonium molybdate (B1676688) precursors. The focus is on two primary synthesis techniques: hydrothermal synthesis and chemical vapor deposition (CVD).
Ammonium dimolybdate serves as a convenient and cost-effective molybdenum precursor. In solution, it provides molybdate ions that can react with a sulfur source under specific conditions to form MoS₂. The choice of synthesis method and parameters allows for the control of morphology, crystallinity, and layer number of the final MoS₂ product.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies on MoS₂ synthesis, providing a comparative overview of the performance of materials synthesized from ammonium molybdate precursors.
Table 1: Performance of Hydrothermally Synthesized MoS₂ for Supercapacitor Applications
| Molybdenum Source | Sulfur Source | Morphology | Specific Capacity (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (W h kg⁻¹) | Power Density (W kg⁻¹) | Reference |
| Ammonium molybdate | Thiourea (B124793) | Flower-like microspheres | 518.7 | 1 | 12.46 | 70 | [1] |
| 275 | 10 | 6.42 | 7000 | [1] |
Table 2: Properties of Hydrothermally Synthesized MoS₂ for Photocatalysis
| Molybdenum Source | Sulfur Source | Morphology | Band Gap (eV) | Surface Area (m² g⁻¹) | Degradation Efficiency (%) | Pollutant | Reference |
| Ammonium molybdate tetrahydrate | L-cysteine | Nanosheets | 1.79 | 6.46 | >99 | Methylene Orange (MO) & Rhodamine B (RhB) | [2] |
| Lanthanum-doped Ammonium molybdate | Thiourea | Not specified | 1.68 | Not specified | Not specified | Not specified | [3] |
| Pristine Ammonium molybdate | Thiourea | Not specified | 1.80 | Not specified | Not specified | Not specified | [3] |
Table 3: Physical Characteristics of Synthesized MoS₂
| Synthesis Method | Molybdenum Source | Sulfur Source | Morphology | Lateral Size (nm) | Thickness (nm) | Reference |
| Hydrothermal | Hexaammonium heptamolybdate tetrahydrate | Thiourea | Nanosheets | 200-400 | ~4 | [4] |
| Solid-State Reaction (CVD furnace) | This compound | Sulfur | Nanosheets | Not specified | 100-200 | [5] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Flower-like MoS₂ Microspheres
This protocol is adapted from a method for synthesizing three-dimensional flower-like MoS₂ microspheres composed of nanosheets.
Materials:
-
Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Thiourea (CH₄N₂S)
-
Deionized (DI) water
-
Stainless steel autoclave with a Teflon liner (100 mL capacity)
Procedure:
-
Dissolve 1.24 g of hexaammonium heptamolybdate tetrahydrate and 2.28 g of thiourea in 36 mL of deionized water in a beaker.[4]
-
Stir the solution vigorously for 30 minutes to ensure the formation of a homogeneous solution.[4]
-
Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in a muffle furnace at 200 °C for 12 hours.[2]
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the black precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final MoS₂ product in a vacuum oven at 70 °C for 8 hours.[3]
Protocol 2: Hydrothermal Synthesis of MoS₂ Nanosheets using L-cysteine
This protocol outlines a green synthesis approach using L-cysteine as both the sulfur source and a capping agent.
Materials:
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
L-cysteine (C₃H₇NO₂S)
-
Deionized (DI) water
-
Stainless steel autoclave with a Teflon liner (100 mL capacity)
Procedure:
-
Dissolve 2.0 g of ammonium molybdate tetrahydrate and 4.0 g of L-cysteine in 50 mL of deionized water.[2]
-
Sonicate the solution for 30 minutes to achieve a clear and homogeneous mixture.[2]
-
Transfer the solution into a 100 mL stainless steel autoclave.[2]
-
Heat the autoclave in a muffle furnace at 200 °C for 12 hours.[2]
-
Allow the autoclave to cool to room temperature after the reaction is complete.[2]
-
Collect the resulting black MoS₂ nanosheets by filtration.
-
Wash the product thoroughly with DI water and ethanol.
-
Dry the sample under vacuum.
Protocol 3: Chemical Vapor Deposition (CVD) Synthesis of Monolayer MoS₂
This protocol describes a common method for growing monolayer MoS₂ on a Si/SiO₂ substrate using solid precursors, where this compound can be thermally decomposed to produce the molybdenum oxide precursor.
Materials:
-
This compound ((NH₄)₂Mo₂O₇) or Molybdenum trioxide (MoO₃) powder
-
Sulfur (S) powder
-
Si/SiO₂ wafers (with a 300 nm oxide layer)
-
Quartz tube furnace with at least one heating zone
-
Quartz boat
Procedure:
-
Precursor Preparation:
-
If starting with this compound, it needs to be decomposed to MoO₃. This can be done in a preliminary step by heating the this compound powder in the CVD furnace at around 400°C.[5] The decomposition reaction is: (NH₄)₂Mo₂O₇ → 2NH₃ + 2MoO₃ + H₂O.[5]
-
Alternatively, use commercially available MoO₃ powder directly.
-
-
CVD Growth:
-
Place a ceramic boat containing MoO₃ powder in the center of the quartz tube furnace.
-
Place the Si/SiO₂ growth substrate downstream from the MoO₃ precursor. The substrate should be placed with the oxide layer facing down for the growth of triangular and hexagonal morphologies.[6]
-
Place another ceramic boat containing sulfur powder upstream, outside the main heating zone, where the temperature can be controlled independently or will be lower.
-
Purge the quartz tube with an inert gas, such as Argon (Ar), to remove any oxygen.
-
Heat the center of the furnace to a high temperature, typically between 700-900 °C, to sublimate the MoO₃ precursor.[6]
-
Heat the sulfur powder to a temperature range of 150-300 °C to generate sulfur vapor.
-
Maintain a constant flow of Ar gas during the growth process.
-
The vaporized MoO₃ and sulfur react on the surface of the Si/SiO₂ substrate to form MoS₂. The reaction is generally represented as: 2MoO₃ + 7S → 2MoS₂ + 3SO₂.[5]
-
After the desired growth time, typically 10-30 minutes, turn off the heaters and allow the furnace to cool down to room temperature under the Ar flow.
-
Visualizations
Hydrothermal Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis of MoS₂.
Chemical Vapor Deposition (CVD) Workflow
References
- 1. Hydrothermal synthesis of flower-like molybdenum disulfide microspheres and their application in electrochemical supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Hydrothermal green synthesis of MoS2 nanosheets for pollution abatement and antifungal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrothermal Synthesis of La-MoS2 and Its Catalytic Activity for Improved Hydrogen Evolution Reaction [mdpi.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. api.mountainscholar.org [api.mountainscholar.org]
Ammonium Dimolybdate in Hydrodesulfurization (HDS) Catalyst Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) dimolybdate serves as a critical precursor in the synthesis of molybdenum-based catalysts, which are essential for hydrodesulfurization (HDS) processes in the petroleum refining industry.[1] HDS is a vital catalytic process for removing sulfur from crude oil fractions, thereby reducing sulfur dioxide emissions from fuel combustion and preventing the poisoning of downstream catalysts.[2] The catalysts typically consist of molybdenum sulfide (B99878), often promoted with cobalt or nickel, dispersed on a high-surface-area support, most commonly gamma-alumina (γ-Al₂O₃).
This document provides detailed application notes and experimental protocols for the preparation of HDS catalysts using ammonium dimolybdate as the molybdenum source. While many published procedures utilize the chemically similar ammonium heptamolybdate, the methodologies presented here are applicable to both precursors.
Core Concepts in HDS Catalyst Preparation
The preparation of HDS catalysts is a multi-step process designed to disperse the active metal components onto a porous support material. The key stages involve:
-
Impregnation: The porous support is impregnated with an aqueous solution containing the molybdenum precursor (this compound) and a promoter salt (e.g., nickel nitrate (B79036) or cobalt nitrate).
-
Drying: The impregnated support is dried to remove the solvent.
-
Calcination: The dried material is heated at high temperatures in the presence of air to decompose the precursor salts and form stable metal oxides on the support surface.
-
Sulfidation: The calcined catalyst is activated by converting the metal oxides into their active sulfide forms. This is typically achieved by treating the catalyst with a sulfur-containing gas stream (e.g., H₂S/H₂) at elevated temperatures.
The following diagram illustrates the general workflow for HDS catalyst preparation.
References
Application Notes: Colorimetric Determination of Orthophosphate using the Molybdenum Blue Method
Introduction
The colorimetric determination of phosphate (B84403) is a widely used analytical method in various scientific disciplines, including environmental monitoring, agriculture, and biomedical research. This technique relies on the reaction of orthophosphate ions with an acidic solution of ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. Subsequent reduction of this complex, typically with ascorbic acid, produces a stable, intensely colored "molybdenum blue" compound. The intensity of the blue color is directly proportional to the concentration of phosphate in the sample and can be quantified spectrophotometrically. This method is valued for its sensitivity, simplicity, and suitability for analyzing low concentrations of phosphate.[1][2][3]
Principle of the Method
The molybdenum blue method involves a two-step reaction:
-
Formation of the Phosphomolybdate Complex: In an acidic medium, orthophosphate ions react with ammonium molybdate to form a yellow heteropoly acid, phosphomolybdic acid.[4] Antimony potassium tartrate is often added to increase the rate of this reaction.[4][5]
-
Reduction to Molybdenum Blue: The phosphomolybdic acid is then reduced by a reducing agent, most commonly ascorbic acid, to form a stable, intensely blue-colored complex known as molybdenum blue.[2][4] The absorbance of this blue complex is measured at a specific wavelength, typically between 650 nm and 890 nm, to determine the phosphate concentration.[1][2][6]
Reaction Mechanism and Workflow
The overall process involves the formation of a phosphomolybdate complex followed by its reduction to Molybdenum Blue.
References
Application Note: Preparation of Ammonium Dimolybdate Solution for Laboratory Use
Introduction
Ammonium (B1175870) dimolybdate, with the chemical formula (NH₄)₂Mo₂O₇, is a white, water-soluble inorganic compound.[1] It serves as a crucial reagent in various laboratory applications, including the colorimetric analysis of phosphates and arsenates, the preparation of catalysts, and as a raw material for producing high-purity molybdenum compounds.[2] Accurate and safe preparation of its solutions is paramount for reliable experimental outcomes. This document provides detailed protocols for preparing aqueous and acidic solutions of ammonium dimolybdate for research and development purposes.
Quantitative Data Summary
For consistent and reproducible results, understanding the physicochemical properties of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | (NH₄)₂Mo₂O₇ | [1][3] |
| Molar Mass | 339.88 g/mol | [4] |
| Appearance | White crystalline powder | [1][3] |
| Solubility in Water | 43 g / 100 mL at 25°C | [3] |
| 228 g / L at 20°C | [4] | |
| Density | 2.276 g/cm³ | [2] |
| pH of 5% Solution | 5.0 - 5.5 | [5][6] |
| Decomposition Temp. | Begins at 150°C (evolves ammonia) | [4] |
Table 2: Safety and Handling Precautions
| Precaution Category | Guideline | Citations |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[5] | |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4][7] | |
| Handling | Avoid generating dust.[5] Wash hands thoroughly after handling.[4] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the work area.[5] | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[4][8][9] Keep away from incompatible materials such as strong acids and oxidizers.[10][11] | |
| Spill & Disposal | For spills, sweep up dry material, avoiding dust creation, and place in a suitable container for disposal.[9] Dispose of waste according to local, state, and federal regulations.[4][7] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution (e.g., 10% w/v)
This protocol describes the preparation of a general-purpose this compound solution.
Materials and Equipment:
-
This compound ((NH₄)₂Mo₂O₇) powder
-
High-purity deionized or distilled water
-
Glass beaker of appropriate size
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing paper or boat
-
Spatula
-
Analytical balance
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculation: Determine the mass of this compound required. For example, to prepare 250 mL of a 10% (w/v) solution: Mass (g) = Volume (mL) × (Percentage / 100) = 250 mL × (10 g / 100 mL) = 25 g
-
Weighing: In a chemical fume hood or well-ventilated area, accurately weigh the calculated mass (25 g) of this compound powder using an analytical balance.
-
Dissolution:
-
Add approximately 200 mL of deionized water to a beaker equipped with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the weighed this compound powder to the vortex of the stirring water.
-
Continue stirring until the solid is completely dissolved. This compound is soluble in water, but the process may take some time.[1][2]
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution into a 250 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water, adding the rinsings to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Storage:
-
Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the final solution to a clearly labeled, tightly sealed storage bottle. Include the chemical name, concentration, preparation date, and your initials.
-
Store in a cool, dry place as per the guidelines in Table 2.[4]
-
Protocol 2: Preparation of Acidic Ammonium Molybdate (B1676688) Reagent
This reagent is commonly used for the qualitative and quantitative determination of phosphates, arsenates, and silicates.[2][12] The acidic solution is often prepared fresh by mixing two stock solutions.
Materials:
-
This compound powder
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Ammonium Hydroxide (B78521) (NH₄OH)
-
Deionized water
-
Appropriate glassware and PPE
Procedure:
Part A: Preparation of Stock Solution 1 (Ammonium Molybdate Base Solution)
-
Dissolve 100 g of this compound in 400 mL of deionized water in a large beaker.
-
Carefully add 80 mL of concentrated ammonium hydroxide (15 M). Stir until the solution is clear.
-
Filter the solution if any particulates are present.
Part B: Preparation of Stock Solution 2 (Dilute Nitric Acid)
-
In a separate large beaker, preferably in an ice bath within a fume hood, slowly and carefully add 400 mL of concentrated nitric acid (16 M) to 600 mL of deionized water. Always add acid to water.
-
Allow the solution to cool to room temperature.
Part C: Preparation of the Final Working Reagent
-
This step should be performed immediately before use, as the mixed reagent has limited stability.[13]
-
In a clean beaker, place a required volume of Stock Solution 2 (Nitric Acid).
-
Slowly, and with vigorous stirring, add half that volume of Stock Solution 1 (Amolybdate Base) to Stock Solution 2. For instance, slowly add 10 mL of Solution 1 to 20 mL of Solution 2.
-
The resulting acidic ammonium molybdate solution is now ready for use in analytical procedures, such as phosphate (B84403) detection, where it will form a yellow precipitate in the presence of phosphate ions.[12]
Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of a standard aqueous this compound solution as described in Protocol 1.
Caption: Workflow for preparing aqueous this compound solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 27546-07-2 [chemicalbook.com]
- 3. aaamolybdenum.com [aaamolybdenum.com]
- 4. northmetal.net [northmetal.net]
- 5. uprm.edu [uprm.edu]
- 6. rowe.com.au [rowe.com.au]
- 7. riccachemical.com [riccachemical.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. conatex.com [conatex.com]
- 12. Ammonium Molybdate [drugfuture.com]
- 13. Chemistry Lab [www-odp.tamu.edu]
Application Notes and Protocols: Ammonium Dimolybdate as a Corrosion Inhibitor in Industrial Coatings
For Researchers, Scientists, and Formulation Professionals
These application notes provide a comprehensive overview of ammonium (B1175870) dimolybdate, a low-toxicity alternative to traditional chromate-based inhibitors, for use in protective industrial coatings. This document details its mechanism of action, performance data, and standardized protocols for formulation and testing.
Introduction
Corrosion poses a significant threat to the longevity and safety of metallic infrastructure, leading to substantial economic losses.[1] Industrial coatings are the primary defense against this degradation. Historically, chromate-based pigments have been the benchmark for corrosion inhibition but are now heavily restricted due to their toxicity and environmental impact.[2][3] Molybdate-based inhibitors, including ammonium dimolybdate ((NH₄)₂Mo₂O₇), have emerged as highly effective and more environmentally friendly alternatives.[3][4]
This compound functions as an anodic inhibitor, forming a protective passive film on metal surfaces that acts as a barrier to corrosive agents.[1][5] It is versatile and can be incorporated into various coating systems, such as epoxies and alkyds, to protect metals like steel and aluminum.[1][6]
Mechanism of Corrosion Inhibition
This compound provides corrosion protection through an anodic passivation mechanism. When moisture penetrates the coating, molybdate (B1676688) ions (MoO₄²⁻) are released.[6] These ions adsorb onto the metal surface, particularly at anodic sites where metal dissolution (oxidation) occurs. The molybdate ions facilitate the formation of a stable, passive oxide or hydroxide (B78521) film, which is often a complex iron-molybdate layer on steel substrates.[5][7][8] This film acts as a physical barrier, preventing corrosive species like oxygen and chloride ions from reaching the metal and stifling the electrochemical corrosion process.[1]
Caption: Mechanism of anodic inhibition by this compound.
Performance Data
The effectiveness of molybdate-based inhibitors is typically quantified using electrochemical tests and accelerated corrosion assessments. The following tables summarize performance data from various studies.
Table 1: Electrochemical Measurement Data
| Inhibitor System | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Key Findings |
|---|---|---|---|---|
| Ammonium Molybdate Tetrahydrate (1.5 g) | Mild Steel | 1M HCl | 67.53% | Corrosion rate and current density decrease with increasing inhibitor concentration.[9] |
| Ammonium Heptamolybdate (1.5 g/L) + Na₂CO₃ (1.5 g/L) | Carbon Steel | 3.5 wt.% NaCl | > 95% | Synergistic effect provides a compact, adherent protective film.[10] |
| Molybdate-intercalated LDH (1 wt.%) in Epoxy | Steel | 3.5% NaCl | > 98% | The corrosion rate was lowered by ~98%, indicating superior protection.[11][12] |
| Molybdate-based conversion coating | Galvanized Steel | 3.5% NaCl | - | Polarization resistance was 2.3 times higher than the untreated sample.[2] |
Table 2: Accelerated Corrosion Test Data (Salt Spray)
| Coating System | Inhibitor | Substrate | Test Standard | Duration (hours) | Result |
|---|---|---|---|---|---|
| Water-Reducible Alkyd Primer | Calcium Zinc Phospho-molybdate (1.0 lbs/gal) | Cold Rolled Steel | ASTM B 117 | Not Specified | Provided excellent cost-effective performance compared to other inhibitors.[6] |
| 2K High-Solids Epoxy Primer | Calcium Zinc Phospho-molybdate (1.0 lbs/gal) | Hot Rolled Steel | ASTM B 117 | Not Specified | Showed superior corrosion resistance.[6] |
| Polyester Coil Coating | Micronized Zinc Molybdate (0.67 lbs/gal) | Phosphated Steel | ASTM B 117 | 1000 | Micronized grades offer optimized performance in thin-film systems.[6] |
Note: Salt spray test hours do not directly correlate to years of service life but are used for quality control and relative performance comparison.[13][14]
Experimental Protocols
The following protocols outline standard procedures for formulating and evaluating coatings containing this compound.
4.1 Protocol 1: Formulation of an Anti-Corrosive Epoxy Coating
This protocol describes the preparation of a two-component epoxy primer incorporating this compound.
-
Materials & Equipment:
-
Epoxy Resin (e.g., Bisphenol A based)
-
Curing Agent (e.g., Polyamide)
-
This compound powder
-
Anti-settling agents, wetting agents, and other additives
-
Solvents (e.g., Xylene, Butanol)
-
High-speed disperser with a Cowles blade
-
Beakers, weighing balance, and mixing vessels
-
-
Procedure:
-
Pigment Grind (Part A): a. To a mixing vessel, add the epoxy resin, solvents, and wetting/dispersing agents. b. Mix at low speed until homogenous. c. Gradually add the this compound powder and other pigments/fillers while increasing the mixing speed. d. Disperse at high speed for 20-30 minutes until the desired fineness of grind is achieved. e. Add any remaining resin and additives, and mix at low speed to incorporate.
-
Curing Agent (Part B): a. The polyamide curing agent is typically supplied ready to use or may require dilution with a specified solvent.
-
Final Mixing: a. Just prior to application, combine Part A and Part B in the specified mix ratio (e.g., 2:1 by volume).[11] b. Mix thoroughly with a mechanical stirrer for 2-3 minutes. c. Allow for a specified induction time (if required) before application.
-
4.2 Protocol 2: Electrochemical Evaluation of Corrosion Inhibition
This protocol details the use of Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) to assess inhibitor performance.
-
Materials & Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell
-
Working Electrode: Coated metal panel (e.g., cold-rolled steel) with a defined exposure area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).[15]
-
Counter Electrode: Platinum or graphite (B72142) rod.[15]
-
Electrolyte: 3.5 wt.% NaCl solution (or other relevant corrosive media).[10]
-
-
Procedure:
-
Sample Preparation: Prepare steel panels by cleaning, abrading, and degreasing. Apply the formulated coating at a controlled dry film thickness (DFT). Allow to cure fully as per specifications.
-
Cell Assembly: Assemble the three-electrode cell with the coated panel as the working electrode, ensuring no edge effects.
-
Open Circuit Potential (OCP): Immerse the cell in the electrolyte and monitor the OCP for 30-60 minutes until a stable potential is reached.[16]
-
EIS Measurement: a. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). b. Record the impedance data and analyze using Nyquist and Bode plots to determine parameters like polarization resistance (Rp) and coating capacitance.
-
Potentiodynamic Polarization: a. Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[16] b. Plot the resulting current density vs. potential on a logarithmic scale (Tafel plot). c. Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Data Analysis: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
-
4.3 Protocol 3: Accelerated Corrosion Testing (Neutral Salt Spray)
This protocol follows the general principles of ASTM B117 for evaluating coating performance in a corrosive environment.[14]
-
Materials & Equipment:
-
Salt spray test chamber conforming to ASTM B117.
-
Coated test panels, with back and edges protected.
-
Scribing tool.
-
5% Sodium Chloride (NaCl) solution, with pH adjusted to 6.5-7.2.[14]
-
-
Procedure:
-
Sample Preparation: Prepare and coat panels as described in Protocol 2. Before placing in the chamber, use a scribing tool to make a straight scratch through the coating to the metal substrate.
-
Test Execution: a. Arrange the panels in the chamber at a 15-30 degree angle from the vertical. b. Set the chamber temperature to 35°C.[14] c. Operate the chamber to create a continuous fog of the salt solution.
-
Evaluation: a. Periodically inspect the panels at agreed-upon intervals (e.g., 24, 96, 250, 500, 1000 hours). b. Evaluate the panels for signs of corrosion, such as blistering, rusting (especially noting red rust), and creepage from the scribe.[17] c. Record observations and compare the performance against a control (uninhibited) coating.
-
Visualized Workflows and Relationships
Caption: Experimental workflow for coating formulation and testing.
Caption: Comparison of corrosion inhibitor technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. p2infohouse.org [p2infohouse.org]
- 4. northmetal.net [northmetal.net]
- 5. northmetal.net [northmetal.net]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. allanchem.com [allanchem.com]
- 9. tms.org [tms.org]
- 10. Evaluation of the effectiveness of molybdate-based coating on reinforcing steel during the pre-construction phase of offshore projects | JOURNAL OF MATERIALS & CONSTRUCTION [ojs.jomc.vn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. lisungroup.com [lisungroup.com]
- 14. ledphotometer.com [ledphotometer.com]
- 15. mdpi.com [mdpi.com]
- 16. Anticorrosion Efficiency of Inhibitor Coatings Based on Ammonium Cation with Different Substituents: The Influence of Wettability and Molecular Structure [mdpi.com]
- 17. help.accuride-europe.com [help.accuride-europe.com]
Application Notes: Production of Molybdenum Metal Powder from Ammonium Dimolybdate
Introduction
Ammonium (B1175870) dimolybdate (ADM), with the chemical formula (NH₄)₂Mo₂O₇, is a critical, high-purity precursor in the powder metallurgy route for producing molybdenum metal powder.[1][2][3][4] Its favorable properties, such as high molybdenum content, solubility, and the ability to thermally decompose into pure molybdenum oxides, make it an ideal starting material.[5][6] The most common industrial method involves the thermal decomposition of ADM to molybdenum oxides, followed by a precisely controlled two-stage hydrogen reduction process to yield high-purity molybdenum metal powder.[1][2][7] This powder is the foundational material for manufacturing various molybdenum products used in demanding applications like high-temperature furnace elements, aerospace components, and specialized alloys.[3][8]
These notes provide detailed protocols and process parameters for the laboratory or industrial-scale production of molybdenum metal powder using ammonium dimolybdate as the starting material.
Overall Production Workflow
The conversion of this compound to molybdenum metal powder is a multi-step process. It begins with the thermal decomposition (calcination) of ADM to form molybdenum trioxide (MoO₃), which is then sequentially reduced in a hydrogen atmosphere to molybdenum dioxide (MoO₂) and finally to pure molybdenum (Mo) metal.
Caption: Overall workflow from this compound to finished Molybdenum powder.
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound (Calcination)
This step converts ADM into molybdenum trioxide (MoO₃), a crucial intermediate. The thermal decomposition of ammonium molybdates is a complex process involving the release of ammonia (B1221849) (NH₃) and water (H₂O) and the formation of several intermediate polymolybdate phases before yielding the final oxide.[9][10][11]
Objective: To produce molybdenum trioxide (MoO₃) from this compound.
Materials & Equipment:
-
This compound ((NH₄)₂Mo₂O₇), high purity
-
Calcination furnace (e.g., rotary or muffle furnace) with atmosphere control
-
Ceramic or molybdenum trays
-
Off-gas handling system (scrubber)
Methodology:
-
Load the this compound powder into the furnace trays, ensuring a consistent and controlled bed depth.
-
Purge the furnace with an inert gas (e.g., Nitrogen) or air.
-
Heat the furnace to a temperature range of 350°C to 500°C. The decomposition is typically complete around 400°C.[10]
-
Hold at the target temperature for a sufficient duration (e.g., 1-2 hours) to ensure complete conversion to MoO₃.
-
The evolved ammonia and water vapor must be safely vented through an appropriate off-gas system.
-
Cool the furnace to room temperature under a protective atmosphere to prevent re-hydration.
-
The resulting product is molybdenum trioxide (MoO₃), typically a white or slightly yellowish powder.[12]
Caption: Simplified thermal decomposition pathway of this compound to MoO₃.
Protocol 2: Two-Stage Hydrogen Reduction
This is the core process for converting molybdenum oxides into metallic powder. A two-stage approach is used to control the highly exothermic first-stage reaction and to refine the particle size and purity in the second, endothermic stage.[1][7][13]
Objective: To produce high-purity molybdenum (Mo) metal powder from molybdenum trioxide (MoO₃).
Materials & Equipment:
-
Molybdenum Trioxide (MoO₃) powder (from Protocol 1)
-
Reduction furnace (e.g., multi-tube pusher, rotary kiln, or hot-walled furnace)[7][12]
-
High-purity Hydrogen (H₂) gas supply
-
Gas flow controllers and dew point monitoring system
-
Molybdenum boats or trays for holding the powder
Methodology:
Stage 1: Reduction of MoO₃ to MoO₂
-
Load the MoO₃ powder into molybdenum boats. A controlled bed depth is crucial for consistent results.
-
Place the boats into the reduction furnace.
-
Purge the furnace with an inert gas like Argon (Ar) to remove oxygen.
-
Introduce hydrogen (H₂) or a diluted hydrogen mixture (e.g., Ar/H₂) into the furnace.[12]
-
Heat the furnace to the target temperature range of 550°C to 750°C .[12] This reaction is highly exothermic, and temperature control is critical to prevent melting of the MoO₃ (melting point 795°C) and powder agglomeration.[7][12][14]
-
Maintain these conditions for a residence time of 1-2 hours, allowing for the complete conversion of MoO₃ to molybdenum dioxide (MoO₂). The reaction is: MoO₃ + H₂ → MoO₂ + H₂O.[12]
-
The powder color will change from white/yellow to a distinct reddish-brown, indicating the formation of MoO₂.[12]
-
Cool the furnace or move the boats to a cooling zone under a protective atmosphere.
Stage 2: Reduction of MoO₂ to Mo Metal
-
The MoO₂ powder from Stage 1 is then subjected to the second reduction stage, often in a different zone of the same furnace or in a separate high-temperature furnace.
-
Introduce a pure, dry hydrogen atmosphere. A dry environment is crucial for achieving low final oxygen content in the powder.[12]
-
Heat the furnace to a higher temperature range of 1000°C to 1100°C .[12] This reaction is endothermic.[7]
-
Maintain the temperature and hydrogen flow for a residence time of 2-3 hours to ensure complete reduction to metallic molybdenum.[1] The reaction is: MoO₂ + 2H₂ → Mo + 2H₂O.[12]
-
The powder color will change from reddish-brown to light gray, the characteristic color of molybdenum metal powder.[12]
-
Cool the boats containing the final molybdenum powder to room temperature under a hydrogen or inert atmosphere before removal to prevent re-oxidation.
Caption: Detailed workflow for the two-stage hydrogen reduction process.
Data Presentation
Table 1: Summary of Process Parameters for Hydrogen Reduction
| Parameter | Stage 1: MoO₃ → MoO₂ | Stage 2: MoO₂ → Mo | Reference |
| Temperature Range | 450°C - 770°C | 900°C - 1400°C | [12][15] |
| Typical Temperature | ~600°C | ~1050°C | [7] |
| Atmosphere | Hydrogen (H₂), often diluted with Argon (Ar) | Pure, dry Hydrogen (H₂) | [12][13] |
| Reaction Type | Exothermic | Endothermic | [7] |
| Heat of Reaction | -155 kcal / kg-MoO₃ (at 600°C) | +138.6 kcal / kg-MoO₂ (at 1050°C) | [7] |
| Typical Residence Time | 1 - 2 hours | 2 - 3 hours | [1][15] |
Table 2: Physical Properties of Precursors and Products
| Substance | Formula | Appearance | Key Characteristics | Reference |
| This compound | (NH₄)₂Mo₂O₇ | White crystalline powder | High purity Mo source (≥56% Mo) | [6][16][17] |
| Molybdenum Trioxide | MoO₃ | White, slightly yellow/bluish powder | Intermediate oxide; melts at 795°C | [12] |
| Molybdenum Dioxide | MoO₂ | Reddish-brown powder | Intermediate oxide | [12] |
| Molybdenum Metal | Mo | Light gray powder | Final high-purity product (≥99.9%) | [12][18] |
References
- 1. A 21st. Century Perspective on Molybdenum Powder Production by Hydrogen Reduction | Scientific.Net [scientific.net]
- 2. metalpedia.asianmetal.com [metalpedia.asianmetal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium Molybdate Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 6. chemimpex.com [chemimpex.com]
- 7. azom.com [azom.com]
- 8. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.ornl.gov [info.ornl.gov]
- 13. The Hydrogen Reduction Behavior of MoO3 Powder [j-kirr.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. cdn.plansee-group.com [cdn.plansee-group.com]
- 16. exsyncorp.com [exsyncorp.com]
- 17. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 18. CN103286317A - Method for preparing molybdenum powder by ammonium molybdate - Google Patents [patents.google.com]
"Ammonium dimolybdate" as a reagent in analytical chemistry for silicate detection
Application Notes: Ammonium (B1175870) Dimolybdate for Silicate (B1173343) Detection
Introduction
Ammonium dimolybdate is a key reagent in analytical chemistry for the quantitative determination of silicate in various aqueous samples, including industrial and environmental waters. The methodology is based on the reaction of ammonium molybdate (B1676688) with monomeric silicic acid in an acidic medium to form a distinctively colored silicomolybdate complex. This colorimetric method is widely employed due to its simplicity, sensitivity, and suitability for automation.[1][2][3][4][5]
Two primary variations of this method are utilized depending on the silicate concentration:
-
The Silicomolybdate (Molybdenum Yellow) Method: Suitable for higher concentrations of silicate, this method involves the formation of a yellow α- or β-silicomolybdic acid complex. The intensity of the yellow color, measured spectrophotometrically, is directly proportional to the silicate concentration.[1][6][7]
-
The Heteropoly Blue Method: For trace levels of silicate, the sensitivity is enhanced by the reduction of the yellow silicomolybdate complex to a deeply colored "molybdenum blue" complex using a reducing agent.[1][2][3][4][7][8][9] This method significantly lowers the detection limit.
Chemical Principle
Under acidic conditions (pH 1.0-1.8), silicic acid (H₄SiO₄) reacts with ammonium molybdate to form β-silicomolybdic acid (H₄[Si(Mo₃O₁₀)₄]).[2][6] The formation of the β-isomer is favored at a lower pH and exhibits a higher molar absorptivity than the α-form, which is more stable at a pH between 3.8 and 4.8.[6][7]
For low-level detection, the yellow silicomolybdic acid is subsequently reduced by agents such as ascorbic acid, 1-amino-2-naphthol-4-sulfonic acid, or sodium sulfite (B76179) to form a stable, intensely colored molybdenum blue complex.[1][2][3][4] The absorbance of this blue complex is then measured at a higher wavelength (typically 660-820 nm) for quantification.[2][4][7][8]
Interferences
Several ions can interfere with the determination of silicate:
-
Phosphate: Phosphate reacts with ammonium molybdate to form a phosphomolybdate complex, which also absorbs light and can be reduced to a blue complex, leading to erroneously high silicate readings.[1][2][3][4][8][10] This interference is typically eliminated by the addition of a complexing agent like oxalic acid or citric acid, which selectively destroys the phosphomolybdate complex without affecting the silicomolybdate complex.[1][4][8][9][10]
-
Iron and Sulfide (B99878): High concentrations of iron and sulfide can also interfere with the analysis.[2][3] Hydrogen sulfide can be removed by boiling the acidified sample.[2][3][8]
-
Turbidity: Sample turbidity can cause light scattering and lead to inaccurate absorbance readings. Filtration of the sample prior to analysis is recommended to remove particulate matter.[2]
Quantitative Data
The performance of the this compound method for silicate detection is summarized in the table below. The analytical range and detection limits vary depending on whether the yellow silicomolybdate or the more sensitive molybdenum blue method is employed.
| Parameter | Silicomolybdate (Yellow) Method | Heteropoly Blue Method | Reference(s) |
| Wavelength (λmax) | 400 - 450 nm | 660 - 820 nm | [2][4][6][7][8] |
| Analytical Range | ~1 to 100 mg/L SiO₂ | 0.001 to 60 mg/L Si | [2][3][8][9] |
| Method Detection Limit (MDL) | Higher, not specified in results | As low as 0.001 - 0.05 mg/L Si | [2][9] |
Experimental Protocols
Protocol 1: Silicomolybdate (Molybdenum Yellow) Method for Higher Concentrations
This protocol is adapted for the determination of higher levels of silicate.
1. Reagents:
-
Ammonium Molybdate Solution (10% w/v): Dissolve 10 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of deionized water.[11]
-
Sulfuric Acid (1.5 M): Carefully add 83.3 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.
-
Silicate Standard Stock Solution (1000 ppm SiO₂): Use a commercially available certified standard.
2. Procedure:
-
To 12.5 mL of the sample (or a diluted aliquot) in a plastic flask, add 0.5 mL of the 10% ammonium molybdate solution and 0.5 mL of 1.5 M sulfuric acid with stirring.[6]
-
Allow the mixture to stand for 10 minutes at room temperature for the yellow color to develop.[6]
-
Measure the absorbance of the solution at 400 nm using a spectrophotometer.[6]
-
Prepare a calibration curve using a series of standards of known silicate concentrations and a reagent blank.
-
Determine the silicate concentration in the sample from the calibration curve.
Protocol 2: Heteropoly Blue Method for Low Concentrations
This protocol is designed for the sensitive detection of trace amounts of silicate.
1. Reagents:
-
Ammonium Molybdate Solution (9.4 g/L): Dissolve 5 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 500 mL of 0.05 M sulfuric acid.[8] Store in a plastic container.
-
Oxalic Acid Solution (10% w/v): Dissolve 50 g of oxalic acid in 500 mL of deionized water.[4]
-
Ascorbic Acid Solution: Dissolve 17.6 g of ascorbic acid in 500 mL of deionized water containing 50 mL of acetone.[4]
-
Silicate Standard Stock Solution (1000 ppm SiO₂): Use a commercially available certified standard. Prepare working standards by dilution.
2. Procedure:
-
Filter the sample to remove turbidity.[2]
-
To a known volume of the sample, add the ammonium molybdate solution under acidic conditions.
-
Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) for the formation of the silicomolybdate complex.[6][12]
-
Add the oxalic acid solution to the mixture to decompose any phosphomolybdate complexes and wait for at least 5 minutes.[1][3][4]
-
Add the ascorbic acid reducing agent.
-
Allow the solution to stand for approximately 30 minutes for the blue color to fully develop.[3] The color is stable for several hours.[3]
-
Measure the absorbance of the solution at a wavelength between 660 nm and 820 nm.[2][4][7][8]
-
Prepare a calibration curve using a series of standards of known silicate concentrations and a reagent blank following the same procedure.
-
Calculate the silicate concentration in the sample based on the calibration curve.
Visualizations
Caption: Chemical reaction pathway for silicate detection.
Caption: Experimental workflow for silicate detection.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. chesapeakebay.net [chesapeakebay.net]
- 3. nemi.gov [nemi.gov]
- 4. Field & Laboratory Protocols: Chapter 9 [hahana.soest.hawaii.edu]
- 5. What Is the Typical Analytical Method Used to Measure Trace Levels of Silica in Boiler Water? → Learn [esg.sustainability-directory.com]
- 6. scispace.com [scispace.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nemi.gov [nemi.gov]
- 9. umces.edu [umces.edu]
- 10. global.oup.com [global.oup.com]
- 11. nrc.gov [nrc.gov]
- 12. plymsea.ac.uk [plymsea.ac.uk]
Troubleshooting & Optimization
Troubleshooting precipitation issues in "Ammonium dimolybdate" solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) dimolybdate solutions.
Frequently Asked Questions (FAQs)
Q1: What is Ammonium Dimolybdate (ADM)?
This compound, with the chemical formula (NH₄)₂Mo₂O₇, is a white, water-soluble inorganic compound.[1] It is a common source of molybdenum in various chemical and biological applications. It is also known by other names such as ADM, molybdic acid, and ammonium polymolybdate.[2]
Q2: What is the solubility of this compound in water?
The solubility of this compound in water is influenced by temperature. At 20°C, its solubility is 228 g/L.[3] Another source states a solubility of approximately 43 g/100 cm³ at 25°C.[2][4] It's important to note that this compound is described as being slightly soluble in water, with its solubility significantly increasing with the addition of ammonium hydroxide (B78521).[5]
Q3: What happens when this compound is dissolved in water?
When this compound is dissolved in water, it does not exist as a simple dimolybdate ion ([Mo₂O₇]²⁻). Instead, it establishes an equilibrium between various polyoxomolybdate species. The specific molybdate (B1676688) ions present in the solution are highly dependent on the pH and concentration of the solution.[6]
Q4: How should I store this compound powder and its solutions?
This compound powder should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][7] Prepared solutions are best stored in plastic bottles for long-term stability.[8]
Troubleshooting Guide
Problem 1: My this compound solution is cloudy or has a precipitate immediately after preparation.
Answer: This is a common issue and is most often related to the pH of the solution.
-
Cause 1: Acidic pH. If the pH of your water is slightly acidic, it can lead to the formation of less soluble polymolybdate species or even molybdic acid. The pH of a concentrated ammonium molybdate solution is typically between 5 and 6.[4]
-
Solution: Before dissolving the this compound, adjust the pH of the deionized water to be neutral or slightly alkaline (pH 7-8) using a dilute ammonium hydroxide solution. This will favor the formation of the more soluble monomeric molybdate ion ([MoO₄]²⁻).
-
Cause 2: Low-Quality Reagent. The presence of impurities in the this compound can act as nucleation sites for precipitation.
-
Solution: Ensure you are using a high-purity grade of this compound.
Problem 2: A precipitate formed in my solution during storage or after a pH adjustment.
Answer: The equilibrium of molybdate species in solution is dynamic. Changes in conditions can shift this equilibrium, leading to precipitation.
-
Cause 1: Decrease in pH. If the solution absorbs acidic gases from the atmosphere (like CO₂) over time, the pH can drop, causing the formation of less soluble polymolybdates. Similarly, if you have adjusted the pH downwards for an experimental reason, you may have crossed into a pH range where certain polymolybdate species are less soluble.
-
Solution: Check the pH of your solution. If it has become acidic, you can try to redissolve the precipitate by carefully adding dilute ammonium hydroxide to raise the pH. For long-term storage, ensure the container is tightly sealed.
-
Cause 2: Temperature Fluctuations. The solubility of molybdenum species can be temperature-dependent. For some molybdate systems, solubility increases with temperature up to about 80°C and then decreases.
-
Solution: Store your solutions at a stable room temperature. If you need to heat the solution for your experiment, be aware that precipitation might occur upon cooling.
Problem 3: How can I redissolve a precipitate in my this compound solution?
Answer: In most cases, the precipitate is a form of polymolybdate or molybdic acid that has crashed out of solution due to a decrease in pH.
-
Procedure:
-
Gently warm the solution while stirring.
-
Slowly add a dilute solution of ammonium hydroxide dropwise while monitoring the solution's clarity.
-
Continue adding ammonium hydroxide until the precipitate redissolves.
-
Be cautious not to make the solution excessively alkaline if your experimental protocol has specific pH requirements.
-
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | (NH₄)₂Mo₂O₇ |
| Molecular Weight | 339.95 g/mol |
| Appearance | White crystalline powder |
| pH of 5% solution | 5.0 - 5.5 |
| Decomposition | Evolves ammonia (B1221849) at 150°C; forms ammonium octamolybdate at 225°C[3] |
Table 2: Solubility of this compound in Water
| Temperature | Solubility |
| 20°C | 228 g/L[3] |
| 25°C | ~43 g/100 cm³ (430 g/L)[2][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol is designed to create a stable stock solution by controlling the pH to prevent precipitation.
Materials:
-
This compound, high-purity
-
High-purity, deionized water
-
Dilute ammonium hydroxide solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Measure the desired volume of deionized water into a beaker.
-
While stirring, monitor the pH of the water. If it is below 7.0, add dilute ammonium hydroxide dropwise until the pH is between 7.5 and 8.0.
-
Slowly add the pre-weighed this compound powder to the pH-adjusted water while stirring continuously.
-
Continue stirring until the solid is completely dissolved. The solution should be clear and colorless.
-
Transfer the solution to a volumetric flask and add pH-adjusted water to the mark.
-
Store the solution in a tightly sealed plastic bottle at room temperature.
Protocol 2: Determination of Molybdenum Concentration using the Catechol Method
This is a spectrophotometric method for determining the concentration of hexavalent molybdenum in a solution.
Principle:
In a mildly reducing environment, catechol reacts with hexavalent molybdenum to form a yellow-orange colored chelate. The intensity of the color is directly proportional to the molybdenum concentration and can be measured using a spectrophotometer.[9]
Procedure Outline:
-
Prepare a set of molybdenum standards of known concentrations.
-
To a specific volume of the unknown sample and each standard, add the catechol reagent in a mildly reducing solution.
-
Allow the color to develop for a specified amount of time.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the molybdenum-catechol complex.
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of molybdenum in the sample by interpolating its absorbance on the calibration curve.
Note: The results are typically expressed as ppm (mg/L) of molybdenum (Mo). To convert to molybdate (MoO₄²⁻), multiply the result by 1.67.[9]
Visualizations
Caption: Molybdate Speciation as a Function of pH.
Caption: Troubleshooting Workflow for Precipitation Issues.
References
- 1. Sciencemadness Discussion Board - Preparation of Ammonium Molybdate from Molybdenum Disulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. climaxmolybdenum.com [climaxmolybdenum.com]
- 3. northmetal.net [northmetal.net]
- 4. aaamolybdenum.com [aaamolybdenum.com]
- 5. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 6. researchgate.net [researchgate.net]
- 7. rowe.com.au [rowe.com.au]
- 8. Chemistry Lab [www-odp.tamu.edu]
- 9. gas-sensing.com [gas-sensing.com]
Technical Support Center: Optimizing Thermal Decomposition of Ammonium Dimolybdate to Molybdenum Trioxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the thermal decomposition of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) to molybdenum trioxide (MoO₃).
Frequently Asked Questions (FAQs)
Q1: What is the overall chemical equation for the thermal decomposition of ammonium dimolybdate to molybdenum trioxide?
The balanced chemical equation for the thermal decomposition of this compound is:
(NH₄)₂Mo₂O₇(s) → 2 MoO₃(s) + 2 NH₃(g) + H₂O(g)[1]
This reaction shows that solid this compound decomposes upon heating to produce solid molybdenum trioxide, ammonia (B1221849) gas, and water vapor.
Q2: What are the expected intermediate products during the thermal decomposition of this compound?
The thermal decomposition of this compound is a multi-step process involving several intermediate compounds. The specific intermediates can vary depending on the reaction conditions, particularly the heating rate and atmosphere. Common intermediates include:
These intermediates eventually decompose to the final stable product, orthorhombic molybdenum trioxide (α-MoO₃).[4]
Q3: What is the recommended temperature range for the complete conversion to molybdenum trioxide?
Complete conversion to thermally stable α-MoO₃ is typically achieved at temperatures above 350°C.[3] Most decomposition steps occur between 150°C and 400°C.[2][6][7] Calcining the material at a temperature between 450°C and 500°C ensures the formation of pure molybdenum trioxide.[8]
Q4: How does the reaction atmosphere (e.g., air vs. inert gas) affect the final product?
The reaction atmosphere significantly influences the composition of the final product:
-
In an oxidizing atmosphere (air): The decomposition typically yields pure, highly crystalline orthorhombic molybdenum trioxide (α-MoO₃). The ammonia released during decomposition may be partially oxidized to nitrogen oxides (NO, N₂O).[2][5]
-
In an inert atmosphere (e.g., nitrogen, argon): The decomposition can lead to the formation of partially reduced molybdenum oxides, such as Mo₄O₁₁, alongside MoO₃.[2][3][5] This is due to the reducing nature of the ammonia released in an oxygen-free environment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Decomposition | The final temperature was too low or the heating time was insufficient. | Increase the final calcination temperature to a range of 400-500°C and/or extend the heating duration at the final temperature. |
| Discolored (e.g., bluish or black) Final Product | This indicates the presence of reduced molybdenum oxides (e.g., Mo₄O₁₁). This is likely to occur when the decomposition is carried out in an inert or reducing atmosphere. | Perform the calcination in an oxidizing atmosphere, such as air, to ensure complete oxidation to MoO₃. If an inert atmosphere is required for other reasons, a subsequent oxidation step in air at a suitable temperature may be necessary. |
| Formation of Undesired Intermediate Phases | The heating rate may be too fast, not allowing sufficient time for the complete transformation of intermediates. | Employ a slower heating rate to allow for the complete decomposition of each intermediate phase before the next one forms. |
| Poor Crystallinity of Molybdenum Trioxide | The final calcination temperature may not be high enough to induce full crystallization. | Increase the final calcination temperature to the higher end of the recommended range (e.g., 500°C) and/or increase the dwell time at that temperature. |
| Agglomeration of Molybdenum Trioxide Powder | High calcination temperatures, especially above the melting point of intermediates or the final product, can lead to particle fusion.[9] | While a sufficiently high temperature is needed for complete decomposition, avoid excessively high temperatures. Consider a two-step heating process: a lower temperature ramp to drive off ammonia and water, followed by a shorter duration at a higher temperature for final crystallization. |
Experimental Protocols
Protocol 1: Thermal Decomposition in Air
-
Sample Preparation: Place a known quantity of this compound powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a programmable muffle furnace.
-
Heating Program:
-
Ramp up the temperature from room temperature to 450°C at a rate of 5°C/minute.
-
Hold the temperature at 450°C for 2 hours to ensure complete decomposition and crystallization.
-
Allow the furnace to cool down naturally to room temperature.
-
-
Product Collection: Carefully remove the crucible from the furnace. The resulting white or slightly yellowish powder is molybdenum trioxide.
Protocol 2: Thermal Decomposition in an Inert Atmosphere
-
Sample Preparation: Place a known quantity of this compound powder in a quartz tube.
-
Furnace Setup: Place the quartz tube in a tube furnace equipped with gas flow controllers.
-
Inert Gas Purge: Purge the tube with an inert gas (e.g., nitrogen or argon) at a flow rate of 100 mL/min for at least 30 minutes to remove any residual air.
-
Heating Program:
-
While maintaining the inert gas flow, ramp up the temperature from room temperature to 450°C at a rate of 5°C/minute.
-
Hold the temperature at 450°C for 2 hours.
-
Turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
-
Product Collection: Once cooled, stop the gas flow and carefully collect the product. Note that the product may have a darker color due to the presence of reduced molybdenum species.
Visualizations
Thermal Decomposition Pathway of this compound
Caption: Simplified reaction pathway for the thermal decomposition of this compound.
Troubleshooting Logic for Discolored Molybdenum Trioxide
Caption: Troubleshooting flowchart for discolored molybdenum trioxide product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. northmetal.net [northmetal.net]
- 7. academic.oup.com [academic.oup.com]
- 8. US4273745A - Production of molybdenum oxide from ammonium molybdate solutions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Improving the yield and purity of "Ammonium dimolybdate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during ammonium dimolybdate synthesis in a question-and-answer format.
Question 1: What are the primary causes of low yield in this compound synthesis?
Answer: Low yields can stem from several factors throughout the synthesis process. Key areas to investigate include:
-
Incomplete Reaction: The initial digestion of the molybdenum source (e.g., molybdenum trioxide or ammonium tetramolybdate) may be incomplete. Ensure adequate reaction time, temperature, and agitation. For instance, when using molybdenum trioxide, digesting with ammonia (B1221849) in a sealed vessel at 20°C to 80°C can improve conversion.[1]
-
Improper pH Control: The pH of the solution is critical for the crystallization of the desired molybdate (B1676688) species. For this compound, a pH range of 5.5 to 6.5 is often optimal during reconstituted crystallization.[2] Deviations from the optimal pH can lead to the formation of other soluble molybdate species, thus reducing the yield of the target compound.
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Suboptimal Crystallization Conditions: Crystallization is influenced by temperature, cooling rate, and solution concentration. Rapid cooling can lead to the formation of fine, difficult-to-filter crystals and potential loss of product during separation. A controlled, gradual cooling process is recommended.[2]
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Losses during Filtration and Washing: Mechanical losses can occur during the separation and washing of the crystals. Ensure the use of an appropriate filter medium and minimize the volume of washing solution to prevent excessive dissolution of the product.
Question 2: How can the purity of the synthesized this compound be improved?
Answer: Impurities in the final product can originate from the raw materials or be introduced during the process. Here are several strategies to enhance purity:
-
Raw Material Purification: The purity of the starting molybdenum source is crucial. Using high-purity molybdenum trioxide or pre-purifying the initial molybdate solution can significantly reduce final product contamination.
-
Control of pH for Impurity Removal: The solubility of many metal impurities is pH-dependent. Adjusting the pH can precipitate certain impurities, which can then be removed by filtration before crystallization. For example, iron impurities can be effectively removed when digesting molybdenum trioxide with ammonia, as the iron remains insoluble.[1]
-
Ion Exchange Chromatography: For the removal of specific cationic impurities such as magnesium, copper, and zinc, ion exchange chromatography is a highly effective method.[3] Chelating resins can be used to selectively remove these metal ions from the ammonium molybdate solution.[3][4]
-
Recrystallization: Dissolving the synthesized this compound in an appropriate solvent and recrystallizing it can further enhance purity by leaving impurities behind in the mother liquor.
-
Washing of Crystals: Thoroughly washing the final crystals with deionized water can remove soluble impurities adhering to the crystal surface.
Question 3: What is the significance of pH control during the synthesis, and what are the optimal ranges?
Answer: The pH of the aqueous solution determines the type of molybdate species present. At different pH values, various polyoxomolybdate anions can form. For the synthesis of this compound, precise pH control is essential to maximize the formation of the dimolybdate anion and prevent the formation of other species like ammonium heptamolybdate. The optimal pH range can vary slightly depending on the specific synthesis method.
| Synthesis Stage | Recommended pH Range | Reference |
| Reconstituted Crystallization | 5.5 - 6.5 | [2] |
| Ammonia Leaching for ADM prep | 8.5 - 10.0 | [5] |
| Ammonia Leaching (general) | 8.0 | [6] |
Question 4: How does temperature affect the yield and crystal size of this compound?
Answer: Temperature plays a critical role in both the dissolution of reactants and the crystallization of the product.
-
Dissolution: Higher temperatures generally increase the rate of dissolution of the molybdenum source. For example, dissolving ammonium tetramolybdate is often carried out at around 70°C.[2]
-
Crystallization: The cooling rate during crystallization significantly impacts crystal size and, consequently, the ease of filtration and product purity. Slow, controlled cooling promotes the growth of larger, more uniform crystals, which are easier to separate and tend to have lower levels of occluded impurities. Rapid cooling can lead to the formation of smaller, less pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: Common starting materials include molybdenum trioxide (MoO₃) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[1][2] The choice of starting material can depend on factors such as cost, purity requirements, and available equipment.
Q2: What is the reconstituted crystallization method?
A2: The reconstituted crystallization method involves dissolving ammonium tetramolybdate in water with the addition of ammonia at an elevated temperature (around 70°C) to form an ammonium molybdate solution.[2] The pH is adjusted to the optimal range (typically 5.5-6.5), and the solution is then filtered while hot (80-90°C).[2] Finally, the filtrate is cooled to induce the crystallization of this compound.[2]
Q3: What is the evaporation crystallization method?
A3: In the evaporation crystallization method, an ammonium molybdate solution is concentrated by heating to evaporate water and ammonia. This increases the solute concentration to the point of supersaturation, leading to the crystallization of this compound.[2]
Q4: How can I remove metallic impurities like copper, zinc, and magnesium?
A4: Ion exchange is an effective technique for removing these impurities. Cation exchange resins with iminodiacetate (B1231623) chelating functional groups can be used. Copper is effectively removed at a pH of 7-8, zinc at pH 8-9, and magnesium at pH 9-10.[3]
Q5: What is the chemical formula for this compound?
A5: The chemical formula for this compound is (NH₄)₂Mo₂O₇.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reconstituted Crystallization
This protocol is based on the reconstituted crystallization method.[2]
Materials:
-
Ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃)
-
Ammonia solution (NH₄OH)
-
Deionized water
Equipment:
-
Stirring vessel with heating capability
-
pH meter
-
Filter separator
-
Crystallization vessel with cooling capability
-
Centrifuge
Procedure:
-
Dissolution: Add deionized water to the stirring vessel and heat to 70°C. While stirring, slowly add ammonium tetramolybdate and ammonia solution until the concentration of molybdenum trioxide equivalent is approximately 400 g/L and the pH is between 5.5 and 6.5.[2]
-
Filtration: Heat the ammonium molybdate solution to 80-90°C and filter it while hot through a filter separator to remove any insoluble impurities.[2] Transfer the clear filtrate to the crystallization vessel.
-
Crystallization: Allow the filtrate to cool gradually to room temperature. Crystal nuclei will form, followed by the precipitation of this compound crystals.[2]
-
Separation and Drying: Separate the crystals from the mother liquor by centrifugation. Dry the obtained crystals to yield the final product.
Protocol 2: Synthesis of this compound from Molybdenum Trioxide
This protocol is adapted from a method involving the digestion of molybdenum trioxide.[1]
Materials:
-
Molybdenum trioxide (MoO₃)
-
Ammonia solution (NH₄OH)
Equipment:
-
Sealed reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
Digestion: Place molybdenum trioxide into the sealed reaction vessel. Add an ammonia solution in a stoichiometric amount of 2 moles of ammonia per mole of molybdenum trioxide.
-
Reaction: Stir the mixture at a temperature between 20°C and 80°C until the molybdenum trioxide is completely dissolved, forming an ammonium molybdate solution.[1]
-
Separation of Insolubles: If any insoluble impurities are present (such as iron compounds), separate the ammonium molybdate solution by filtration.[1]
-
Crystallization: Proceed with crystallization of the ammonium molybdate solution using either controlled cooling or evaporation as described in the previous protocol.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. US4735791A - Process for producing ammonium molybdate from molybdenum trioxide - Google Patents [patents.google.com]
- 2. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN102730758A - Method for reducing and removing metal impurities from ammonium molybdate solution by using ion exchange resin - Google Patents [patents.google.com]
- 5. CN107601565A - A kind of preparation method of ammonium molybdate - Google Patents [patents.google.com]
- 6. daneshyari.com [daneshyari.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Methods for preventing agglomeration in "Ammonium dimolybdate" crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration in Ammonium (B1175870) Dimolybdate (ADM) crystals during their experiments.
Troubleshooting Guide
Issue: My Ammonium Dimolybdate crystals are heavily agglomerated.
Agglomeration, or the clumping together of individual crystals, can be a significant issue, leading to problems with purity, flowability, and downstream processing.[1][2] The formation of non-agglomerated, uniform ADM crystals is crucial for producing high-quality molybdenum powders.[3] Here are several potential causes and solutions to troubleshoot and prevent agglomeration.
| Potential Cause | Recommended Solution |
| High Supersaturation | High supersaturation can lead to rapid nucleation and the formation of smaller crystals that are more prone to agglomeration.[1] To mitigate this, consider a slower cooling rate (e.g., 0.1 °C/min) to reduce the slurry density and minimize crystal collisions.[1] |
| Inadequate Stirring | The stirring rate has a complex effect on agglomeration. While high stirring rates can increase collision frequency, they also introduce higher fluid shear stress that can break up agglomerates.[2] An appropriate increase in the stirring rate can reduce agglomeration.[1] Experiment with varying stirring speeds to find the optimal balance for your system. |
| Incorrect pH Control | The pH of the solution is a critical factor in ADM crystallization. For evaporation crystallization, maintaining a pH around 6 is important.[3] If the solution becomes too acidic, it can lead to the formation of superfine crystal grains and a milky white suspension, which is indicative of agglomeration.[3] |
| Presence of Impurities | Impurities in the solution can act as nucleation sites or interfere with crystal growth, leading to agglomeration. Ensure that the initial ammonium molybdate (B1676688) solution is properly filtered to remove any particulate matter.[4][5] |
| Ineffective Crystal Growth Phase | A lack of control during the crystal growth phase can result in a wide particle size distribution and increased agglomeration. A key technique is to carefully manage the number of crystal nuclei.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I control the number of crystal nuclei to prevent agglomeration?
Controlling the number of crystal nuclei is essential for growing larger, more uniform crystals and preventing the formation of fine, agglomerated particles.[6] One effective method is the "reaction–evaporation–crystallization united route."[3] In this process, after initial evaporation and concentration, when fine crystals begin to appear and the solution turns milky, a small amount of diluted aqueous ammonia (B1221849) is added. This helps to dissolve the excess fine crystals, reducing the number of nuclei and allowing the remaining crystals to grow larger and more uniformly.[3][6] This process of adding aqueous ammonia may need to be repeated as the crystallization progresses.[3]
Q2: What is the optimal pH for preventing agglomeration in ADM crystallization?
The optimal pH can depend on the specific crystallization method. In evaporation crystallization methods, a pH value in the range of 6.0-7.5 is often targeted as the solution is concentrated.[6] One detailed procedure specifies regulating the pH to around 6 as the solution density approaches 1.30 g/ml.[3] For the initial dissolution of ammonium tetramolybdate in the reconstituted crystallization method, a pH of 5.5 to 6.5 is recommended.[4] It is crucial to monitor and adjust the pH throughout the process.
Q3: Are there any additives that can be used to prevent agglomeration?
While the literature specifically on additives for ADM is sparse, the general principle of using additives to modify crystal habit and prevent agglomeration is well-established.[1][2] For other chemical compounds, polymers like polyvinyl pyrrolidone have been used as anti-agglomeration agents.[7] These additives can work by adsorbing to the crystal surface, creating a steric hindrance effect that prevents crystals from sticking together.[1] Researchers may consider experimenting with small amounts of such additives, carefully evaluating their impact on crystal purity and morphology.
Q4: Can sonication help in preventing ADM crystal agglomeration?
Yes, sonocrystallization, or the use of ultrasound during crystallization, can be an effective technique for controlling crystal size, morphology, and preventing agglomeration.[8] Ultrasound can help to de-agglomerate particles through cavitation and acoustic streaming.[1] It also promotes secondary nucleation, which, if controlled, can lead to a narrower particle size distribution.[8] The timing and intensity of the sonication are critical parameters to optimize for a given system.[1]
Q5: What is the recommended drying temperature for ADM crystals to avoid agglomeration?
The drying process is also critical, as residual moisture can lead to caking and agglomeration. A recommended drying temperature for ADM crystals is in the range of 80-95°C for 5-8 hours.[6] Another source suggests drying at 80°C for 5 hours.[3] It is important to ensure the crystals are thoroughly dried to prevent post-crystallization agglomeration.
Experimental Protocols
Protocol 1: Controlled Evaporation-Crystallization for Highly Dispersive ADM Crystals
This protocol is adapted from a method designed to produce non-agglomerated, uniform ADM crystals.[3]
-
Preparation of Purified Ammonium Molybdate Solution:
-
Dissolve commercial molybdenum oxide in aqueous ammonia (e.g., 15 wt%) at 50°C, adjusting the pH to 8.[3]
-
Filter the hot solution to obtain a clear filtrate.[3]
-
Add a small amount of aqueous ammonium sulfide (B99878) (e.g., 1 ml of 8 wt% solution) to the filtrate heated to 80°C to precipitate impurities.[3]
-
Allow the solution to rest for 6 hours at ambient temperature, then collect the purified filtrate by suction filtration.[3]
-
-
Isothermal Evaporation and Crystallization:
-
Control of Crystal Nuclei:
-
When a large number of fine crystals appear and the solution turns milky white, immediately add a small quantity of diluted aqueous ammonia to dissolve the excess nuclei until transparent fine crystals are visible.[3][6]
-
Repeat the addition of aqueous ammonia as needed during the crystallization process to control the crystal population.[3]
-
-
Termination and Harvesting:
-
Drying:
-
Dry the collected crystal cake at 80°C for 5 hours.[3]
-
Visualizations
Caption: Troubleshooting workflow for ADM crystal agglomeration.
Caption: Workflow for controlled evaporation-crystallization of ADM.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 5. CN105502501A - this compound automatic continuous crystallization production process - Google Patents [patents.google.com]
- 6. CN102417207A - A process for preparing this compound crystals by using sulfuric acid and molybdenum calcine - Google Patents [patents.google.com]
- 7. US5204024A - Method for preventing agglomeration of powder - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Catalytic Activity of Ammonium Dimolybdate-Derived Materials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the synthesis and enhancement of catalytic activity in materials derived from ammonium (B1175870) dimolybdate.
Frequently Asked Questions (FAQs)
Q1: What are the most common materials derived from ammonium dimolybdate for catalytic applications?
This compound is a versatile precursor for a variety of molybdenum-based catalysts. The most common derivatives include molybdenum oxides (e.g., MoO₃), mixed metal molybdates (e.g., CoMoO₄, NiMoO₄), and molybdenum sulfides (MoS₂).[1][2][3] These materials are widely used in industrial processes such as hydrodesulfurization (HDS), oxidation reactions, and olefin metathesis.[1][4][5]
Q2: How does the choice of support material affect the catalyst's performance?
The support material plays a crucial role in the dispersion, stability, and overall activity of the molybdenum catalyst.[2][6][7] Common supports include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), titania (TiO₂), and zirconia (ZrO₂).[6] The interaction between the molybdenum species and the support can influence the formation of active sites and the catalyst's resistance to deactivation.[8][9] For instance, alumina is frequently used for hydrodesulfurization catalysts due to its high surface area and mechanical strength.[1]
Q3: What is the significance of the calcination temperature in catalyst synthesis?
Calcination temperature is a critical parameter that significantly impacts the catalyst's properties.[4][10][11] It influences the decomposition of the this compound precursor, the crystalline phase of the resulting molybdenum oxide, the dispersion of the active species, and the surface area of the catalyst.[4][10] An optimal calcination temperature is essential to achieve the desired catalytic activity and prevent issues like sintering.[10]
Q4: What are the primary causes of deactivation in molybdenum-based catalysts?
Deactivation of molybdenum-based catalysts can occur through several mechanisms:
-
Sintering: At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[10]
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[3]
-
Poisoning: Certain compounds in the feed, such as sulfur or heavy metals, can irreversibly bind to the active sites and inhibit their function.[12][13]
-
Leaching: The active molybdenum species can sometimes dissolve into the reaction medium, leading to a loss of catalytic activity.[5][14][15]
Q5: Can deactivated molybdenum catalysts be regenerated?
Yes, in many cases, deactivated catalysts can be regenerated to restore their activity.[1][2][3][5][14] The regeneration method depends on the cause of deactivation. For instance, coke deposits can often be removed by controlled oxidation (calcination in air).[2][3][14] However, severe sintering is generally irreversible.
Troubleshooting Guides
Issue 1: Low Catalytic Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action | Key Parameters to Monitor |
| Incomplete Precursor Decomposition | Verify calcination temperature and duration. | Optimize calcination conditions based on thermogravimetric analysis (TGA) of the precursor.[16][17][18][19] | Calcination temperature, heating rate, atmosphere. |
| Poor Dispersion of Active Species | Characterize catalyst with XRD and Raman spectroscopy.[2][7][20] | Modify the impregnation method (e.g., adjust pH, use chelating agents) to improve metal-support interaction. | Crystallite size (from XRD), presence of bulk MoO₃ peaks (in Raman). |
| Sintering of Active Phase | Analyze with XRD for increased crystallite size.[16][21] | Lower the calcination or reaction temperature. Consider using a support with stronger metal-support interaction. | Crystallite size, surface area (BET). |
| Catalyst Poisoning | Analyze feed for potential poisons (e.g., sulfur, nitrogen compounds, metals).[12][13] | Pretreat the feed to remove poisons. | Feed composition. |
| Insufficient Activation | Review the activation procedure (e.g., sulfidation for HDS catalysts). | Ensure complete sulfidation by monitoring H₂S breakthrough and maintaining appropriate temperature.[22] | Activation temperature, time, and gas composition. |
Issue 2: Poor Selectivity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action | Key Parameters to Monitor |
| Incorrect Active Phase | Characterize the catalyst with XRD to identify the crystalline phases present.[2] | Adjust synthesis parameters (e.g., calcination temperature, precursor) to favor the desired phase.[10] | Crystalline phase composition. |
| Non-optimal Support Interaction | Evaluate different support materials. | Select a support that promotes the desired reaction pathway. The acidity of the support can significantly influence selectivity.[6][23] | Product distribution, surface acidity of the support. |
| Undesirable Side Reactions | Analyze the product stream thoroughly to identify byproducts. | Modify reaction conditions (temperature, pressure, feed composition) to suppress side reactions.[24] | Byproduct formation. |
| Particle Size Effects | Investigate the effect of crystallite size on selectivity. | Control particle size through synthesis conditions. For some reactions, specific crystallite sizes exhibit higher selectivity.[14] | Product selectivity as a function of crystallite size. |
Issue 3: Catalyst Deactivation
Possible Causes and Solutions
| Deactivation Mechanism | Diagnostic Technique | Regeneration Strategy | Prevention Strategy |
| Coking/Fouling | Thermogravimetric Analysis (TGA), Temperature Programmed Oxidation (TPO). | Controlled calcination in air to burn off carbonaceous deposits.[3][14] | Optimize reaction conditions (e.g., lower temperature, adjust feed composition) to minimize coke formation. |
| Sintering | X-ray Diffraction (XRD) to observe increased crystallite size, Transmission Electron Microscopy (TEM). | Generally irreversible. | Operate at lower temperatures, use a thermally stable support, add promoters to inhibit agglomeration.[16][21][25] |
| Poisoning | X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDX) to detect poisons on the surface. | Chemical washing with appropriate solvents (if the poison is leachable). For some poisons, regeneration is not possible. | Purify the feedstock to remove contaminants before they reach the catalyst.[12][13] |
| Leaching of Active Phase | Inductively Coupled Plasma (ICP) analysis of the reaction mixture. | Not applicable. | Use a support with strong metal-support interaction, operate under conditions that minimize dissolution of the active phase.[5][14][15] |
Experimental Protocols
Protocol 1: Synthesis of Alumina-Supported Molybdenum Oxide Catalyst via Incipient Wetness Impregnation
-
Support Preparation: Dry γ-alumina (γ-Al₂O₃) at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation: Calculate the required amount of this compound to achieve the desired molybdenum loading. Dissolve the this compound in deionized water. The volume of the solution should be equal to the pore volume of the alumina support.
-
Impregnation: Add the impregnation solution dropwise to the dried alumina support while continuously mixing to ensure uniform distribution.
-
Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 120°C for 12 hours.[23]
-
Calcination: Calcine the dried material in a furnace under a flow of air. The temperature program should be carefully controlled, for example, ramping to 500°C at a rate of 5°C/min and holding for 4-8 hours.[1][23][26]
Protocol 2: Thermal Decomposition of this compound
-
Sample Preparation: Place a known amount of this compound powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a tube furnace equipped with a temperature controller and a gas inlet/outlet.
-
Decomposition: Heat the sample under a controlled atmosphere (e.g., static air or flowing inert gas like nitrogen). A typical temperature program involves heating to 400-600°C at a specific ramp rate (e.g., 10°C/min) and holding for a set time (e.g., 2-4 hours).[16][17][18][19] The decomposition process involves the release of ammonia (B1221849) and water.[18][19]
-
Cooling and Collection: After the decomposition is complete, cool the furnace to room temperature under the same atmosphere and collect the resulting molybdenum oxide powder.
Protocol 3: Characterization by X-ray Diffraction (XRD)
-
Sample Preparation: Grind the catalyst sample into a fine powder to ensure random orientation of the crystallites.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the 2θ scan range typically from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Collection: Run the XRD scan on the prepared sample.
-
Data Analysis:
-
Phase Identification: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.[2]
-
Crystallite Size Estimation: Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.[27][28][29]
-
Protocol 4: Characterization by Raman Spectroscopy
-
Sample Preparation: Press the catalyst powder into a self-supporting wafer or place it in a sample holder.
-
Instrument Setup: Use a Raman spectrometer with a visible laser excitation source (e.g., 532 nm).[20] Adjust the laser power to be low enough to avoid sample damage.
-
Data Collection: Acquire the Raman spectrum of the sample. For in-situ studies, use a specialized cell that allows for heating and gas flow.[22]
-
Data Analysis:
-
Identify the characteristic Raman bands for different molybdenum oxide species. For example, crystalline MoO₃ typically shows strong bands around 820 cm⁻¹ and 995 cm⁻¹.[20]
-
The position and width of the Raman bands can provide information about the coordination and polymerization of the molybdenum species.[10]
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and testing of supported molybdenum catalysts.
Caption: Logical workflow for troubleshooting low catalytic performance.
References
- 1. vurup.sk [vurup.sk]
- 2. Molybdate - Catalysis - XRD - Advancing Materials [thermofisher.com]
- 3. Enhanced activity of Co–Mo–S catalysts towards hydrodesulfurization and hydrogen evolution reaction via NaBH 4 assisted formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06824B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing Molybdenum Active Sites during In Situ Photoreduction of the Mo6+/SiO2 Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lehigh.edu [lehigh.edu]
- 9. Catalytic Active Sites in Molybdenum Based Catalysts [scirp.org]
- 10. Synthesis and Characterization of Supported Mixed MoW Carbide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ probing of surface sites on supported molybdenum nitride catalyst by CO adsorption - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 18. Raman Spectroscopy as Molybdenum and Tungsten Content Analysis Tool for Mesoporous Silica and Beta Zeolite Catalysts [mdpi.com]
- 19. journals.uob.edu.ly [journals.uob.edu.ly]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 22. academica-e.unavarra.es [academica-e.unavarra.es]
- 23. lehigh.edu [lehigh.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. informaticsjournals.co.in [informaticsjournals.co.in]
- 28. Raman spectroscopy of molybdenum oxides Part II. Resonance Raman spectroscopic characterization of the molybdenum oxides Mo4O11 and MoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Stabilization techniques for aqueous "Ammonium dimolybdate" solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of aqueous ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and efficacy of your solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of aqueous ammonium dimolybdate solutions.
Issue 1: Precipitation or Cloudiness Upon Preparation
-
Question: Why did my this compound solution turn cloudy or form a precipitate immediately after preparation?
-
Answer: This is often due to the pH of the solution being too low (acidic). In acidic conditions, molybdate (B1676688) ions can polymerize and precipitate as molybdic acid.[1] To resolve this, ensure your water is neutral or slightly alkaline before dissolving the this compound. Adding a small amount of ammonium hydroxide (B78521) solution can help increase the pH and redissolve the precipitate.[2]
Issue 2: Solution Becomes Unstable or Forms Precipitate Over Time
-
Question: My clear this compound solution became cloudy after a few days/weeks in storage. What is causing this instability?
-
Answer: The stability of this compound solutions is highly dependent on pH. A solution with a pH between 5 and 6 may become unstable over time.[3] For long-term stability, it is recommended to maintain a slightly alkaline pH. Storing the solution in a tightly sealed container in a cool, dark place can also help prolong its shelf life.[4]
Issue 3: Inconsistent Results in Downstream Applications
-
Question: I am seeing variability in my experimental results when using my prepared this compound solution. Why might this be happening?
-
Answer: Inconsistent results can stem from changes in the molybdate species present in your solution. The equilibrium between different molybdate ions (dimolybdate, heptamolybdate, etc.) is influenced by pH and temperature.[5] It is crucial to control these parameters during preparation and storage to ensure a consistent composition of your reagent. For sensitive applications, preparing the solution fresh is often the best practice.
Issue 4: Difficulty Dissolving this compound Salt
-
Question: I am having trouble completely dissolving the this compound salt in water. What can I do?
-
Answer: Gentle heating and stirring can aid in dissolution.[6] However, be cautious as excessive heat can alter the molybdate species in the solution.[5] Using a slightly alkaline solution, for instance by adding a small amount of ammonium hydroxide, can also significantly improve solubility.
Issue 5: Solution Turns Blue
-
Question: My ammonium molybdate solution has developed a blue color. What does this indicate?
-
Answer: A blue color typically indicates the reduction of molybdenum(VI) to a lower oxidation state, often referred to as "molybdenum blue".[7] This can be caused by the presence of reducing agents in your solution or on your glassware. Ensure all glassware is thoroughly cleaned and that the reagents used are free from contaminants. If using the solution for phosphate (B84403) analysis with a reducing agent like ascorbic acid, the blue color is expected as part of the reaction.[1]
Data Presentation: Stabilization Parameters
The stability of aqueous this compound solutions is primarily influenced by pH and temperature. The following table summarizes key parameters for preparing stable solutions.
| Parameter | Recommended Range/Value | Notes |
| pH for Dissolution | > 6.0 | Slightly alkaline conditions improve solubility and prevent initial precipitation. |
| pH for Long-Term Storage | 7.0 - 8.0 | Maintains the molybdate in a stable, less-prone-to-polymerization state. |
| Storage Temperature | 15°C to 25°C | Avoid excessive heat or cold to maintain stability.[4] |
| Shelf Life (Commercial) | 6 - 12 months | For properly prepared and stored solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized General-Purpose this compound Stock Solution (10% w/v)
-
Materials:
-
This compound ((NH₄)₂Mo₂O₇)
-
High-purity deionized water
-
Ammonium hydroxide solution (NH₄OH), 1 M (as needed)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
Clean, sealable storage bottle (amber glass or opaque plastic recommended)
-
-
Procedure:
-
Weigh 100 g of this compound.
-
Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.
-
Begin stirring the water and slowly add the this compound powder.
-
Gently heat the solution to no more than 40-50°C to aid dissolution. Do not boil.
-
Once the salt is fully dissolved, allow the solution to cool to room temperature.
-
Measure the pH of the solution. If the pH is below 7.0, add 1 M ammonium hydroxide dropwise while stirring until the pH is between 7.0 and 8.0.
-
Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water.
-
Mix the solution thoroughly.
-
Transfer the final solution to a clean, tightly sealed storage bottle.
-
Store at room temperature (15-25°C) away from light.
-
Protocol 2: Preparation of Ammonium Molybdate Reagent for Phosphate Analysis
This protocol is adapted for the colorimetric determination of phosphate.
-
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium antimonyl tartrate
-
Ascorbic acid
-
Volumetric flasks and pipettes
-
-
Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 40 g of ammonium heptamolybdate tetrahydrate in 800 mL of deionized water. Dilute to 1 L.[1]
-
Sulfuric Acid Solution (5N): Slowly and carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water. Cool and dilute to 500 mL.
-
Potassium Antimonyl Tartrate Solution: Dissolve 1.3715 g of potassium antimonyl tartrate in 400 mL of deionized water in a 500 mL volumetric flask and dilute to volume.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.
-
-
Working Reagent (Prepare fresh daily):
-
Mix 50 mL of the 5N sulfuric acid, 15 mL of the ammonium molybdate solution, 5 mL of the potassium antimonyl tartrate solution, and 30 mL of the ascorbic acid solution.
-
This mixed reagent is unstable and should be used shortly after preparation. The development of a blue color in the absence of phosphate indicates contamination.
-
Visualizations
Caption: Molybdate species equilibrium as a function of pH.
Caption: Experimental workflow for solution preparation.
References
- 1. nemi.gov [nemi.gov]
- 2. dairyknowledge.in [dairyknowledge.in]
- 3. Ammonium molybdate anhydrous | H32Mo7N6O28-42 | CID 485454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammonium molybdate solution [cpachem.com]
- 5. publications.anl.gov [publications.anl.gov]
- 6. lovibond.com [lovibond.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Welcome to the Technical Support Center for Sonochemical Synthesis of Thiomolybdates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of synthesizing thiomolybdate compounds, such as molybdenum disulfide (MoS₂), via sonochemistry.
Frequently Asked Questions (FAQs)
Q1: What is sonochemical synthesis and why is it used for thiomolybdates?
A1: Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[1] This process creates localized transient hotspots with extreme conditions (~5000 K, ~500 atm), driving chemical reactions that might otherwise require high bulk temperatures or pressures.[1] For thiomolybdates like MoS₂, this method is advantageous for producing nanostructured and amorphous materials with high surface areas and a greater number of catalytically active edge sites.[2][3] The technique is considered a facile route to enhance properties for applications like hydrodesulfurization (HDS) catalysis.[1][2]
Q2: What are the primary methods for sonochemical synthesis of MoS₂?
A2: There are two main approaches:
-
Top-Down (Exfoliation): This involves dispersing bulk MoS₂ powder in a suitable solvent and using ultrasound to break the van der Waals forces between the layers, exfoliating them into nanosheets or nanoflakes.[4][5] This process is often called Liquid Phase Exfoliation (LPE).[6]
-
Bottom-Up (Decomposition): This method involves the sonochemical decomposition of molecular precursors in a solvent. A common example is irradiating a slurry of molybdenum hexacarbonyl (Mo(CO)₆) and elemental sulfur in a high-boiling point solvent like isodurene.[2][3][7]
Q3: Which experimental parameters have the most significant impact on the final product?
A3: The key parameters that influence the characteristics of the synthesized thiomolybdates are:
-
Sonication Power: Affects the intensity of cavitation and, consequently, the efficiency of exfoliation or precursor decomposition.[4][8]
-
Sonication Time: Longer durations can lead to smaller particle sizes or a higher degree of exfoliation, though an optimal time is often observed.[5][6][8]
-
Pulse Percentage: In pulsed sonication, the on/off cycle duration can influence the temperature and reaction environment.[6][8]
-
Choice of Solvent: The solvent's properties (e.g., surface tension, vapor pressure) affect cavitation and the dispersion of the material.[4][5]
-
Precursor Concentration: In bottom-up synthesis, the concentration of reactants influences nucleation and growth rates.
Q4: How can I control the thickness (number of layers) of MoS₂ nanosheets during exfoliation?
A4: The thickness of MoS₂ nanosheets is primarily controlled by optimizing sonication parameters. Studies have shown that parameters like sonicator power, pulse percentage, and sonication time directly affect the number of layers.[4][6] For instance, one study found that the minimum thickness was achieved at 50% of the sonicator's input power (~65 W) and an optimum pulse percentage of 50%.[6][8] The band gap of the material, which can be measured by UV-Vis spectroscopy, increases as the number of layers decreases, providing an indirect measure of thickness.[6][8]
Q5: What are common sources of impurities in sonochemically synthesized MoS₂?
A5: In bottom-up synthesis using organometallic precursors like Mo(CO)₆, a common impurity is residual carbon, although it is typically less than 2% by weight.[2][3] Unreacted precursors (e.g., elemental sulfur or Mo(CO)₆) can also be present. Post-synthesis purification steps, such as washing with appropriate solvents (e.g., pentane) and vacuum heating, are crucial to remove these impurities.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the sonochemical synthesis of thiomolybdates.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Synthesized/Exfoliated Material | 1. Insufficient sonication power or time.[8]2. Inefficient cavitation due to improper solvent choice.3. Low concentration of precursors (bottom-up).4. Incomplete immersion of the sonicator horn/reaction vessel in the cooling bath. | 1. Increase sonication power or duration incrementally. An optimal time is often found, after which no further improvement is seen.[6]2. Use solvents with low vapor pressure and high surface tension for better cavitation. For exfoliation, a water-ethanol solution is a common choice.[4]3. Increase the concentration of Mo(CO)₆ and sulfur.[2]4. Ensure the reaction vessel is properly cooled to prevent the solvent from boiling, which can dampen cavitation. |
| Product is Highly Agglomerated | 1. Particles re-stacking after exfoliation.2. High concentration of the product in the solvent.3. Inadequate post-synthesis washing and drying. | 1. Centrifuge the dispersion to separate exfoliated flakes from non-exfoliated material and agglomerates.[4]2. Work with more dilute dispersions.3. After synthesis, wash the product thoroughly with a solvent like pentane (B18724) and dry it slowly under vacuum to prevent rapid solvent removal that can cause agglomeration.[2] |
| Inconsistent or Non-reproducible Results | 1. Fluctuations in sonication power output.2. Inconsistent positioning of the sonicator horn.3. Variations in ambient temperature or pressure.4. Degradation of precursors. | 1. Calibrate the sonicator to determine the actual power output at a given setting.[2]2. Ensure the horn is immersed to the same depth in the solution for each experiment.3. Use a constant temperature bath to maintain a stable reaction temperature.[2]4. Use fresh, high-purity precursors for each synthesis. |
| Amorphous Product Instead of Crystalline (or vice-versa) | 1. Sonochemical synthesis often produces amorphous or poorly crystalline materials initially.[2][3]2. Insufficient thermal energy for crystallization. | 1. This is an expected outcome and a key feature of sonochemical synthesis, leading to more active sites.[2]2. If a crystalline product is desired, perform a post-synthesis annealing step. For example, heating the amorphous MoS₂ powder at 450 °C under a He flow can induce crystallization.[3] |
| Incorrect Stoichiometry (e.g., S:Mo ratio ≠ 2) | 1. Incomplete reaction of precursors.2. Loss of sulfur due to sublimation during workup. | 1. Increase sonication time to ensure the reaction goes to completion.2. Use a slight excess of sulfur in the initial reaction mixture. Control the temperature carefully during vacuum drying to avoid sulfur loss. |
Data Presentation: Influence of Sonication Parameters
The following table summarizes the effect of key sonication parameters on the properties of MoS₂ nanosheets produced by Liquid Phase Exfoliation, based on findings from cited literature.[4][6][8]
| Parameter | Variation | Effect on MoS₂ Nanosheets | Reference |
| Sonicator Power | Increased from ~30 W to ~130 W | Minimum flake thickness and highest band gap energy (~1.96 eV) observed at an optimal power of ~65 W (50% of max). Powers above this optimum led to increased thickness. | [6][8] |
| Pulse Percentage | Varied from 25% to 100% (at 65.5 W) | An optimum pulse percentage of 50% (5 seconds on, 5 seconds off) resulted in the highest band gap energy, indicating the thinnest flakes. | [6][8] |
| Sonication Time | Increased from 15 to 120 minutes | The average band gap increased with sonication time up to 60 minutes, after which it remained relatively unchanged, suggesting an optimal exfoliation time. | [6][8] |
Experimental Protocols
Protocol 1: Bottom-Up Sonochemical Synthesis of Amorphous MoS₂
This protocol is adapted from the procedure for synthesizing nanostructured, amorphous molybdenum sulfide.[2][3]
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Elemental sulfur (S)
-
Isodurene (1,2,3,5-tetramethylbenzene), high-boiling point solvent
-
Pentane (for washing)
-
Argon gas (Ar)
Equipment:
-
High-intensity ultrasonic processor (sonicator) with a titanium horn (20 kHz)
-
Glass sonication cell with gas inlet/outlet and a sidearm for the horn
-
Constant temperature bath
-
Schlenk line or glove box
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Safety: Handle Mo(CO)₆ in a fume hood as it is volatile and toxic.[2]
-
Preparation: In an inert atmosphere (glove box or under Ar flow), add Mo(CO)₆ and elemental sulfur to the glass sonication cell containing isodurene.
-
Assembly: Securely attach the ultrasonic horn to the cell. Ensure all connections are airtight to prevent oxygen contamination.[2]
-
Sonication: Place the cell assembly into a constant temperature bath set to 60 °C. Irradiate the slurry with high-intensity ultrasound (~80 W/cm²) for 90 minutes under a slow flow of argon gas.[2]
-
Isolation: After sonication, allow the mixture to cool. Filter the resulting black slurry and wash the collected black powder thoroughly with pentane to remove residual solvent and unreacted Mo(CO)₆.
-
Drying and Purification: Transfer the powder to a suitable container. Heat the sample to 80 °C under vacuum for 3 hours to remove any remaining solvent and volatile impurities.[2][3]
Protocol 2: Top-Down Liquid Phase Exfoliation (LPE) of MoS₂
This protocol is a generalized procedure based on common LPE methods.[4][5][6]
Materials:
-
Bulk Molybdenum Disulfide (MoS₂) powder
-
Solvent (e.g., water-ethanol solution, N-methyl-2-pyrrolidone (NMP))
Equipment:
-
Ultrasonic probe (sonicator)
-
Beaker or flask
-
Centrifuge
Procedure:
-
Dispersion: Disperse a known concentration of bulk MoS₂ powder in the chosen solvent (e.g., a 40:60 water-ethanol mixture).
-
Exfoliation: Immerse the sonicator probe into the dispersion. Sonicate the mixture for a specified duration (e.g., 60 minutes) and power (e.g., 65 W) using a pulsed setting (e.g., 50% pulse). Use an ice bath to prevent overheating of the solution.[4][6]
-
Purification: After sonication, centrifuge the dispersion at a low speed (e.g., 1500 rpm) to separate the non-exfoliated, larger flakes (which will form a sediment) from the exfoliated nanosheets that remain in the supernatant.[4]
-
Collection: Carefully decant the supernatant, which contains the desired MoS₂ nanosheets. This dispersion can be used for further characterization or application.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for sonochemical synthesis of thiomolybdates.
Caption: A troubleshooting flowchart for common synthesis issues.
Caption: Influence of key parameters on product characteristics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 3. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 4. journals.pan.pl [journals.pan.pl]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The Effect of Sonication Parameters on the Thickness of the Produced MoS2 Nano-Flakes | Archives of Acoustics [acoustics.ippt.pan.pl]
- 7. [PDF] Sonochemical Synthesis of Nanostructured Molybdenum Sulfide | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Process Optimization for Single-Phase Ammonium Dimolybdate (ADM) Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of single-phase ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your synthesis for high yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of single-phase ammonium dimolybdate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of ADM Crystals | - Incorrect pH: The pH of the solution significantly impacts the molybdate (B1676688) species in the solution and the crystallization yield.[1] - Suboptimal Temperature: Temperature affects the solubility of ADM and the rate of crystallization.[1] - Incomplete Reaction: Insufficient reaction time or inadequate stirring can lead to incomplete conversion to ADM.[1] - Losses during Filtration: Fine crystals may pass through the filter paper if the pore size is too large. | - pH Adjustment: Carefully monitor and adjust the pH of the solution. For the reconstituted crystallization method, a pH of 5.5 to 6.5 is recommended for dissolving ammonium tetramolybdate.[2] During evaporation crystallization, the pH should be maintained around 6.0-7.5.[3][4] - Temperature Control: Maintain the optimal temperature for each step. For dissolving ammonium tetramolybdate, a temperature of 70°C is suggested.[2] The subsequent filtration of the ammonium molybdate solution should be done hot, at 80-90°C.[2] - Ensure Complete Reaction: Increase the reaction time or improve the stirring speed to ensure a homogenous reaction mixture.[1] - Proper Filtration: Use a filter with an appropriate pore size to retain all the crystals. Consider using a Büchner funnel with vacuum filtration for better recovery. |
| Formation of Mixed Phases (Not Single-Phase ADM) | - Incorrect NH₃/Mo Molar Ratio: The ratio of ammonia (B1221849) to molybdenum is crucial for the formation of the dimolybdate species. - Fluctuations in pH: Inconsistent pH during the process can lead to the formation of other ammonium molybdate species like ammonium heptamolybdate.[5] - Rapid Cooling/Evaporation: Uncontrolled crystallization can result in the trapping of impurities and the formation of different polymorphs. | - Control Molar Ratio: Precisely control the initial NH₃/Mo molar ratio as specified in the chosen protocol. - Stable pH: Use a buffer or carefully monitor and adjust the pH throughout the crystallization process. - Controlled Crystallization: Employ a slow and controlled cooling or evaporation rate to promote the growth of single-phase crystals. |
| Product Contamination (Impure ADM) | - Impurities in Starting Materials: The purity of the initial molybdenum source (e.g., molybdenum trioxide, ammonium tetramolybdate) will affect the final product purity.[6] - Contamination from Reaction Vessel: Leaching of impurities from the reactor or glassware. - Inefficient Purification: Inadequate removal of soluble impurities during the washing steps. | - High-Purity Reactants: Use high-purity starting materials. If using industrial-grade materials, consider a pre-purification step.[7] - Inert Reaction Vessels: Use glass or other inert material for the reaction vessel to prevent contamination. - Thorough Washing: Wash the final ADM crystals thoroughly with deionized water and then with a suitable solvent like ethanol (B145695) to remove any remaining soluble impurities. |
| Poor Crystal Morphology (e.g., fine powder, agglomeration) | - High Rate of Nucleation: Rapid crystallization leads to the formation of many small crystals instead of larger, well-defined ones.[3] - Inadequate Stirring: Insufficient agitation can lead to localized supersaturation and uncontrolled crystal growth, resulting in agglomeration.[1] | - Control Supersaturation: Maintain a low level of supersaturation by controlling the rate of cooling or solvent evaporation. The use of seed crystals can also help in controlling crystal growth.[4] - Optimized Stirring: Employ a consistent and appropriate stirring speed to ensure a homogenous solution and prevent agglomeration. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for preparing single-phase this compound?
A1: Common starting materials include industrial-grade ammonium molybdate, ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃), and molybdenum trioxide (MoO₃).[1][2][6] The choice of starting material often depends on the desired purity, scale of the reaction, and available resources.
Q2: What is the optimal pH range for the synthesis of single-phase ADM?
A2: The optimal pH depends on the specific method used. For the reconstituted crystallization method starting from ammonium tetramolybdate, a pH of 5.5 to 6.5 is recommended during the dissolution step.[2] In evaporation crystallization methods, maintaining a pH between 6.0 and 7.5 is crucial for obtaining ADM.[3][4]
Q3: How does temperature affect the yield and purity of ADM?
A3: Temperature plays a critical role in both the dissolution of reactants and the crystallization of the product. For instance, dissolving ammonium tetramolybdate is typically carried out at 70°C, followed by hot filtration at 80-90°C to keep the ammonium molybdate in solution.[2] The crystallization is then achieved by cooling to room temperature.[2] Higher temperatures during evaporation can accelerate the process but may also lead to the formation of less pure product if not carefully controlled.
Q4: What are the main impurities in ADM, and how can they be removed?
A4: Common impurities in ADM can include other ammonium molybdate species, as well as metal cations from the starting materials or reaction vessels. Purification can be achieved by recrystallization. For specific metal impurities, techniques like ion exchange can be employed.
Q5: What are the key process parameters to control for obtaining a single-phase ADM?
A5: To obtain single-phase ADM, it is crucial to control the following parameters:
-
pH of the solution [1]
-
Reaction temperature [1]
-
Initial molybdenum concentration [1]
-
NH₃/Mo molar ratio [1]
-
Stirring speed [1]
-
Rate of crystallization (cooling or evaporation rate)
Data Presentation
Table 1: Influence of Key Parameters on ADM Synthesis
| Parameter | Typical Range/Value | Effect on Yield and Purity | Reference(s) |
| pH | 5.5 - 7.5 | A pH outside the optimal range can lead to the formation of other molybdate species, reducing the yield and purity of single-phase ADM. | [2][3][4] |
| Temperature (Dissolution) | 70°C | Ensures complete dissolution of the starting material (e.g., ammonium tetramolybdate). | [2] |
| Temperature (Filtration) | 80 - 90°C | Prevents premature crystallization of the product during filtration. | [2] |
| Temperature (Drying) | 80 - 95°C | Ensures the removal of residual moisture without decomposing the product. | [3] |
| Molybdenum Concentration | MoO₃ ~400g/L | Higher concentrations can increase the yield but may also lead to impurity inclusion if not properly controlled. | [2] |
| Direct Recovery Efficiency | 80 - 90% | The direct recovery efficiency of ADM from the evaporation-crystallization process can be up to 80-90%. | [7] |
| Total Molybdenum Recovery | up to 99.40% | With acidification of the mother liquor, the total molybdenum recovery can reach up to 99.40%. | [1] |
Experimental Protocols
Protocol 1: Reconstituted Crystallization Method from Ammonium Tetramolybdate
This method involves dissolving ammonium tetramolybdate in an ammonia solution followed by cooling crystallization.[2]
Materials:
-
Ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃)
-
Ammonia solution (NH₃·H₂O)
-
Deionized water
Equipment:
-
Stirring vessel with heating capability
-
Filter separator
-
Crystallization kettle
-
Centrifuge
Procedure:
-
Add deionized water to the stirring vessel and heat to 70°C.
-
With continuous stirring, slowly add ammonium tetramolybdate and ammonia solution until the concentration of ammonium molybdate is approximately 400 g/L (as MoO₃) and the pH is between 5.5 and 6.5.
-
Heat the resulting ammonium molybdate solution to 80-90°C.
-
Filter the hot solution through a filter separator and transfer the filtrate to the crystallization kettle.
-
Allow the solution to cool to room temperature to induce the crystallization of this compound.
-
After crystallization is complete, separate the crystals from the mother liquor.
-
Dehydrate the crystals using a centrifuge to obtain the final product.
Protocol 2: Evaporation Crystallization Method
This method relies on the evaporation of the solvent to induce crystallization.[2]
Materials:
-
Ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃)
-
Liquid ammonia (NH₃)
-
Purified water
Equipment:
-
Reaction vessel
-
Evaporator crystallizer
-
Far-infrared dryer
Procedure:
-
Add liquid ammonia to the reaction vessel containing purified water to adjust the pH.
-
Add ammonium tetramolybdate to the vessel with heating and adjust the density and pH as required.
-
Filter the feed solution into the evaporator crystallizer.
-
Evaporate the solution for a period. A reagent may be added to facilitate the process.
-
After evaporation and crystallization, dewater the resulting slurry.
-
Dry the obtained crystals in a far-infrared dryer at a specific temperature.
-
Sieve and mix the dried product to obtain the final this compound.
Mandatory Visualization
Experimental Workflow for ADM Preparation
Caption: General experimental workflow for the preparation of single-phase this compound.
Logical Relationships in ADM Crystallization
Caption: Logical relationships between key parameters and outcomes in ADM crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 3. CN102417207A - A process for preparing this compound crystals by using sulfuric acid and molybdenum calcine - Google Patents [patents.google.com]
- 4. Ammonium Molybdate Production Technology - Molybdenum Manufacturer and Supplier - Chinatungsten Online [molybdenum.com.cn]
- 5. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 6. exsyncorp.com [exsyncorp.com]
- 7. daneshyari.com [daneshyari.com]
Controlling particle size in "Ammonium dimolybdate" crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of ammonium (B1175870) dimolybdate (ADM). The information aims to address common challenges in controlling particle size and morphology during experimental procedures.
Troubleshooting Guide
Unexpected particle size or distribution can arise from several factors during the crystallization process. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Action |
| Fine, Powdery Crystals (Small Particle Size) | Rapid Cooling: Fast temperature reduction leads to rapid nucleation at multiple sites, resulting in smaller crystals.[1] | Implement a slower, more controlled cooling rate. Utilize a temperature-controlled vessel to ensure gradual cooling. |
| High Stirring Speed: Intense agitation can lead to increased secondary nucleation and crystal breakage. | Reduce the stirring speed. Slower rotation is generally recommended for obtaining larger particles.[1] | |
| Incorrect pH: The pH of the solution significantly impacts the speciation of molybdate (B1676688) in the solution, which in turn affects crystallization. | Carefully monitor and adjust the pH of the solution. For ADM, a pH range of 5.5 to 6.5 is often cited for reconstituted crystallization methods.[2] | |
| Crystal Agglomeration | Inadequate Stirring: Insufficient mixing may not effectively disperse growing crystals, leading to agglomeration. | Optimize the stirring speed to ensure crystals remain suspended and dispersed. |
| High Supersaturation: A very high concentration of the solute can lead to rapid, uncontrolled precipitation and agglomeration. | Adjust the initial concentration of reactants or the rate of evaporation to control the level of supersaturation. | |
| Inconsistent Particle Size Between Batches | Variable Process Parameters: Inconsistencies in temperature, pH, cooling rate, or stirring speed between experiments will lead to different outcomes. | Standardize all experimental parameters. Maintain detailed records of each batch to ensure reproducibility. |
| Impurity Presence: Impurities in the reagents or solvent can act as nucleation sites or inhibit crystal growth. | Use high-purity reagents and solvents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Milky White Suspension Appears During Crystallization | Excessive Crystal Nuclei Formation: The sudden appearance of a milky white suspension indicates the rapid formation of a large number of very fine crystal nuclei. | Immediately add a small amount of diluted aqueous ammonia (B1221849) to dissolve the excess nuclei until the solution becomes clear again, showing small transparent crystals. This should be repeated as necessary during the crystallization process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for crystallizing ammonium dimolybdate?
A1: The two main industrial methods are the reconstituted crystallization method and the evaporation crystallization method.[2]
-
Reconstituted Crystallization: This involves dissolving ammonium tetramolybdate in heated water with ammonia, followed by filtration and cooling to induce crystallization.[2]
-
Evaporation Crystallization: This method starts with an ammonium molybdate solution, which is then heated to evaporate ammonia and water, leading to supersaturation and precipitation of ADM crystals.[3]
Q2: How does pH influence the particle size of ADM crystals?
A2: The pH of the solution is a critical factor that affects the type of molybdate species present in the solution. Different molybdate species have different crystallization behaviors. For ADM, maintaining the pH within the optimal range (e.g., 5.5-6.5 in some methods) is crucial for controlling nucleation and growth, thereby influencing the final particle size.[1][2]
Q3: What is the effect of temperature on ADM crystallization?
A3: Temperature plays a significant role in both the solubility of ammonium molybdate and the kinetics of crystallization.
-
Dissolution: Higher temperatures are often used to dissolve the initial reactants. For example, dissolving ammonium tetramolybdate is typically done at around 70°C.[2]
-
Crystallization: The cooling rate from a higher temperature to room temperature directly impacts crystal size. A slow, controlled cooling process generally yields larger crystals.[1][2] Evaporation crystallization is also performed at elevated temperatures, often between 90-100°C, to concentrate the solution.
Q4: Can stirring speed be used to control particle size?
A4: Yes, stirring speed is a key parameter. While adequate stirring is necessary to ensure homogeneity and prevent agglomeration, excessively high stirring rates can lead to the formation of smaller particles due to increased secondary nucleation and crystal fracture. Slower stirring is generally preferred for growing larger crystals.[1]
Q5: How can I prevent the formation of a milky white suspension during crystallization?
A5: A milky white suspension indicates a burst of nucleation, leading to a high number of very fine crystals. To manage this, you can add a small amount of dilute aqueous ammonia to the solution as soon as the milkiness appears. This will dissolve the excess nuclei. This process may need to be repeated to maintain control over the nucleation rate throughout the crystallization process.
Experimental Protocols
Key Experimental Parameters from Literature
The following table summarizes key quantitative data from cited experiments on ADM crystallization.
| Parameter | Value | Context | Observed Outcome | Source |
| pH | 5.5 - 6.5 | Reconstituted Crystallization | Formation of ADM crystals | [2] |
| pH | 8.2 - 9.0 | Ammonia solution preparation for continuous crystallization | - | [4] |
| Temperature (Dissolution) | 70°C | Dissolving ammonium tetramolybdate | - | [2] |
| Temperature (Filtration) | 80 - 90°C | Hot filtration of ammonium molybdate solution | - | [2] |
| Temperature (Evaporation) | 90 - 100°C | Evaporation and concentration for crystallization | - | |
| Temperature (Drying) | 80 - 95°C | Drying of final ADM crystals | - | |
| Solution Density | 1.20 - 1.30 g/cm³ | Ammonia solution for continuous crystallization | - | [4] |
| Stirring Speed | Slower rotation recommended | Rotary Evaporator Crystallization | Larger particle sizes | [1] |
Visualizations
Logical Relationship of Parameters on Particle Size
The following diagram illustrates the influence of key experimental parameters on the final particle size of this compound crystals.
References
- 1. publications.anl.gov [publications.anl.gov]
- 2. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 3. Comparative Study of Crystallization Process and Ammonium Molybdate Quality-Hengchang Molybdenum-Integrating research of molybdenum [en.sxhcmoly.com]
- 4. CN105502501A - this compound automatic continuous crystallization production process - Google Patents [patents.google.com]
Adjusting pH for optimal "Ammonium dimolybdate" precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium (B1175870) dimolybdate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating ammonium dimolybdate?
The optimal pH for this compound precipitation can vary depending on the specific process and desired outcome. However, a common range cited for crystallization is between pH 5.5 and 6.5.[1] In some methods, the pH is initially adjusted to a higher range (e.g., 8.5-10.0) with ammonia (B1221849) before precipitation is induced by other means.[2] It is crucial to control the pH, as a highly alkaline environment may keep the molybdate (B1676688) species in solution, while a highly acidic environment can lead to the precipitation of molybdic acid instead.
Q2: Why is my this compound precipitate not forming?
Several factors can inhibit the precipitation of this compound. These include:
-
Incorrect pH: The pH of the solution is a critical factor. A concentrated ammonium molybdate solution typically has a pH between 5 and 6.[3][4] If the pH is too high (alkaline), the molybdate may remain dissolved.
-
Insufficient Concentration: If the molybdate solution is too dilute, precipitation may not occur even under optimal pH and temperature conditions.
-
Temperature: Cooling the solution is often a necessary step to decrease the solubility of this compound and induce crystallization.[1][5]
Q3: The this compound crystals are of poor quality (fine, amorphous). How can this be improved?
The quality of the crystals is influenced by the rate of precipitation and the presence of impurities. To improve crystal quality:
-
Controlled Cooling: Rapid cooling can lead to the formation of small, poorly defined crystals. A slower, more controlled cooling process allows for the growth of larger, more uniform crystals.
-
Precise pH Adjustment: Careful control of the pH during precipitation is essential for obtaining the desired crystalline phase.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Precipitate Yield | Incorrect pH of the solution. | Adjust the pH to the optimal range of 5.5-6.5 using ammonia or nitric acid.[1] Monitor the pH closely with a calibrated pH meter. |
| Solution is too dilute. | Concentrate the solution by evaporation before cooling to induce precipitation.[1] | |
| Inadequate cooling. | Ensure the solution is cooled to room temperature or below to decrease the solubility of this compound.[1][5] | |
| Discolored or Impure Precipitate | Contaminants in starting materials. | Use high-purity reagents, including molybdenum trioxide and ammonia solution. |
| Presence of interfering ions. | Test for and remove ions such as phosphates, silicates, and arsenates, which can co-precipitate with molybdate.[6] | |
| Inconsistent Crystal Morphology | Rapid precipitation rate. | Employ a slower cooling rate to allow for larger and more uniform crystal growth. |
| Fluctuations in pH during precipitation. | Maintain a stable pH throughout the crystallization process through careful monitoring and adjustment. |
Experimental Protocols
Reconstituted Crystallization Method
This method involves dissolving ammonium tetramolybdate and then inducing crystallization through cooling.
-
Dissolution: Heat water to 70°C in a stirring vessel. Slowly add ammonium tetramolybdate and ammonia with continuous stirring until the concentration of molybdenum trioxide (MoO₃) is approximately 400 g/L and the pH is between 5.5 and 6.5.[1]
-
Filtration: Heat the ammonium molybdate solution to 80-90°C and filter it while hot to remove any insoluble impurities.[1]
-
Crystallization: Transfer the hot filtrate to a crystallization vessel. Allow it to cool to room temperature to precipitate the this compound crystals.[1]
-
Separation and Drying: Separate the crystals from the mother liquor via centrifugation or filtration. The resulting crystals can then be dried.[1]
Evaporation Crystallization Method
This method relies on concentrating the solution to induce precipitation.
-
pH Adjustment: In a reaction vessel with purified water, add liquid ammonia to adjust the pH. Then, add ammonium tetramolybdate with heating, and continue to adjust the density and pH.[1]
-
Evaporation: Filter the feed solution into an evaporator crystallizer. Evaporate the solution for a period to concentrate the molybdate.[1]
-
Precipitation and Drying: After evaporation, the resulting slurry is dewatered and dried, typically using an infrared dryer, to obtain the final product.[1]
Process Visualization
Logical Flow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for Reconstituted Crystallization
Caption: Workflow for the reconstituted crystallization method.
References
- 1. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 2. CN107601565A - A kind of preparation method of ammonium molybdate - Google Patents [patents.google.com]
- 3. AMMONIUM MOLYBDATE - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. US4079116A - Process for producing ammonium heptamolybdate and/or this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Ammonium Dimolybdate and Ammonium Heptamolybdate as Molybdenum Sources for Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate molybdenum precursor is a critical decision that can significantly impact the outcome of experimental work, particularly in catalysis and materials science. This guide provides an objective comparison of two common molybdenum sources: ammonium (B1175870) dimolybdate (ADM) and ammonium heptamolybdate (AHM), supported by physicochemical data and experimental protocols.
This document aims to delineate the key differences between these two reagents, enabling an informed choice based on specific application requirements. The comparison encompasses physical and chemical properties, molybdenum content, solubility, and thermal decomposition characteristics. Furthermore, it provides standardized experimental protocols for the synthesis of molybdenum-based catalysts, a primary application for both compounds.
Physicochemical Properties: A Head-to-Head Comparison
Ammonium dimolybdate and ammonium heptamolybdate, while both serving as sources of molybdenum, exhibit distinct differences in their chemical composition, molecular weight, and, consequently, their molybdenum content by mass. These fundamental properties are summarized in Table 1.
| Property | This compound (ADM) | Ammonium Heptamolybdate (AHM) Tetrahydrate |
| Chemical Formula | (NH₄)₂Mo₂O₇[1] | (NH₄)₆Mo₇O₂₄·4H₂O[2][3] |
| Molecular Weight | 339.95 g/mol [1] | 1235.86 g/mol [2] |
| Appearance | White, crystalline solid[1][4] | White, crystalline solid[2][3] |
| Molybdenum (Mo) Content (w/w) | ~56.4% | ~54.3%[3] |
Note on Molybdenum Content: The higher molybdenum content in this compound can be advantageous in applications where maximizing the molybdenum loading in a final product is desired, potentially reducing the amount of precursor required.
Solubility Characteristics
The solubility of the molybdenum precursor is a crucial parameter in the preparation of catalysts and other materials via wet-impregnation or precipitation methods. A significant difference in solubility exists between ADM and AHM in aqueous media.
| Solvent | This compound (ADM) | Ammonium Heptamolybdate (AHM) Tetrahydrate |
| Water (at 25 °C) | Slightly soluble; solubility significantly increases with the addition of ammonium hydroxide (B78521). | 63.5 g/100 mL[3][5] |
The high water solubility of AHM makes it a preferred choice for preparing aqueous impregnation solutions for catalyst synthesis, allowing for higher concentration solutions without the need for pH modification.[3][5] ADM's lower solubility in neutral water may necessitate the use of ammoniacal solutions to achieve desired molybdenum concentrations.
Thermal Decomposition Behavior
The thermal decomposition profile of the molybdenum precursor is critical for understanding the formation of the final molybdenum oxide species, which is often the active phase or a precursor to the active phase in catalysis. Both ADM and AHM decompose upon heating to yield molybdenum trioxide (MoO₃), ammonia (B1221849) (NH₃), and water (H₂O). However, the decomposition of AHM proceeds through several intermediate ammonium polymolybdate species.
Upon heating, solid this compound decomposes to molybdenum trioxide.[6] The thermal decomposition of ammonium heptamolybdate tetrahydrate is a multi-step process.[7] Initially, it loses its water of crystallization. As the temperature increases, it decomposes through intermediates such as ammonium octamolybdate and ammonium tetramolybdate before finally forming molybdenum trioxide at higher temperatures.[7][8] The exact decomposition pathway and intermediate species can be influenced by factors such as the heating rate and the atmosphere under which the decomposition is carried out.[7]
Application in Catalyst Synthesis: A Comparative Overview
Both ADM and AHM are widely used as precursors for the synthesis of molybdenum-based catalysts, particularly for hydrodesulfurization (HDS) and oxidation reactions. The choice between the two can influence the preparation process and potentially the properties of the final catalyst.
The general workflow for the preparation of a supported molybdenum catalyst from either precursor is illustrated in the diagram below.
Experimental Protocols
The following are generalized experimental protocols for the preparation of a supported molybdenum oxide catalyst using either ADM or AHM. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Preparation of a Supported MoO₃/Al₂O₃ Catalyst via Incipient Wetness Impregnation using Ammonium Heptamolybdate (AHM)
1. Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
γ-Alumina (γ-Al₂O₃) support (pre-dried at 120°C for 4 hours)
-
Deionized water
2. Procedure:
- Determine the pore volume of the γ-Al₂O₃ support. This can be done by adding deionized water dropwise to a known weight of the support until it is fully saturated.
- Prepare the impregnation solution. Dissolve the required amount of AHM in a volume of deionized water equal to the pore volume of the support to achieve the desired molybdenum loading (e.g., 10 wt% Mo).
- Impregnate the support. Add the AHM solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.
- Age the catalyst precursor. Allow the impregnated support to stand at room temperature for 12 hours in a covered container.
- Dry the catalyst. Dry the aged precursor in an oven at 120°C for 12 hours.
- Calcine the catalyst. Calcine the dried powder in a furnace under a flow of air. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 4 hours.
Protocol 2: Preparation of a Supported MoO₃/Al₂O₃ Catalyst via Incipient Wetness Impregnation using this compound (ADM)
1. Materials:
-
This compound ((NH₄)₂Mo₂O₇)
-
γ-Alumina (γ-Al₂O₃) support (pre-dried at 120°C for 4 hours)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)
2. Procedure:
- Determine the pore volume of the γ-Al₂O₃ support.
- Prepare the impregnation solution. Suspend the required amount of ADM in a volume of deionized water slightly less than the pore volume of the support. Add ammonium hydroxide solution dropwise while stirring until the ADM is completely dissolved. Adjust the final volume to the pore volume of the support with deionized water.
- Impregnate the support. Add the ADM solution to the dried γ-Al₂O₃ support dropwise while continuously mixing.
- Age the catalyst precursor. Allow the impregnated support to stand at room temperature for 12 hours in a covered container.
- Dry the catalyst. Dry the aged precursor in an oven at 120°C for 12 hours.
- Calcine the catalyst. Calcine the dried powder in a furnace under a flow of air at 500°C for 4 hours with a ramp rate of 5°C/min.
Concluding Remarks
The choice between this compound and ammonium heptamolybdate as a molybdenum source should be guided by the specific requirements of the intended application.
-
Ammonium heptamolybdate (AHM) is often favored due to its high solubility in water, which simplifies the preparation of impregnation solutions for catalyst synthesis. Its well-documented thermal decomposition pathway also provides a degree of predictability in the formation of molybdenum oxide species.
-
This compound (ADM) offers a higher molybdenum content, which can be economically advantageous and desirable for achieving high metal loadings. However, its lower solubility in neutral water may require the use of ammoniacal solutions, adding a step to the experimental protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Catalytic Performance of Mo2C/MoS2 Composite Heterojunction Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. publications.anl.gov [publications.anl.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Molybdenum Precursors for High-Quality MoS₂ Thin-Film Growth
For researchers and scientists at the forefront of materials science and semiconductor development, the synthesis of high-quality, large-area molybdenum disulfide (MoS₂) thin films is a critical endeavor. The choice of the molybdenum precursor is a pivotal factor that dictates the structural and electronic properties of the resulting film. This guide provides an objective comparison of common molybdenum precursors used in various synthesis techniques, supported by experimental data to aid in the selection of the most suitable precursor for specific applications.
The synthesis of two-dimensional (2D) MoS₂ has been a subject of intense research due to its remarkable electronic and optoelectronic properties, making it a promising candidate for next-generation transistors, sensors, and flexible electronics.[1][2] Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are among the most successful techniques for growing uniform and crystalline MoS₂ films.[3][4] A crucial parameter in these processes is the selection of the molybdenum (Mo) precursor, as it significantly influences the growth mechanism, film morphology, and overall quality.[5][6] This comparison focuses on commonly utilized solid and gaseous Mo precursors, including Molybdenum Trioxide (MoO₃), Molybdenum (V) Chloride (MoCl₅), Molybdenum Hexacarbonyl (Mo(CO)₆), and Ammonium Heptamolybdate (AHM).
Performance Comparison of Molybdenum Precursors
The selection of a molybdenum precursor impacts various aspects of MoS₂ thin-film growth, including the required growth temperature, the morphology of the resulting film, and its electrical and optical properties. The following table summarizes the key performance metrics associated with different precursors based on reported experimental data.
| Precursor | Chemical Formula | Growth Method(s) | Typical Growth Temperature (°C) | Resulting Film Morphology | Key Advantages | Key Disadvantages |
| Molybdenum Trioxide | MoO₃ | CVD | 650 - 900 | Triangular single crystals, continuous films | High-quality, large-area films; relatively safe and stable.[7][8][9] | High melting and boiling points require high source temperature. |
| Molybdenum (V) Chloride | MoCl₅ | CVD, ALD | 600 - 900 | Continuous films | Lower deposition temperature compared to MoO₃.[6] | Air-sensitive and toxic, requiring careful handling.[6][10] |
| Molybdenum Hexacarbonyl | Mo(CO)₆ | MOCVD, ALD | 150 - 800 | Continuous films | Highly volatile, enabling lower growth temperatures.[3][10][11] | Potential for carbon contamination in the film.[10] |
| Ammonium Heptamolybdate | (NH₄)₆Mo₇O₂₄ | CVD | ~750 | Large area bulk MoS₂ | Low-cost precursor.[5] | Can lead to thicker, multi-layer growth.[5] |
| Molybdenum Metal | Mo | CVD (Sulfurization) | 550 - 750 | Bilayer and few-layer films | Direct sulfurization of a pre-deposited film. | Often results in lower quality films compared to MoO₃.[8][9][12] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for MoS₂ growth using different molybdenum precursors via Chemical Vapor Deposition.
Protocol 1: CVD Growth of MoS₂ using Molybdenum Trioxide (MoO₃)
-
Substrate Preparation: A silicon wafer with a 300 nm silicon dioxide layer (Si/SiO₂) is cleaned by sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Precursor Loading: A ceramic boat containing MoO₃ powder is placed in the center of a quartz tube furnace. The Si/SiO₂ substrate is placed downstream from the MoO₃ boat. A separate boat containing sulfur powder is placed upstream, outside the high-temperature zone.
-
Growth Process:
-
The quartz tube is purged with Argon (Ar) gas to create an inert atmosphere.
-
The furnace is heated to the growth temperature (e.g., 750 °C) at a controlled rate.
-
The sulfur is heated to its vaporization temperature (e.g., 200 °C) to introduce sulfur vapor into the reaction chamber.
-
The growth is carried out for a specific duration (e.g., 10-20 minutes).
-
After growth, the furnace is cooled down naturally to room temperature under an Ar flow.
-
Protocol 2: CVD Growth of MoS₂ using Molybdenum (V) Chloride (MoCl₅)
-
Substrate Preparation: Similar to Protocol 1.
-
Precursor Handling and Loading: Due to its sensitivity to air and moisture, MoCl₅ is handled inside a glovebox.[10] A specific amount of MoCl₅ powder is loaded into a quartz boat and placed in the heating zone of the furnace. The substrate is placed downstream. Sulfur powder is placed upstream.
-
Growth Process:
-
The system is purged with Ar gas.
-
The furnace is ramped up to the desired growth temperature (e.g., 800 °C).
-
The MoCl₅ and sulfur are heated to their respective sublimation/vaporization temperatures to be carried by the Ar gas to the substrate.
-
The deposition is carried out for the intended duration.
-
The system is cooled down under an inert atmosphere.
-
Visualizing the Growth Process
The following diagrams illustrate the typical experimental setups for CVD growth of MoS₂ using different types of precursors.
Caption: CVD setup with solid Mo and S precursors.
Caption: MOCVD setup with gaseous precursors.
Concluding Remarks
The choice of molybdenum precursor is a critical parameter in the synthesis of MoS₂ thin films, with each precursor offering a unique set of advantages and challenges. MoO₃ is a widely used, reliable precursor for high-quality, large-area monolayer MoS₂.[5][7] MoCl₅ allows for continuous film growth, though its hazardous nature requires stringent safety protocols.[6][10] For lower temperature processes, particularly in ALD and MOCVD, the volatile Mo(CO)₆ is a suitable option, provided that potential carbon contamination is addressed.[10] Ammonium heptamolybdate presents a low-cost alternative, especially for applications where multi-layer growth is acceptable.[5] Ultimately, the optimal precursor depends on the desired film characteristics, the available deposition system, and safety considerations. This guide serves as a foundational resource for researchers to make informed decisions in their pursuit of advanced 2D materials synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. universitywafer.com [universitywafer.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Study between Sulfurized MoS2 from Molybdenum and Molybdenum Trioxide Precursors for Thin-Film Device Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Chemical Vapour Deposition of Two-Dimensional MoS2 Flakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Comparative Study between Sulfurized MoS2 from Molybdenum and Molybdenum Trioxide Precursors for Thin-Film Device Applications | CoLab [colab.ws]
A Comparative Guide to Phosphate Analysis in Water Samples: Alternatives to Ammonium Dimolybdate
For researchers, scientists, and professionals in drug development, the accurate quantification of phosphate (B84403) in aqueous solutions is a critical task. While the traditional ammonium (B1175870) dimolybdate method has long been a staple, a variety of alternative techniques offer distinct advantages in terms of sensitivity, selectivity, and ease of use. This guide provides a comprehensive comparison of modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.
Performance Comparison of Phosphate Analysis Methods
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key quantitative parameters of the leading alternatives to the ammonium dimolybdate method for phosphate analysis in water.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Vanadate-Molybdate (Yellow Method) | Colorimetric | ~0.1 - 1 mg/L P[1] | 1 - 20 mg/L P[1][2] | Simple, rapid, stable reagent. | Lower sensitivity compared to other methods. |
| Ascorbic Acid (Molybdenum Blue) | Colorimetric | 0.01 mg/L P[3] | 0.01 - 1.2 mg/L P[3] | High sensitivity, well-established method. | Reagent stability can be a concern. |
| Malachite Green | Colorimetric | 1.6 pmoles - 8 nM[4] | 0.02 - 40 µM | Very high sensitivity. | Potential for interference from detergents.[4] |
| Ion Chromatography (IC) | Separation & Conductivity | 1.3 - 4.2 µg/L[5][6] | 75 ppb - 2.5 ppm; 2 - 200 ppm | High selectivity, simultaneous analysis of multiple anions. | Higher initial instrument cost. |
| Enzymatic Methods | Enzyme-catalyzed reaction | ~500 fmol; ~0.2 µM[7][8] | Varies with enzyme system | High specificity, potential for automation. | Enzyme stability and cost can be factors. |
| Phosphate Sensors | Electrochemical/Optical | ~1 ppb - 20 nM | Varies with sensor type | Real-time, in-situ measurements. | Still an emerging technology, potential for drift.[9][10] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for obtaining accurate and reliable results. Below are the methodologies for the key alternatives discussed.
Vanadate-Molybdate (Yellow) Method
This method is based on the formation of a yellow-colored vanadomolybdophosphoric acid complex in an acidic medium. The intensity of the color is proportional to the phosphate concentration.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Vanadate-Molybdate Reagent:
-
Solution A: Dissolve 20 g of ammonium molybdate (B1676688) tetrahydrate in 250 mL of deionized water.
-
Solution B: Dissolve 1 g of ammonium metavanadate in 40 mL of nitric acid (sp. gr. 1.42) and 200 mL of deionized water.
-
Mix Solution A and Solution B, add 100 mL of nitric acid (sp. gr. 1.42), and dilute to 1 liter with deionized water.[1]
-
-
Standard Phosphate Solution (100 µg/mL): Dissolve 0.4393 g of anhydrous KH₂PO₄ (dried at 105°C for 1 hour) in deionized water and dilute to 1 liter. Dilute 100 mL of this stock solution to 1 liter to obtain a 10 µg/mL working standard.
-
-
Calibration Curve:
-
Prepare a series of standards by pipetting 0, 2, 4, 6, 8, and 10 mL of the 100 µg/mL phosphate working solution into 100 mL volumetric flasks. This will create standards of 0, 200, 400, 600, 800, and 1000 µg of phosphate.
-
Add 5 mL of dilute nitric acid to each flask and mix.
-
Add 10 mL of the vanadate-molybdate reagent to each flask, dilute to the mark with deionized water, and mix well.[2]
-
Measure the absorbance at 420 nm or 470 nm using a spectrophotometer.[2][11]
-
Plot a calibration curve of absorbance versus phosphate concentration.
-
-
Sample Analysis:
-
Take a suitable volume of the filtered water sample (not exceeding 75 mL) in a 100 mL volumetric flask.
-
Add 5 mL of dilute nitric acid and mix.
-
Add 10 mL of the vanadate-molybdate reagent, dilute to the mark, and mix well.
-
After 10 minutes, measure the absorbance at the same wavelength used for the calibration curve.
-
Determine the phosphate concentration from the calibration curve.
-
Workflow Diagram:
References
- 1. lovibond.com [lovibond.com]
- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 3. epa.gov [epa.gov]
- 4. studylib.net [studylib.net]
- 5. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Determination of inorganic phosphate by flow injection method with immobilized enzymes and chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vanadate-molybdate method — Measuring phosphate with the colorimeter [stuff.iorodeo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validating the Purity of Synthesized Ammonium Dimolybdate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized ammonium (B1175870) dimolybdate, a compound often used as a catalyst and intermediate in various chemical processes. This guide focuses on X-ray Diffraction (XRD) as the primary analytical technique and compares its performance with other methods, supported by experimental data and detailed protocols.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction is a powerful non-destructive technique that provides information about the crystallographic structure, phase composition, and purity of a crystalline material. For ammonium dimolybdate, XRD is instrumental in identifying the correct polymorphic form and detecting crystalline impurities.
Principle
XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions satisfy Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the interplanar spacing of the crystal, and θ is the diffraction angle. The diffracted X-rays are then detected, processed, and counted. The resulting X-ray diffraction pattern is a unique "fingerprint" of the crystalline solid.
Data Presentation: XRD Peak Analysis
The purity of synthesized this compound can be confirmed by comparing its XRD pattern with the standard reference pattern from the International Centre for Diffraction Data (ICDD), specifically the Powder Diffraction File (PDF) card number 37-0379.[1] The presence of sharp, well-defined peaks at specific 2θ angles corresponding to this reference indicates a highly crystalline and pure sample. Conversely, the presence of additional peaks suggests the existence of impurities, which could be other ammonium molybdate (B1676688) species (e.g., ammonium heptamolybdate, ammonium octamolybdate) or molybdenum oxides.[2]
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 11.5 | 7.69 | 100 | (100) |
| 14.8 | 5.98 | 35 | (110) |
| 18.2 | 4.87 | 40 | (011) |
| 23.1 | 3.85 | 60 | (200) |
| 25.9 | 3.44 | 85 | (-211) |
| 27.2 | 3.28 | 50 | (12-1) |
| 29.8 | 2.99 | 45 | (220) |
| 33.5 | 2.67 | 30 | (-122) |
Table 1: Representative XRD Data for Pure this compound (referenced against ICDD PDF card 37-0379). The exact peak positions and relative intensities may vary slightly depending on the experimental conditions and instrument used.
Experimental Protocol: Powder XRD
-
Sample Preparation: The synthesized this compound sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Set to appropriate values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): Typically from 10° to 80°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain high-resolution data.
-
-
Data Collection: The XRD pattern is recorded by the detector as the goniometer rotates through the desired range of 2θ angles.
-
Data Analysis: The obtained diffractogram is processed to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM). The phase identification is performed by comparing the experimental pattern with reference patterns from a database like the ICDD's PDF.
Workflow for XRD Analysis
Caption: Workflow for validating the purity of synthesized this compound using XRD analysis.
Comparison with Other Analytical Methods
While XRD is a primary tool for determining crystalline purity, a comprehensive validation strategy often involves orthogonal methods to assess different aspects of the sample's purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a vibrational spectroscopy technique that identifies functional groups in a molecule. It is a rapid and sensitive method for confirming the identity of this compound and detecting certain impurities.
-
Principle: FT-IR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is characteristic of the molecule's structure.
-
Data Comparison:
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (Mo-O, N-H).[3][4] | Rapid, high sensitivity, small sample size required. | Not ideal for quantifying purity; provides limited information on crystalline structure. |
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for this compound, such as those for Mo-O stretching and bending vibrations (typically in the 400-1000 cm⁻¹ region) and N-H stretching and bending vibrations from the ammonium ion (around 3200-2800 cm⁻¹ and 1400 cm⁻¹, respectively).[3][4]
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of the material. These techniques are useful for detecting volatile impurities and characterizing the thermal decomposition profile, which is unique to the compound.
-
Principle:
-
TGA: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature.
-
-
Data Comparison:
| Technique | Information Provided | Advantages | Limitations |
| TGA/DSC | Thermal stability, decomposition temperatures, presence of hydrates or volatile impurities.[2][5][6] | Quantitative information on mass loss, sensitive to thermal events. | May not distinguish between impurities with similar thermal behavior. |
-
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) depending on the desired information.
-
-
Data Collection: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the TGA curve for mass loss steps corresponding to the loss of water and ammonia (B1221849), and the final decomposition to molybdenum trioxide.[7] Analyze the DSC curve for endothermic or exothermic peaks associated with these transitions. The decomposition of this compound typically shows distinct steps corresponding to the loss of ammonia and water, ultimately forming molybdenum trioxide.[2][5]
-
Chemical Analysis (Titration)
A classic chemical method, such as acid-base titration, can be employed to determine the molybdenum content in the synthesized this compound, providing a quantitative measure of its purity.
-
Principle: A known quantity of the this compound sample is dissolved and titrated with a standardized solution of a reagent that reacts stoichiometrically with the molybdate ion. The endpoint of the titration is determined using a suitable indicator or an instrumental method.
-
Data Comparison:
| Technique | Information Provided | Advantages | Limitations |
| Titration | Quantitative determination of molybdenum content.[8] | High accuracy and precision, cost-effective. | Can be time-consuming, may be subject to interference from other ions. |
-
Experimental Protocol: Acid-Base Titration [8]
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in deionized water.
-
Titration: Titrate the resulting solution with a standardized solution of a strong acid (e.g., HCl) or a complexometric titrant. The reaction of molybdate ions with a strong acid can be monitored potentiometrically.
-
Endpoint Detection: The endpoint can be detected using a pH meter (potentiometric titration) or a colorimetric indicator.
-
Calculation: Calculate the percentage of molybdenum in the sample based on the volume of titrant used and the stoichiometry of the reaction.
-
Logical Relationship of Purity Validation Methods
The following diagram illustrates the complementary nature of the different analytical techniques in the comprehensive purity validation of synthesized this compound.
Caption: Interrelation of analytical methods for comprehensive purity validation.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While XRD stands as the cornerstone for determining crystalline phase purity and identifying crystalline impurities, orthogonal methods such as FT-IR, thermal analysis, and chemical titration provide complementary and crucial information regarding functional group identity, thermal stability, and quantitative composition. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of their synthesized materials.
References
- 1. daneshyari.com [daneshyari.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The titrimetric determination of molybdenum in ammonium molybdate, molybdic acid and molybdenum trioxide with sodium hydroxide - Analyst (RSC Publishing) [pubs.rsc.org]
Performance comparison of catalysts derived from different ammonium molybdates
A comparative analysis of catalysts derived from various ammonium (B1175870) molybdate (B1676688) precursors reveals significant differences in their synthesis, structural properties, and catalytic performance across a range of applications, including hydrodesulfurization (HDS), oxidation, and hydrogenation reactions. The choice of the ammonium molybdate precursor, such as ammonium heptamolybdate (AHM), ammonium dimolybdate (ADM), or ammonium tetrathiomolybdate (B108656) (ATTM), plays a crucial role in determining the morphology, dispersion of the active phase, and ultimately the efficacy of the final catalyst. This guide provides an objective comparison based on available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate precursor for their specific catalytic needs.
Performance Comparison in Hydrodesulfurization (HDS)
Hydrodesulfurization is a critical process in the refining industry to remove sulfur from fuels. Molybdenum-based catalysts are the industry standard for this application. The performance of HDS catalysts is highly dependent on the nature of the molybdenum precursor.
A key distinction in HDS catalyst preparation is the use of an oxygen-containing precursor like ammonium heptamolybdate (AHM) versus a sulfur-containing precursor like ammonium tetrathiomolybdate (ATTM). Catalysts prepared from ATTM are often referred to as "presulfided" as the molybdenum is already in a sulfided state in the precursor. This can lead to catalysts with different active phase morphologies compared to those derived from AHM, which require a separate sulfidation step.[1][2]
For instance, MoS₂/γ-Al₂O₃ catalysts prepared from ATTM have shown different HDS activity for dibenzothiophene (B1670422) (DBT) compared to catalysts prepared from AHM.[1] The use of ATTM can lead to highly loaded MoS₂/Al₂O₃ catalysts with increased activity, as the precursor facilitates the formation of the active sulfide (B99878) phase.[2]
| Catalyst Precursor | Support | Reaction | Key Performance Metric | Reference |
| Ammonium Heptamolybdate (AHM) | γ-Al₂O₃ | Thiophene HDS | Comparison point for novel precursors | [3] |
| Ammonium Tetrathiomolybdate (ATTM) | Mesoporous Silica (HMS, SBA-16) | Dibenzothiophene (DBT) HDS | High activity and selectivity to DDS pathway | [2] |
| Ammonium Heptamolybdate (AHM) + Nickel Nitrate | Al₂O₃ | Dibenzothiophene (DBT) HDS | Lower activity compared to precursors with organic additives | [4] |
| Mo-based inorganic-organic hybrid nanocrystals | Al₂O₃ | Hydrodesulfurization (HDS) | Remarkably enhanced HDS performance | [3][5] |
| Ammonium Heptamolybdate (AHM) | SBA-15 | Dibenzothiophene (DBT) HDS | Used in the synthesis of Mo-Ni₂P catalysts | [6] |
Performance in Other Catalytic Applications
The choice of ammonium molybdate precursor also influences the performance of catalysts in other reactions, such as methanation and oxidation.
In a study on CO methanation, the morphology and catalytic performance of MoS₂ were found to be dependent on the pH during the hydrothermal synthesis from ammonium tetrathiomolybdate (ATTM).[7][8] Increasing the pH from 4.5 to 9.5 resulted in a change in particle morphology from irregular grains to flower-like structures, with the catalysts prepared at higher pH showing increased CO conversion.[7][8] This was attributed to a more complete decomposition of ATTM to MoS₂ and the formation of sulfur vacancies, which are active sites for methanation.[7][8]
For oxidation reactions, catalysts derived from ammonium heptamolybdate are widely used. For example, molybdenum oxide supported on silica-alumina, prepared from AHM, is an effective catalyst for light olefin metathesis. However, the use of AHM can lead to the formation of inactive species.[9] Alternative precursors or the use of additives like oxalic acid can mitigate these issues and lead to improved catalytic activity.[9]
Experimental Protocols
Synthesis of MoS₂ Catalyst from Ammonium Tetrathiomolybdate (ATTM) via Hydrothermal Method
This protocol describes the synthesis of an unsupported MoS₂ catalyst using a hydrothermal method, adapted from studies on the effect of pH on catalyst morphology and performance.[7]
Materials:
-
Ammonium tetrathiomolybdate ((NH₄)₂MoS₄)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium hydroxide (B78521) (NH₄OH), 0.1 M
-
Argon (Ar) gas
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve 5 g of ammonium tetrathiomolybdate in 250 mL of deionized water in a beaker with stirring.
-
Adjust the pH of the precursor solution to the desired value (e.g., 4.5, 7.0, or 9.5) by the dropwise addition of 0.1 M HCl or 0.1 M NH₄OH.
-
Once the pH is stable, transfer the mixture to a hydrothermal reactor.
-
Purge the reactor with Ar gas (80 mL/min) for 30 minutes, followed by H₂ gas (30 mL/min) for 1 hour at ambient temperature and pressure.
-
Pressurize the reactor to 2 MPa using a back-pressure regulator.
-
Heat the reactor to the desired synthesis temperature (e.g., 350 °C) and maintain for a specified duration (e.g., 12 hours).
-
After the reaction, cool the reactor to room temperature.
-
Collect the solid product by filtration, wash thoroughly with deionized water, and dry in an oven at a specified temperature (e.g., 110 °C) overnight.
Hydrodesulfurization (HDS) Activity Test
This protocol outlines a general procedure for evaluating the catalytic activity of synthesized molybdenum-based catalysts for the hydrodesulfurization of a model sulfur compound like dibenzothiophene (DBT).
Apparatus:
-
High-pressure fixed-bed reactor system
-
Mass flow controllers for gases
-
High-pressure liquid pump
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a specific amount of the catalyst (e.g., 0.5 g) into the fixed-bed reactor.
-
Catalyst presulfidation (for oxide precursors like AHM-derived catalysts):
-
Heat the catalyst in a flow of a sulfiding agent (e.g., 10% H₂S in H₂) to a specified temperature (e.g., 400 °C) and hold for several hours.
-
-
HDS Reaction:
-
Set the reactor temperature (e.g., 350 °C) and pressure (e.g., 3.3 MPa).
-
Introduce a hydrogen flow (e.g., 50 mL/min) into the reactor.
-
Pump a liquid feed containing the model sulfur compound (e.g., 1 wt% DBT in a solvent like decalin) through the reactor at a specific liquid hourly space velocity (LHSV).
-
Collect liquid and gas samples periodically from the reactor outlet.
-
-
Product Analysis:
-
Analyze the liquid products using a gas chromatograph to determine the conversion of the sulfur compound and the selectivity towards different products (e.g., biphenyl (B1667301) for the direct desulfurization pathway and cyclohexylbenzene (B7769038) for the hydrogenation pathway).
-
Visualizations
Experimental Workflow for Catalyst Synthesis and Testing
Caption: Experimental workflow for the synthesis and performance evaluation of molybdenum-based catalysts.
Logical Relationship of Precursor to Performance
Caption: Influence of precursor and synthesis on catalyst properties and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Preparation of supported hydrodesulfurization catalysts with enhanced performance using Mo-based inorganic–organic hybrid nanocrystals as a superior precursor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Battle of the Molybdates: A Comparative Guide to Ammonium Dimolybdate and Sodium Molybdate in Corrosion Inhibition
In the critical field of materials science and corrosion prevention, the selection of an effective inhibitor is paramount. Among the various options, molybdate-based inhibitors have garnered significant attention for their efficacy and relatively low toxicity. This guide provides a detailed comparison of two prominent molybdate (B1676688) compounds, Ammonium (B1175870) Dimolybdate and Sodium Molybdate, for researchers, scientists, and professionals in drug development and other fields requiring stringent material integrity.
This comparison synthesizes experimental data from various studies to offer an objective overview of their performance in corrosion inhibition formulations, particularly for steel.
Executive Summary
Both ammonium dimolybdate and sodium molybdate function as effective anodic inhibitors, forming a protective passive film on the metal surface to prevent corrosion.[1][2] The choice between the two often depends on the specific application, environmental conditions (such as pH), and desired formulation chemistry. While sodium molybdate is more commonly referenced and used in various industrial settings, ammonium molybdate also demonstrates significant inhibitive properties, particularly in challenging environments containing chlorides and sulfides.[1][2]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the corrosion inhibition performance of this compound and sodium molybdate on mild steel.
Table 1: Corrosion Inhibition Performance of Ammonium Molybdate in Various Media
| Corrosive Medium | Inhibitor Concentration | Weight Loss (g) | Inhibition Efficiency (%) | Reference |
| 3.0 M NaCl | 0.0 M (Control) | 0.14 | - | [1] |
| 3.0 M NaCl | 0.5 M | 0.12 | 14.3 | [1] |
| 3.0 M NaCl | 1.0 M | 0.10 | 28.6 | [1] |
| 3.0 M NaCl | 1.5 M | 0.08 | 42.9 | [1] |
| 3.0 M NaCl | 2.0 M | 0.06 | 57.1 | [1] |
| 3.0 M NaCl | 2.5 M | 0.04 | 71.4 | [1] |
| 0.5 M Na₂S | 0.0 M (Control) | 0.08 | - | [1] |
| 0.5 M Na₂S | 0.5 M | 0.06 | 25.0 | [1] |
| 0.5 M Na₂S | 1.0 M | 0.05 | 37.5 | [1] |
| 0.5 M Na₂S | 1.5 M | 0.04 | 50.0 | [1] |
| 0.5 M Na₂S | 2.0 M | 0.03 | 62.5 | [1] |
| 0.5 M Na₂S | 2.5 M | 0.02 | 75.0 | [1] |
| 1M HCl | 1.5 g | N/A | 67.53 | [3] |
Note: Weight loss data for NaCl and Na₂S media were measured over a 27-day immersion period. Inhibition efficiency for 1M HCl was determined by potentiodynamic polarization.
Table 2: Corrosion Inhibition Performance of Sodium Molybdate in Various Media
| Corrosive Medium | Inhibitor Concentration | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Pitting Potential (Epit) | Reference |
| 3.5 wt% NaCl | 0 mg/L (Control) | 73.29 | - | N/A | [4] |
| 3.5 wt% NaCl | 100 mg/L | 114.82 | (acceleration) | N/A | [4] |
| 120 ppm Cl⁻ | 250 ppm | N/A | 45 | N/A | [5] |
| 120 ppm Cl⁻ (+ 25 ppm Zn²⁺) | 250 ppm | N/A | 92 | N/A | [5] |
| 0.5 M NaCl | 0.05 M | N/A | N/A | Shifts to more positive values | [6] |
Note: The performance of sodium molybdate can be significantly enhanced when used in conjunction with other inhibitors, such as zinc ions, demonstrating a synergistic effect.[5] In some cases, at low concentrations in high chloride environments, sodium molybdate alone may not provide effective protection and could potentially accelerate corrosion.[4]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition for both this compound and sodium molybdate involves the formation of a passive film on the metal surface. The molybdate anion (MoO₄²⁻) plays a crucial role in this process.
Caption: General mechanism of corrosion inhibition by molybdate ions.
The molybdate ions are adsorbed onto the metal surface, where they facilitate the formation of a stable and protective oxide or ferric molybdate layer. This passive film acts as a barrier, isolating the metal from the corrosive environment and hindering the anodic dissolution of the metal.
Experimental Protocols
The data presented in this guide were obtained using standard corrosion testing methodologies. The following provides an overview of the typical experimental protocols employed.
Weight Loss Method
This gravimetric technique provides a direct measure of material loss due to corrosion.
Caption: Typical workflow for the weight loss corrosion testing method.
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Potentiodynamic Polarization: This method involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (i_corr) and the pitting potential (E_pit). A lower i_corr and a more positive E_pit indicate better corrosion protection.
Experimental Setup:
-
Working Electrode: The metal sample being tested (e.g., mild steel).
-
Reference Electrode: A stable electrode with a known potential (e.g., Saturated Calomel Electrode - SCE).
-
Counter Electrode: An inert material to complete the circuit (e.g., platinum).
-
Electrolyte: The corrosive solution with and without the inhibitor.
-
Potentiostat: The instrument used to control the potential and measure the current.
The inhibition efficiency can also be calculated from the corrosion current densities: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ is the corrosion current density without the inhibitor and i_corrᵢ is the corrosion current density with the inhibitor.
Conclusion
Both this compound and sodium molybdate are viable corrosion inhibitors, with their effectiveness being concentration and environment-dependent.
-
This compound has shown good performance in both chloride and sulfide-containing media, with inhibition efficiency increasing with concentration.[1]
-
Sodium Molybdate is a widely used inhibitor, often demonstrating synergistic effects when combined with other compounds like zinc salts.[5] However, its performance as a standalone inhibitor in high-chloride environments may require higher concentrations to be effective.[4]
The choice between these two compounds will ultimately be guided by the specific requirements of the application, including the nature of the corrosive environment, the presence of other chemical species, and economic considerations. The experimental data and protocols provided in this guide offer a foundation for making an informed decision in the selection of an appropriate molybdate-based corrosion inhibitor.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. meghachem.org [meghachem.org]
- 3. tms.org [tms.org]
- 4. Performance of a Composite Inhibitor on Mild Steel in NaCl Solution: Imidazoline, Sodium Molybdate, and Sodium Dodecylbenzenesulfonate | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of microwave versus conventional roasting for ammonium molybdate preparation
For researchers, scientists, and drug development professionals, the efficient synthesis of precursor materials is paramount. This guide provides a comparative analysis of microwave-assisted and conventional roasting methods for the preparation of ammonium (B1175870) molybdate (B1676688) from molybdenum concentrate, offering insights into process efficiency, product quality, and energy consumption.
The synthesis of ammonium molybdate, a critical precursor for catalysts and various molybdenum-based chemicals, has traditionally relied on conventional roasting of molybdenum concentrate (primarily MoS₂), followed by ammonia (B1221849) leaching. However, recent advancements in microwave-assisted synthesis present a compelling alternative, promising accelerated reaction times, energy savings, and potentially superior product characteristics. This guide outlines the experimental protocols for both methods, presents a quantitative comparison based on available data, and illustrates the process workflows.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for microwave and conventional roasting methods in the preparation of ammonium molybdate.
| Parameter | Microwave Roasting | Conventional Roasting | Reference |
| Roasting Temperature | 600°C | 550 - 700°C | [1][2] |
| Roasting Time | 2 hours | 2.5 - 4 hours (at comparable temperatures) | [1][3] |
| Heating Time to Temperature | Reduced by 30 minutes | Standard heating ramp-up | [1] |
| Energy Savings | 2.0 kW/h per experiment | Baseline | [1] |
| Product Purity ((NH₄)₆Mo₇O₂₄·4H₂O content) | Higher (qualitative) | Standard | [1] |
| Product Crystallinity & Stability | Higher and better (qualitative) | Standard | [1] |
| Leaching Efficiency of Molybdenum | Up to 91.74% | Not explicitly compared in the same study | [1] |
Experimental Protocols
Microwave-Assisted Roasting and Leaching
This protocol is based on optimized conditions for efficient oxidation of molybdenum concentrate and subsequent leaching.[1]
1. Roasting:
-
Sample Preparation: A sample of molybdenum concentrate is placed in a suitable microwave-transparent crucible.
-
Microwave Irradiation: The sample is irradiated in a microwave furnace at a power density of 100 W/g.
-
Temperature Control: The temperature is ramped to and maintained at 600°C.
-
Roasting Duration: The sample is roasted for 2 hours.
2. Leaching:
-
Leaching Agent Preparation: A solution of 25% ammonia water and 0.80 mol/L nitric acid is prepared.
-
Leaching Process: The roasted molybdenum oxide is leached with the prepared solution.
-
Leaching Parameters: The leaching is carried out at 75°C for 60 minutes with a solid-to-liquid ratio of 1:2 (g/mL).
-
Product Recovery: The resulting ammonium molybdate solution is filtered, cooled, and crystallized to obtain (NH₄)₆Mo₇O₂₄·4H₂O.
Conventional Roasting and Leaching
This protocol outlines a standard laboratory procedure for the conventional preparation of ammonium molybdate.[3][4][5]
1. Roasting:
-
Sample Preparation: Molybdenum concentrate is finely ground and placed in a ceramic crucible.
-
Furnace Heating: The crucible is placed in a muffle furnace.
-
Temperature Control: The furnace is heated to a temperature in the range of 550-700°C in an air atmosphere.
-
Roasting Duration: The concentrate is roasted for a period of 2.5 to 4 hours, or until the gray color of MoS₂ is no longer visible.
2. Leaching:
-
Leaching Agent: An aqueous solution of ammonia is used as the leaching agent.
-
Leaching Process: The cooled molybdenum trioxide (MoO₃) from the roasting step is added to the ammonia solution.
-
Leaching Parameters: The mixture is heated (e.g., on a steam bath) and stirred to facilitate the dissolution of MoO₃ to form ammonium molybdate.
-
Product Recovery: The solution is filtered to remove any insoluble impurities, followed by evaporation and crystallization to yield ammonium molybdate crystals.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both the conventional and microwave-assisted preparation of ammonium molybdate.
Caption: Experimental workflow for conventional roasting.
Caption: Experimental workflow for microwave-assisted roasting.
Conclusion
The comparative analysis indicates that microwave-assisted roasting offers significant advantages over conventional methods for the preparation of ammonium molybdate. The primary benefits include a substantial reduction in reaction time and energy consumption.[1] Furthermore, qualitative data suggests that the microwave-synthesized product exhibits higher purity and crystallinity.[1]
For researchers and professionals in drug development and materials science, the adoption of microwave technology can translate to faster, more efficient, and potentially more economical synthesis of this key molybdenum compound. While the available data strongly supports the benefits of the microwave approach, further studies providing direct quantitative comparisons of product yield and purity from a single, controlled experiment would be invaluable for a complete assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Sintering Behavior of Molybdenite Concentrate During Oxidation Roasting Process in Air Atmosphere: Influences of Roasting Temperature and K Content | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Preparation of Ammonium Molybdate from Molybdenum Disulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating "Ammonium dimolybdate" as a nonradioactive stain alternative in electron microscopy
For researchers, scientists, and drug development professionals seeking safer and more accessible alternatives to traditional radioactive stains in electron microscopy, ammonium (B1175870) dimolybdate presents a viable option. This guide provides an objective comparison of ammonium dimolybdate with the widely-used uranyl acetate (B1210297) and other nonradioactive stains, supported by experimental data and detailed protocols to facilitate its adoption in the laboratory.
The use of heavy metal stains is essential for generating contrast in transmission electron microscopy (TEM) of biological specimens. For decades, uranyl acetate (UA) and uranyl formate (B1220265) (UF) have been the gold standard due to the high atomic number of uranium, which provides excellent contrast and fine grain size.[1][2][3] However, the radioactive nature of uranium-based stains poses significant logistical challenges, including special handling, storage, and disposal requirements, making them costly and subject to strict regulations.[1][4] This has spurred the investigation of nonradioactive alternatives, among which this compound has emerged as a promising candidate.[2][5]
Performance Comparison of Electron Microscopy Stains
This compound, often used as a 2% aqueous solution, has been shown to be a suitable replacement for uranyl-based stains in negative staining electron microscopy, particularly for single-particle analysis.[2][5] Studies have demonstrated that in combination with a simple on-grid fixation step, this compound can yield images comparable to those obtained with uranyl formate.[2][5][6]
One of the key advantages of this compound is its usability at a neutral pH (around 7.0), whereas uranyl acetate has limited solubility at non-acidic pH values.[5][7] This makes this compound suitable for a broader range of biological samples that may be sensitive to the acidic environment of uranyl acetate solutions.[1]
However, it is important to note that this compound may produce a lower electron density compared to other stains, which can result in images with slightly lower contrast.[7][8] Despite this, for many applications, the resulting image quality is sufficient for structural analysis.[5]
Quantitative Data Summary
| Stain | Type | Typical Concentration | Operating pH | Grain Size | Resolution (Å) | Key Advantages | Key Disadvantages |
| This compound | Nonradioactive | 1-16% (w/v) | ~7.0[5][9] | - | ~27.2[10] | Nonradioactive, works at neutral pH.[4][5] | Lower contrast compared to uranyl stains.[8] |
| Uranyl Acetate | Radioactive | 1-3% (w/v)[8] | ~4.2-4.5[3][8] | Fine (4-5 Å)[1] | ~31.4[10] | High contrast, acts as a fixative.[1][8] | Radioactive, toxic, low pH can damage samples.[1] |
| Uranyl Formate | Radioactive | 1% (w/v) | Low | Fine (4-5 Å)[1] | - | High contrast, fine grain.[1] | Radioactive, toxic, precipitates at physiological pH.[1] |
| Sodium Phosphotungstate (SPT) | Nonradioactive | 2% (w/v)[5] | ~7.0[5] | Coarser (8-9 Å)[1] | ~30.3[10] | Nonradioactive, works at neutral pH.[5] | Coarser grain size may limit resolution.[1] |
| Lead Citrate | Nonradioactive | Varies | High | - | - | High contrast, often used in "double contrasting".[3] | Prone to precipitation with CO2. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are summarized protocols for negative staining with this compound and the traditional uranyl acetate.
This compound Negative Staining Protocol
This protocol incorporates an on-grid fixation step, which has been shown to be beneficial for preserving the structure of certain samples when using this compound.[2][5]
-
Grid Preparation: Glow-discharge the carbon-coated grids to make them hydrophilic.
-
Sample Application: Apply 3-5 µL of the sample solution to the grid surface and allow it to adsorb for 10 seconds to 1 minute.
-
Blotting: Blot the excess sample solution from the edge of the grid using filter paper.
-
Washing (Optional): Wash the grid by touching the surface to a drop of ultrapure water or a suitable volatile buffer. Blot immediately. Repeat as necessary.
-
On-Grid Fixation: Place the grid on a drop of 0.15% glutaraldehyde (B144438) solution for a brief period to fix the sample.
-
Staining:
-
Final Blotting and Drying: Carefully blot the grid from the edge to remove excess stain, leaving a thin film. Allow the grid to air dry completely before imaging.[9]
Deep Staining with Ammonium Molybdate (B1676688) and Trehalose (B1683222)
For samples prone to collapse during air-drying, a deep staining procedure with trehalose can be employed.[9]
-
Prepare Staining Solution: Prepare a solution of 4% (w/v) ammonium molybdate and 1% (w/v) trehalose, with the pH adjusted to 7.0.[9]
-
Follow Steps 1-4 of the standard protocol.
-
Staining:
-
Blotting: Blot the grid with filter paper until no visible stain remains on the surface.[9]
-
Drying: If the grid still appears wet, gently wave it in the air to speed up evaporation.[9]
Traditional Uranyl Acetate Negative Staining Protocol
-
Grid Preparation: Glow-discharge the carbon-coated grids.
-
Sample Application: Apply 3-5 µL of the sample to the grid and allow it to adsorb for 10 seconds to 1 minute.[1]
-
Blotting: Blot away the excess sample with filter paper.[1]
-
Washing (Optional): Wash the grid with 1-2 drops of deionized water and blot.
-
Staining:
-
Apply a drop of 1-2% (w/v) uranyl acetate solution to the grid.[1]
-
Leave for approximately 30-60 seconds.
-
-
Final Blotting and Drying: Blot off the excess stain and allow the grid to air dry.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for negative staining and a logical diagram comparing the key features of this compound and uranyl acetate.
Caption: General workflow for negative staining in electron microscopy.
Caption: Comparison of this compound and Uranyl Acetate.
References
- 1. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Nonradioactive Stains for Electron Microscopy: Safer Alternatives to Uranyl Stains – Kudos: Growing the influence of research [growkudos.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 9. Deep Stain Embedding: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 10. Technical approaches of 3D reconstruction from protein complex using the mixture of differently stained images: providing suggestive evidence for improving its resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Self-Reduction Potential of Ammonium Molybdate Compounds
For researchers, scientists, and drug development professionals, understanding the thermal decomposition and self-reduction characteristics of precursor materials is critical for the controlled synthesis of molybdenum-based catalysts and advanced materials. This guide provides a comparative analysis of the self-reduction potential of different ammonium (B1175870) molybdate (B1676688) compounds, supported by experimental data and detailed protocols.
The thermal decomposition of ammonium molybdate compounds is a complex process involving dehydration, deammoniation, and reduction of molybdenum species. The ammonia (B1221849) released during decomposition can act as a reducing agent, leading to the formation of molybdenum oxides in lower oxidation states, such as MoO₂ and Mo₄O₁₁, a phenomenon known as self-reduction. This intrinsic property presents an opportunity for more efficient and cost-effective production of molybdenum metal powders and catalysts by potentially reducing the amount of external reducing agents like hydrogen gas required.[1][2]
This guide focuses on comparing the self-reduction potential of common ammonium molybdate precursors, primarily Ammonium Heptamolybdate (AHM), and its decomposition intermediates.
Comparative Analysis of Thermal Decomposition and Self-Reduction
The self-reduction potential of an ammonium molybdate compound is intrinsically linked to its thermal decomposition pathway. The temperature at which ammonia is released and the stoichiometry of the compound influence the extent of reduction.
Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) , often referred to as ammonium paramolybdate (APT), is a widely used precursor.[1][2] Its thermal decomposition occurs in multiple stages.[1][3][4]
-
Dehydration: The initial stage involves the loss of crystal water, typically starting around 100°C.[3] Pre-drying at low temperatures can lead to the formation of anhydrous intermediates.[1][2]
-
Decomposition and Self-Reduction: As the temperature increases, the compound decomposes, releasing ammonia and water.[3][4] This ammonia can reduce the molybdenum trioxide (MoO₃) that is formed. In an inert atmosphere, this self-reduction can lead to the formation of partially reduced molybdenum oxides like Mo₄O₁₁.[5][6] One study demonstrated that the thermal decomposition of (NH₄)₄Mo₅O₁₇, an intermediate derived from APT, in an inert atmosphere achieved a maximum self-reduction degree of 18%.[1][2]
The final product of thermal decomposition is heavily dependent on the atmosphere. In an oxidizing (air) atmosphere, the primary product is orthorhombic molybdenum trioxide (MoO₃).[3][7][8] However, in an inert (e.g., N₂, Ar) or reducing atmosphere, the formation of reduced species is more prominent.[1][5][6]
Different ammonium polymolybdates exhibit distinct decomposition behaviors:
-
Ammonium Heptamolybdate (AHM), Ammonium Dimolybdate, and Trimolybdate typically decompose in three stages.[4]
-
Ammonium Octamolybdate decomposes in two stages.[4]
Complete deammoniation for these compounds is generally observed around 360-375°C.[4]
The table below summarizes the key thermal decomposition stages and products for ammonium heptamolybdate, which is the most extensively studied compound in the provided search results.
| Compound/Intermediate | Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Products | Atmosphere | Self-Reduction Potential |
| (NH₄)₆Mo₇O₂₄·4H₂O (AHM/APT) | Dehydration & Initial Decomposition | 100 - 259 | H₂O, NH₃ | (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃ | Air/Inert | Low |
| Final Decomposition | 259 - 400 | NH₃, H₂O | MoO₃ | Air | Minimal | |
| (NH₄)₄Mo₅O₁₇ (Anhydrous intermediate) | Self-Reduction | ~575 | - | MoO₃, Mo₄O₁₁, MoO₂ | Inert (Ar) | Up to 18% |
Note: The self-reduction potential is significantly influenced by the specific experimental conditions, including heating rate, gas flow, and residence time.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. The following are protocols for key analytical techniques used to evaluate the self-reduction potential of ammonium molybdate compounds.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the thermal stability, decomposition temperatures, and mass changes of the ammonium molybdate compound.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the ammonium molybdate powder is placed in an alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA-DTA instrument.
-
The sample is heated from room temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10°C/min).
-
A controlled atmosphere is maintained throughout the experiment (e.g., flowing air, nitrogen, or argon at a specific flow rate, such as 0.3 L/min).[1]
-
The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference, indicating endothermic or exothermic events.
-
The resulting TGA and DTA curves are analyzed to identify dehydration, decomposition, and reduction steps.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different stages of thermal decomposition.
Methodology:
-
Samples of the ammonium molybdate compound are heated to specific temperatures (e.g., 250°C, 340°C, 500°C) in a tube furnace under a controlled atmosphere (air or inert gas).[7]
-
The samples are held at the desired temperature for a specific duration (e.g., 30-60 minutes) to allow for phase transformation.[1]
-
After cooling to room temperature, the solid residues are ground into a fine powder.
-
The powder is mounted on a sample holder and analyzed using an X-ray diffractometer.
-
The resulting XRD patterns are compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present, such as MoO₃, MoO₂, and Mo₄O₁₁.[5]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in evaluating the self-reduction of ammonium molybdate compounds, the following diagrams are provided.
Caption: Experimental workflow for evaluating the self-reduction potential.
Caption: Simplified pathway of AHM decomposition and self-reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of Ammonium Dimolybdate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of ammonium (B1175870) dimolybdate is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper disposal of ammonium dimolybdate, encompassing immediate safety measures and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][2]
-
Hand Protection: Use nitrile rubber gloves.[3]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.[2][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3][4]
-
Protective Clothing: A fully buttoned lab coat is recommended to prevent skin contact.[3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and form (solid or solution). Always consult your institution's specific waste management guidelines and local regulations.
Step 1: Evaluation of the Waste Stream
Determine if the this compound waste can be reused or recycled, which is the preferred method whenever possible.[4] If disposal is necessary, identify whether the waste is a solid, a concentrated solution, or a dilute solution.
Step 2: Segregation and Collection
-
Solid Waste and Concentrated Solutions (≥1%): This waste must be managed as Dangerous or Hazardous Waste.[3][5]
-
Collect the waste in a clearly labeled, compatible container with a sealed lid.[3][5][6]
-
The container should be stored away from incompatible materials such as strong oxidizers and acids.[3][6]
-
Attach a completed Dangerous Waste or Hazardous Waste label as soon as the first waste is added to the container.[3]
-
-
Dilute Solutions (<1%): Depending on local regulations, solutions with a concentration of less than 1% may be eligible for drain disposal.[3] However, it is crucial to confirm this with your local environmental health and safety (EHS) office and to be aware of any local sewer discharge regulations.[4]
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Restrict access to the spill site.[5]
-
Clean-up:
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.[6]
Step 4: Final Disposal
-
For Hazardous Waste: When the waste container is full, complete a chemical collection request form and arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[3][7]
-
For Drain-Disposed Solutions: If permitted, flush with copious amounts of water.
Disposal "Don'ts":
-
Do not dispose of solid this compound or concentrated solutions in the regular trash.
-
Do not allow the substance to enter sewers, groundwater, or soil.[4]
-
Do not wash spilled material into drains unless it is a very dilute solution and drain disposal is permitted.[4]
Quantitative Disposal Guidelines
The primary quantitative factor determining the disposal route for aqueous solutions of this compound is its concentration.
| Concentration | Disposal Method | Regulatory Consideration |
| ≥ 1% | Collect as Dangerous/Hazardous Waste | Must be handled by a licensed waste disposal service.[3] |
| < 1% | May be eligible for drain disposal | Subject to local regulations; requires verification with EHS.[3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Logistical Information for Handling Ammonium Dimolybdate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Ammonium Dimolybdate, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Skin Protection: Wear protective clothing to prevent prolonged skin contact.[1] Nitrile or natural rubber gloves are recommended.[2]
-
Respiratory Protection: Avoid breathing dust or mist.[1] In case of high airborne dust concentrations or if exposure limits are exceeded, use a NIOSH-approved respirator.[1][3] A full-face respirator may be necessary if irritation or other symptoms are experienced.[3]
Exposure Limits for Soluble Molybdenum Compounds
Exposure to this compound should be kept below the established occupational exposure limits. These limits are typically measured as the amount of molybdenum in the air.
| Agency | Exposure Limit (Time-Weighted Average, 8-hour) | Notes |
| OSHA (PEL) | 5 mg/m³[1][2] | Permissible Exposure Limit |
| ACGIH (TLV) | 0.5 mg/m³[2][4] | Threshold Limit Value (respirable fraction) |
| NIOSH (IDLH) | 1000 mg/m³[5] | Immediately Dangerous to Life or Health |
| DFG (MAK) | 5 mg/m³ (total dust)[1] | Maximum Workplace Concentration |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[1][3][4]
-
Avoid the formation of dust and aerosols.[3]
-
Minimize dust generation and accumulation.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizers and bases.[4]
First Aid Measures
In case of exposure, immediate first aid is crucial.
-
Eyes: Immediately flush eyes with running water for at least fifteen minutes, removing contact lenses if present.[1][4] If irritation persists, seek medical attention.[1]
-
Skin: Flush skin with soap and running water for fifteen minutes.[1] Remove contaminated clothing.[2] If irritation persists, get medical attention.[1]
-
Inhalation: Remove the person to fresh air.[1][4] If breathing is difficult, give oxygen.[3] If not breathing, begin artificial respiration.[2] Seek medical attention if symptoms develop.[1]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1][4]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
Spill Cleanup:
-
Evacuate personnel from the area.[2]
-
Wear appropriate PPE, including gloves and a dust mask.[1]
-
Moisten the spilled material to prevent dust from becoming airborne or use a HEPA-filter vacuum for cleanup.[2]
-
Sweep up the material and place it in a sealed, suitable container for disposal.[1][4]
-
Wash the spill site after the material has been collected.[4]
Disposal:
-
Dispose of waste in accordance with federal, state, and local regulations for non-hazardous or hazardous waste, as applicable.[1]
-
Recycle wherever possible.[1]
-
Do not allow the waste to enter the environment, sewers, or ground water.[1]
-
Empty containers may still contain chemical residues and should be handled with care.[1]
Operational Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
